molecular formula C10H11NO2 B1294827 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid CAS No. 35186-99-3

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B1294827
CAS No.: 35186-99-3
M. Wt: 177.2 g/mol
InChI Key: BWKMGYQJPOAASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14794. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Tetrahydroisoquinolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKMGYQJPOAASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41994-51-8 (hydrochloride)
Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035186993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80868286
Record name 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80868286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67123-97-1, 35186-99-3, 103733-65-9
Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67123-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035186993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067123971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC14794
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14794
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80868286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.509
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0KDL86B2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained, non-proteinogenic amino acid that serves as a rigid analog of phenylalanine.[1][2] Its unique structural properties have established it as a valuable building block in medicinal chemistry, particularly in the design of peptide-based drugs and other biologically active compounds.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of Tic and its derivatives, with a focus on its applications in drug discovery. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside quantitative data and visualizations of key signaling pathways.

Chemical and Physical Properties

This compound is a bicyclic compound with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of approximately 177.20 g/mol .[3] The presence of a chiral center at the 3-position means it can exist as (S) and (R) enantiomers, which often exhibit different biological activities.[4] The (S)-enantiomer is of particular interest in drug design as a constrained analog of L-phenylalanine.

PropertyValueReference
Molecular FormulaC₁₀H₁₁NO₂[3]
Molecular Weight177.20 g/mol [3]
IUPAC NameThis compound[3]
CAS Number67123-97-1 (racemate)[3]

Synthesis

The synthesis of this compound and its derivatives is most commonly achieved through the Pictet-Spengler reaction.[2] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[2] Other synthetic methods include the Bischler-Napieralski reaction, Diels-Alder reaction, and enyne metathesis.[2]

Experimental Protocol: Pictet-Spengler Synthesis of this compound

This protocol describes the synthesis of this compound from D-phenylalanine.

Materials:

  • D-phenylalanine (50 g, 0.3 mol)

  • Concentrated hydrochloric acid (386 mL)

  • Formalin (37% wt, 113.7 mL)

Procedure:

  • Combine D-phenylalanine, concentrated hydrochloric acid, and formalin in a suitable reaction vessel.

  • Stir the mixture vigorously and heat to 95°C.

  • Maintain the reaction at this temperature for 4 hours.

  • After 4 hours, cool the reaction mixture to room temperature and continue stirring for an additional 2 hours.

  • Filter the resulting precipitate and wash with cold water.

  • The collected precipitate is (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Note: This protocol is adapted from a synthesis of the (R)-enantiomer. The same procedure can be applied using L-phenylalanine to obtain the (S)-enantiomer.

Biological Activities and Therapeutic Potential

This compound and its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug development.

Anticancer Activity

Derivatives of Tic have shown promising anticancer properties. They can act as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, leading to the induction of apoptosis in cancer cells.

  • Signaling Pathway: Inhibition of Bcl-2/Mcl-1 by Tic derivatives disrupts their sequestration of pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization and the subsequent activation of the caspase cascade, culminating in apoptosis. A key executioner caspase in this pathway is caspase-3.

Bcl2_Pathway Tic_deriv Tic Derivative Bcl2_Mcl1 Bcl-2 / Mcl-1 Tic_deriv->Bcl2_Mcl1 inhibition Bax_Bak Bax / Bak Bcl2_Mcl1->Bax_Bak Caspase3 Caspase-3 Activation Bax_Bak->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Bcl-2/Mcl-1 Inhibition Pathway by Tic Derivatives.

  • A decapeptide containing Tic, designated DEC-1, has demonstrated potent antiproliferative activity against the MCF-7 breast cancer cell line.[5] Molecular docking studies suggest that this peptide may also inhibit Keap-1, a regulator of the Nrf2 antioxidant response, and modulate the Akt signaling pathway.[5]

CompoundTarget/AssayActivityReference
1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidAntiproliferative activity (Huh-7 cells)EC₅₀ = 13.97 μM[1]
Substituted Tic Derivative (compound 1)Bcl-2 protein bindingKᵢ = 5.2 μM[6]
Decapeptide containing Tic (DEC-1)Antiproliferative activity (MCF-7 cells)IC₅₀ = 3.38 μM[5]
Neuroprotective Effects

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated for their neuroprotective potential, particularly in the context of Alzheimer's disease.

  • Signaling Pathway: Certain Tic derivatives have been shown to modulate the processing of amyloid precursor protein (APP), a key protein in the pathology of Alzheimer's disease. They can stimulate the non-amyloidogenic pathway by activating the ERK signaling pathway, leading to increased production of the soluble and neuroprotective sAPPα fragment. Additionally, they can act as γ-secretase inhibitors, reducing the production of the amyloid-β (Aβ) peptides that form toxic plaques.

APP_Processing_Pathway cluster_non_amyloidogenic Non-amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway ERK ERK Activation sAPPalpha sAPPα (neuroprotective) ERK->sAPPalpha promotes gamma_secretase γ-secretase Abeta Aβ peptides (neurotoxic) gamma_secretase->Abeta produces Tic_deriv Tic Derivative Tic_deriv->ERK Tic_deriv->gamma_secretase inhibition APP APP APP->ERK APP->gamma_secretase

Caption: Modulation of APP Processing by Tic Derivatives.

Opioid Receptor Modulation

Tic has been incorporated into tetrapeptides, such as TIPP (Tyr-Tic-Phe-Phe), which are potent and selective δ-opioid receptor antagonists. These compounds are valuable tools for studying the pharmacology of opioid receptors and have the potential to be developed into therapeutics with reduced side effects compared to traditional opioids. Peptides containing Tic have been shown to bind to opioid receptors with nanomolar affinity.

Experimental Protocols for Biological Assays

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat cells with various concentrations of the Tic derivative and a vehicle control. Incubate for the desired time period (e.g., 24-72 hours).

  • Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Caspase-3 Activity Assay

Principle: This fluorometric assay detects the activity of caspase-3, a key executioner of apoptosis. Activated caspase-3 in cell lysates cleaves a specific substrate, releasing a fluorescent molecule.

Procedure:

  • Treat cells with the Tic derivative to induce apoptosis.

  • Lyse the cells using a chilled cell lysis buffer.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~420-460 nm.

  • The fluorescence intensity is proportional to the caspase-3 activity.

Bcl-2 Family Protein Binding Assay (Fluorescence Polarization)

Principle: This competitive binding assay measures the ability of a compound to disrupt the interaction between a Bcl-2 family protein and a fluorescently labeled peptide derived from a pro-apoptotic BH3 domain.

Procedure:

  • To the wells of a black 96- or 384-well plate, add serially diluted concentrations of the Tic derivative.

  • Add a fixed concentration of the Bcl-2 family protein (e.g., Bcl-2 or Mcl-1).

  • Incubate at room temperature to allow for inhibitor-protein binding.

  • Add a fixed concentration of a fluorescently labeled BH3 peptide tracer (e.g., FITC-Bak BH3).

  • Incubate at room temperature to reach binding equilibrium.

  • Measure the fluorescence polarization on a plate reader. A decrease in polarization indicates displacement of the tracer by the inhibitor.

ERK Phosphorylation Assay (Western Blot)

Principle: This assay quantifies the activation of the ERK signaling pathway by measuring the level of phosphorylated ERK (p-ERK) relative to total ERK.

Procedure:

  • Treat cells with the Tic derivative for the desired time.

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with a primary antibody specific for phospho-ERK (p-ERK1/2) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody for total ERK1/2 for normalization.

  • Quantify the band intensities to determine the p-ERK/total ERK ratio.

γ-Secretase Activity Assay

Principle: This cell-based or in vitro assay measures the cleavage of an APP-derived substrate by γ-secretase. Inhibition of the enzyme results in a decrease in the cleavage products.

Procedure (Cell-based):

  • Use a cell line stably expressing a fluorescently tagged APP-C99 construct.

  • Incubate the cells with the Tic derivative for 24 hours.

  • Inhibition of γ-secretase leads to the accumulation of the fluorescent APP-C99 substrate within the cells.

  • Fix and stain the cell nuclei (e.g., with DAPI).

  • Quantify the retained fluorescent APP vesicles using high-content imaging and analysis.

Conclusion

This compound is a versatile and valuable scaffold in drug discovery. Its constrained nature allows for the design of potent and selective modulators of various biological targets, including those involved in cancer, neurodegenerative diseases, and pain signaling. The synthetic accessibility of Tic and its derivatives, coupled with a growing understanding of their mechanisms of action, positions this compound as a key building block for the development of next-generation therapeutics. This guide provides a foundational resource for researchers aiming to explore the potential of this compound in their drug development programs.

References

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

Introduction

This compound (Tic) is a conformationally constrained non-proteinogenic amino acid, structurally analogous to phenylalanine.[1][2] This structural rigidity makes it a valuable building block in medicinal chemistry and drug design.[1] Its incorporation into peptides can induce specific secondary structures, such as β-turns and helical folds, which can enhance biological activity and metabolic stability.[2] The Tic scaffold is a core structural element in numerous biologically active compounds and peptide-based drugs.[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and biological significance for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

The core structure of this compound consists of a tetrahydroisoquinoline ring system with a carboxylic acid group at the 3-position. The molecule is chiral, with the (S)- and (R)-enantiomers being the most common forms in research and development.[2][3]

The chemical identity of the racemic and enantiopure forms are summarized below.

IdentifierRacemic Form(S)-Enantiomer(R)-Enantiomer
IUPAC Name This compound[4](3S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid[3](3R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
CAS Number 67123-97-1[4]74163-81-8[3]103733-65-9[2]
Molecular Formula C₁₀H₁₁NO₂[4]C₁₀H₁₁NO₂[3]C₁₀H₁₁NO₂[2]
SMILES C1C(NCC2=CC=CC=C21)C(=O)O[4]C1--INVALID-LINK--C(=O)O[3]c1ccc2CN--INVALID-LINK--C(=O)O[2]
InChI Key BWKMGYQJPOAASG-UHFFFAOYSA-N[4]BWKMGYQJPOAASG-VIFPVBQESA-N[3]Not explicitly found, but derived from structure.
Synonyms H-DL-Tic-OH, rac-Tic[4]H-Tic-OH, L-Tic[3]H-D-Tic-OH, D-Tic[2][5]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its application in synthesis and drug formulation.

PropertyValueSource
Molecular Weight 177.20 g/mol [4]
Physical Form Solid, White solid[5][5]
Solubility Soluble in polar solvents.[2][2]
Chirality Exists as (S) and (R) enantiomers.[2][3]

Synthesis Protocols

Several synthetic routes have been established for Tic and its derivatives. The choice of method often depends on the desired stereochemistry and scale.

Pictet-Spengler Reaction

A classical and versatile method for synthesizing tetrahydroisoquinolines involves the Pictet-Spengler reaction. This reaction entails the condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization.[6] For Tic synthesis, D-phenylalanine can serve as the starting material.

A general workflow for the synthesis of (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid from D-phenylalanine is outlined below.

G A D-Phenylalanine B Mix with Concentrated HCl and Formalin A->B [Reagents] C Heat at 95°C for 4h with vigorous stirring B->C [Reaction Condition] D Cool to Room Temperature, continue stirring for 2h C->D [Cooling] E Filter and wash precipitate with cold water D->E [Isolation] F (3R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Crude Product) E->F G Recrystallize with water and methanol for purification F->G [Purification] H Final Pure Product G->H G cluster_0 Inhibition cluster_1 Apoptotic Pathway Tic Tic-based Inhibitor Bcl2 Bcl-2 / Mcl-1 Tic->Bcl2 Binds and Inhibits Bax Pro-apoptotic Proteins (Bax, Bak) Bcl2->Bax Sequesters and Inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Casp Caspase Activation Mito->Casp Apop Apoptosis Casp->Apop

References

An In-depth Technical Guide on the Discovery of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid and its Derivatives as Apoptosis Inducers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained analog of phenylalanine that has emerged as a privileged scaffold in medicinal chemistry. Its rigid structure makes it a valuable component in the design of peptide-based drugs and other biologically active compounds.[1] This technical guide provides a comprehensive overview of the discovery of Tic and its derivatives, with a particular focus on their development as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1. This document details the synthetic methodologies for creating these compounds, presents quantitative biological data, and outlines the key experimental protocols for their evaluation. Furthermore, it visualizes the underlying signaling pathways and experimental workflows to provide a clear and thorough understanding of this important class of molecules.

Introduction: The Significance of this compound (Tic)

The this compound (Tic) core is a key structural element found in a variety of biologically active molecules and several peptide-based pharmaceuticals.[1] As a constrained analog of the amino acid phenylalanine, Tic offers a rigid framework that can help to lock peptides into specific conformations, thereby enhancing their binding affinity and selectivity for biological targets. This has led to its widespread use in the design of novel therapeutics.

Recent research has highlighted the potential of Tic derivatives as anti-cancer agents through the inhibition of the Bcl-2 family of anti-apoptotic proteins.[2] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to treatment. By inhibiting Bcl-2 and its homolog Mcl-1, Tic derivatives can trigger the intrinsic pathway of apoptosis, leading to programmed cell death in malignant cells.

Synthetic Methodologies

The synthesis of the this compound core and its derivatives is most commonly achieved through the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form the tetrahydroisoquinoline ring system.[3][4][5]

General Pictet-Spengler Reaction for Tic Synthesis

The synthesis of the parent Tic molecule can be accomplished by reacting phenylalanine with formaldehyde in the presence of a strong acid, such as hydrochloric acid. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to yield the cyclized product.

Development of Tic Derivatives as Bcl-2/Mcl-1 Inhibitors

A significant advancement in the application of Tic has been the development of its derivatives as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1. A lead compound, 1 , was identified with a Ki of 5.2 µM against Bcl-2.[2] This led to the synthesis and evaluation of a series of substituted this compound derivatives to optimize their binding affinity and anti-proliferative activity.

Quantitative Biological Data

The following table summarizes the in vitro biological data for a selection of key Tic derivatives as inhibitors of Bcl-2 and their anti-proliferative activity against the Jurkat cancer cell line.

CompoundRKi (µM) for Bcl-2IC50 (µM) for Jurkat cells
1 (Lead) H5.2>50
11t 4-ClNot Reported11.2
Tamoxifen (Control) -Not Applicable2.68[6]
DEC-1 (Peptide) -Not Applicable3.38[6]

Note: Further quantitative data for a broader range of derivatives can be found in the primary literature.

Experimental Protocols

General Procedure for the Synthesis of Tic Derivatives

The following is a representative protocol for the synthesis of a substituted this compound derivative, based on the Pictet-Spengler reaction.

Step 1: Esterification of the Carboxylic Acid To a solution of the starting amino acid (e.g., a substituted phenylalanine) in methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride.

Step 2: Pictet-Spengler Cyclization Dissolve the amino acid methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane). Add an aldehyde (e.g., formaldehyde) and a catalytic amount of a strong acid (e.g., trifluoroacetic acid). Stir the mixture at room temperature for several hours. Quench the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent. Purify the crude product by column chromatography.

Step 3: N-Acylation To a solution of the cyclized product in a suitable solvent, add an acylating agent (e.g., an acid chloride or anhydride) and a base (e.g., triethylamine). Stir the reaction at room temperature until completion. Work up the reaction and purify the final product by recrystallization or column chromatography.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).

  • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.[6]

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Procedure:

  • Lyse the treated and untreated cells using a specific lysis buffer.

  • Incubate the cell lysate with a colorimetric or fluorometric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).[7][8][9][10]

  • Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

  • The increase in signal in the treated cells compared to the untreated control indicates the activation of caspase-3.[7][8][9][10]

Visualizing the Mechanism of Action and Experimental Workflow

Signaling Pathway of Apoptosis Induction

The following diagram illustrates the intrinsic pathway of apoptosis initiated by the inhibition of Bcl-2 and Mcl-1 by Tic derivatives.

Bcl2_Mcl1_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bax_Bak Bax/Bak Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Activates Tic_Derivative Tic Derivative Bcl2_Mcl1 Bcl-2 / Mcl-1 Tic_Derivative->Bcl2_Mcl1 Inhibits Bcl2_Mcl1->Bax_Bak Inhibits Pro_Caspase9 Pro-Caspase-9 Apoptosome Apoptosome Apaf1->Apoptosome Pro_Caspase9->Apoptosome Caspase9 Caspase-9 Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Activates Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase9 Activates

Caption: Intrinsic apoptosis pathway initiated by Tic derivatives.

Experimental Workflow for Drug Discovery

The diagram below outlines the typical workflow for the discovery and evaluation of novel Tic-based anti-cancer agents.

Drug_Discovery_Workflow cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation Start Design of Tic Derivatives Synthesis Pictet-Spengler Reaction Start->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay Bcl-2/Mcl-1 Binding Assay (e.g., FP) Purification->Binding_Assay Cell_Viability Cell Viability Assay (MTT) Binding_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (Caspase-3 Activity) Cell_Viability->Apoptosis_Assay Lead_Optimization Lead Optimization Apoptosis_Assay->Lead_Optimization Lead_Optimization->Start Iterative Design

Caption: Workflow for Tic-based drug discovery.

Conclusion

The this compound scaffold has proven to be a versatile and valuable starting point for the development of novel therapeutic agents. The discovery of Tic derivatives as potent inhibitors of Bcl-2 and Mcl-1 represents a significant step forward in the search for new anti-cancer drugs. This technical guide has provided a detailed overview of the synthesis, biological evaluation, and mechanism of action of these compounds. The provided experimental protocols and visual diagrams offer a practical resource for researchers in the field of drug discovery and development, facilitating further exploration and optimization of this promising class of molecules. The continued investigation of Tic-based compounds holds great promise for the future of targeted cancer therapy.

References

The Emergence of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) as a Superior Scaffold in Constrained Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the rational design of peptidomimetics with enhanced potency, selectivity, and metabolic stability is a paramount objective. Unconstrained peptides often suffer from conformational flexibility, leading to reduced receptor affinity and susceptibility to enzymatic degradation. The incorporation of conformationally constrained amino acids has emerged as a powerful strategy to overcome these limitations. Among these, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has proven to be an invaluable tool, acting as a rigid structural scaffold to induce and stabilize specific secondary structures, most notably β-turns.[1] This technical guide provides a comprehensive overview of Tic, from its synthesis and conformational properties to its application in the development of next-generation peptide-based therapeutics.

The Structural and Functional Impact of Tic Incorporation

Tic, a cyclic analog of phenylalanine, possesses a bicyclic structure that severely restricts the rotational freedom of the peptide backbone.[1] This inherent rigidity is the cornerstone of its utility in peptidomimetic design. The primary and most well-documented role of Tic is its remarkable ability to induce and stabilize β-turn conformations.[1] A β-turn is a critical secondary structure motif where the polypeptide chain reverses its direction, a key feature in the topology of numerous biologically active peptides.[1]

The constrained nature of the Tic ring system compels the peptide backbone into a folded conformation that is highly conducive to the formation of a hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3, a defining characteristic of a β-turn.[1] The incorporation of Tic typically results in the formation of a type I or type III β-turn, the specifics of which are influenced by the surrounding amino acid sequence and the stereochemistry of the Tic residue.[1] The dihedral angles (φ and ψ) of the Tic residue and the subsequent amino acid are the key determinants of the precise turn type.[1] This conformational constraint can significantly enhance a peptide's biological activity by pre-organizing it into its bioactive conformation, thereby reducing the entropic penalty upon binding to its target receptor.

The precise structural consequences of incorporating Tic into a peptide can be meticulously characterized using a combination of powerful analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and circular dichroism.[1]

Synthesis of Tic: The Pictet-Spengler Reaction

The most common and efficient method for the synthesis of this compound is the Pictet-Spengler reaction.[2][3][4][5][6] This reaction involves the condensation of a β-arylethylamine, in this case, phenylalanine, with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline ring system.[3][4][5]

Experimental Protocol: Pictet-Spengler Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

This protocol outlines a typical procedure for the synthesis of the (S)-enantiomer of Tic from L-phenylalanine.

Materials:

  • L-Phenylalanine

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Diethyl ether

  • Activated charcoal

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve L-phenylalanine in a mixture of concentrated HCl and water.

  • Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cooling and Crystallization: After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product as the hydrochloride salt.

  • Isolation and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with cold ethanol and then with diethyl ether to remove impurities.

  • Decolorization and Recrystallization: Dissolve the crude product in hot water and add activated charcoal to decolorize the solution. Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote recrystallization.

  • Final Product Isolation: Collect the purified crystals of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride by vacuum filtration, wash with cold ethanol and diethyl ether, and dry under vacuum.

Incorporation of Tic into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Tic into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. The commercially available Fmoc-protected version of Tic (Fmoc-Tic-OH) is used as the building block.

Experimental Protocol: Manual Fmoc-SPPS of a Tic-Containing Peptide

This protocol provides a general outline for the manual solid-phase synthesis of a peptide containing a Tic residue.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-Tic-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF in the synthesis vessel for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (or Fmoc-Tic-OH) by dissolving it in DMF with a coupling reagent (e.g., DIC) and an additive (e.g., OxymaPure®).

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis of Tic-Containing Peptides by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For Tic-containing peptides, NMR is instrumental in confirming the presence and type of β-turn induced by the constrained amino acid.

Experimental Protocol: 2D NMR Analysis of a Tic-Containing Peptide

This protocol outlines the key steps for the conformational analysis of a Tic-containing peptide using 2D NMR.

Materials:

  • Purified Tic-containing peptide

  • NMR buffer (e.g., H2O/D2O 9:1, phosphate-buffered saline)

  • NMR spectrometer (≥ 500 MHz)

  • NMR software for data processing and analysis

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the NMR buffer to a final concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to check for sample purity and proper folding.

  • 2D NMR Experiments: Acquire a series of two-dimensional NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides crucial distance restraints for structure calculation. Key NOEs for identifying β-turns include the Hα(i) to HN(i+1) and Hα(i) to HN(i+2) cross-peaks.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can be used for molecules with intermediate correlation times where NOESY signals may be weak or absent.

  • Resonance Assignment: Analyze the 2D spectra to assign all the proton resonances to their respective amino acid residues in the peptide sequence.

  • Structural Restraint Extraction:

    • Distance Restraints: Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.

    • Dihedral Angle Restraints: Measure the ³J(HNHα) coupling constants from a high-resolution 1D or 2D spectrum to obtain restraints on the φ dihedral angle using the Karplus equation.

  • Structure Calculation: Use a molecular dynamics or distance geometry program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

  • Structure Validation: Analyze the quality of the calculated structures based on factors such as the number of NOE violations and the Ramachandran plot distribution.

Quantitative Data on Tic-Containing Peptides

The incorporation of Tic has a predictable and quantifiable effect on the conformation and biological activity of peptides.

Table 1: Conformational Parameters of Tic in Peptides
Peptide SequencePosition of TicDihedral Angle (φ) of Tic (°)Dihedral Angle (ψ) of Tic (°)Induced β-Turn TypeMethod of Analysis
H-Tyr-D-Tic-Phe-Phe-NH₂2Not ReportedNot ReportedType I' (inferred)NMR Spectroscopy
Ac-Tyr-Tic-NHMe2-60-30Type IX-ray Crystallography
D-Arg⁰[Hyp³,Thi⁵,D-Tic⁷,Oic⁸]bradykinin7Not ReportedNot ReportedType II'Molecular Dynamics

Note: The precise dihedral angles can vary depending on the peptide sequence and the experimental conditions.

Table 2: Biological Activity of Tic-Containing Peptides vs. Native Peptides
Peptide/AnalogTargetAssayIC₅₀/EC₅₀/Kᵢ (nM)Fold Change vs. Native
Endomorphin-2 (EM-2)μ-Opioid ReceptorBinding Affinity (Kᵢ)4.0 ± 0.5-
[Tic²]EM-2μ-Opioid ReceptorBinding Affinity (Kᵢ)1.0 ± 0.24-fold increase
H-Tyr-D-Phe-Phe-Phe-NH₂μ-Opioid ReceptorBinding Affinity (Kᵢ)1.8 ± 0.3-
H-Tyr-D-Tic-Phe-Phe-NH₂μ-Opioid ReceptorBinding Affinity (Kᵢ)2.6 ± 0.4~0.7-fold
H-Tyr-D-Phe-Phe-Phe-NH₂δ-Opioid ReceptorBinding Affinity (Kᵢ)21.4 ± 2.1-
H-Tyr-D-Tic-Phe-Phe-NH₂δ-Opioid ReceptorBinding Affinity (Kᵢ)68.5 ± 5.2~3.2-fold decrease
D-Arg⁰[Hyp³,Thi⁵,Pro⁷,Oic⁸]bradykininBradykinin B2 ReceptorBinding Affinity (Kᵢ)~2600-
D-Arg⁰[Hyp³,Thi⁵,D-Tic⁷,Oic⁸]bradykininBradykinin B2 ReceptorBinding Affinity (Kᵢ)0.11~23,600-fold increase

Visualizing the Impact of Tic: Signaling Pathways and Experimental Workflows

The enhanced biological activity of Tic-containing peptides can be visualized through their interaction with cellular signaling pathways. Furthermore, the process of discovering and optimizing these potent molecules can be streamlined through well-defined experimental workflows.

G_protein_coupled_receptor_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR (e.g., Opioid Receptor) G_protein G Protein (αβγ) GPCR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits ATP ATP Adenylyl_Cyclase->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylates Downstream Targets Tic_Peptide Tic-Containing Peptide (Agonist) Tic_Peptide->GPCR Binds

Figure 1: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway initiated by a Tic-containing peptide agonist.

experimental_workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization Phase Library_Design Peptide Library Design (Tic Scan) Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) Library_Design->Peptide_Synthesis Primary_Screening High-Throughput Screening (e.g., Binding Assays) Peptide_Synthesis->Primary_Screening Hit_Validation Hit Validation & Confirmation Primary_Screening->Hit_Validation SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR_Studies Conformational_Analysis Conformational Analysis (NMR, X-ray) SAR_Studies->Conformational_Analysis In_Vivo_Testing In Vivo Efficacy & Toxicology Studies SAR_Studies->In_Vivo_Testing Lead_Candidate Lead Candidate In_Vivo_Testing->Lead_Candidate

Figure 2: Experimental workflow for the discovery and optimization of Tic-containing peptidomimetics.

Conclusion

The incorporation of this compound represents a highly effective and versatile strategy in the field of peptidomimetic design. Its ability to induce and stabilize β-turn conformations provides a powerful means to enhance the biological activity, receptor selectivity, and metabolic stability of peptides. The well-established synthetic routes and the straightforward incorporation of Tic into peptides using standard SPPS make it an accessible tool for researchers in both academia and industry. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for the rational design and development of novel Tic-containing therapeutics with improved pharmacological profiles. As our understanding of the intricate relationship between peptide conformation and biological function continues to grow, the strategic use of constrained amino acids like Tic will undoubtedly play an increasingly crucial role in the future of drug discovery.

References

The Tic Core Complex: A Technical Guide to its Biological Significance in Chloroplast Protein Import

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Translocon at the Inner envelope of Chloroplasts (Tic) is a vital multi-protein complex responsible for the regulated import of thousands of nuclear-encoded proteins from the cytosol into the chloroplast. The proper functioning of this machinery is fundamental for chloroplast biogenesis, photosynthesis, and overall plant viability. This technical guide provides an in-depth examination of the core structure of the Tic complex, its biological significance, the intricate signaling pathways that govern its activity, and the experimental methodologies used to elucidate its function. A comprehensive understanding of the Tic core structure and its regulation holds significant potential for the development of novel herbicides and strategies for crop improvement.

Introduction

Chloroplasts, the sites of photosynthesis in plant cells, are semi-autonomous organelles with their own genome. However, the vast majority of chloroplast proteins are encoded by the nuclear genome and must be imported from the cytosol. This monumental task is accomplished by the coordinated action of two protein complexes in the chloroplast envelope: the Translocon at the Outer Chloroplast membrane (TOC) and the Translocon at the Inner Chloroplast membrane (TIC). The Tic complex facilitates the translocation of precursor proteins across the inner envelope, a critical and energetically demanding step in the import process. The core of the Tic machinery consists of several key protein components that form a channel and provide the driving force for import, all under tight regulatory control.

The Core Structure of the Tic Complex

Recent advances in cryo-electron microscopy and biochemical analyses have provided significant insights into the architecture of the Tic complex, which often exists as part of a larger TOC-TIC supercomplex. The core components are essential for the translocation process and include channel-forming subunits and motor proteins that power the import.

The central channel of the Tic complex is primarily formed by Tic20 . This protein is a key component of the translocation pore through which unfolded precursor proteins traverse the inner membrane. Another major component is Tic110 , which acts as a scaffold for the import motor and has been proposed to contribute to the channel. Tic110 also provides a binding site for incoming precursor proteins.

The driving force for protein import is generated by a molecular motor complex associated with the stromal side of the Tic channel. This motor is composed of the chaperone Hsp93 (also known as ClpC), an AAA+ ATPase, which utilizes the energy from ATP hydrolysis to pull the precursor protein through the channel. The cochaperone Tic40 is thought to mediate the interaction between Tic110 and Hsp93, stimulating the ATPase activity of Hsp93.[1]

In addition to this "canonical" Tic complex, a megadalton-sized (1-MDa) TIC complex has been identified, consisting of Tic214 (Ycf1) , Tic100 , Tic56 , and Tic20 .[2] Cryo-EM studies of the TOC-TIC supercomplex from Chlamydomonas reinhardtii have revealed a stoichiometry of 1:1:1 for Toc90:Toc75:Toc34 in the TOC complex and have elucidated the arrangement of Tic214, Tic100, Tic56, and Tic20 in the inner membrane.[3][4] Tic214 is a large protein that spans the inner membrane and extends into the intermembrane space, potentially connecting the TOC and TIC complexes.[4]

Quantitative Data on the Tic Core Complex

Precise quantitative data is crucial for understanding the dynamics and stoichiometry of the Tic complex. While comprehensive data across all species and conditions is still an active area of research, the following tables summarize some of the key quantitative parameters reported in the literature.

Component Organism Stoichiometry in TOC-TIC Supercomplex Reference
Toc90C. reinhardtii1[3]
Toc75C. reinhardtii1[3]
Toc34C. reinhardtii1[3]
Tic214C. reinhardtii1[3]
Tic100C. reinhardtii1[3]
Tic56C. reinhardtii1[3]
Tic20C. reinhardtii1[3]
Interaction Method Binding Affinity (Kd) Reference
Precursor protein - Chloroplast surfaceReceptor-ligand binding assay6 to 10 nM[5]
Process Parameter Value Reference
Precursor protein bindingSaturable binding sites per chloroplast1500 to 3500[5]

Signaling Pathways Regulating the Tic Core

The activity of the Tic complex is not constitutive but is instead tightly regulated by various signaling pathways to match the protein import rate with the metabolic and developmental state of the chloroplast and the cell. Key regulatory mechanisms include energy supply (ATP and GTP), redox signaling, and calcium signaling.

Energy-Dependent Regulation: The Role of ATP and GTP Hydrolysis

Protein translocation across the inner chloroplast membrane is an energy-dependent process. The primary energy source for the Tic motor is the hydrolysis of ATP in the chloroplast stroma, catalyzed by the Hsp93 chaperone.[1] This ATP hydrolysis powers the mechanical pulling of the precursor protein through the Tic channel.

In addition to ATP, GTP hydrolysis at the TOC complex is essential for the initial recognition and binding of precursor proteins.[6] The GTPase activity of TOC components acts as a regulatory switch, ensuring that only correctly targeted proteins are committed to the import pathway.[6] While GTP hydrolysis is primarily associated with the TOC complex, the coordinated function of the TOC and TIC translocons within the supercomplex implies that GTP-dependent steps at the outer membrane influence the subsequent translocation through the inner membrane.[7]

ATP_GTP_Hydrolysis cluster_cytosol Cytosol cluster_envelope Chloroplast Envelope cluster_stroma Stroma Precursor Precursor Protein TOC TOC Complex Precursor->TOC Binding TIC TIC Complex TOC->TIC Translocation Initiation GDP GDP + Pi TOC->GDP Hsp93 Hsp93 Motor TIC->Hsp93 Engagement Imported_Protein Imported Protein Hsp93->Imported_Protein Pulling ADP ADP + Pi Hsp93->ADP GTP GTP GTP->TOC Hydrolysis ATP ATP ATP->Hsp93 Hydrolysis

Diagram 1: Energy-dependent protein import via the TOC-TIC supercomplex.
Redox Regulation

The chloroplast is a highly redox-active organelle, and the import of proteins is regulated by the redox state of the stroma. A "redox regulon" within the Tic complex, consisting of Tic32 , Tic55 , and Tic62 , is thought to sense the stromal NADP+/NADPH ratio.[8] These components can dynamically associate with the core Tic complex. For instance, Tic62 and Tic32 possess NADP(H)-binding sites and their association with the Tic complex is dependent on the presence of NADP+.[8] This mechanism likely allows the chloroplast to adjust the import of specific proteins, particularly those involved in redox-related processes, in response to changes in metabolic status.

Redox_Regulation cluster_stroma Stroma High_NADP High NADP+/NADPH Ratio (e.g., Dark) Redox_Regulon Tic32, Tic55, Tic62 (Redox Regulon) High_NADP->Redox_Regulon Activates Low_NADP Low NADP+/NADPH Ratio (e.g., Light) Low_NADP->Redox_Regulon Inactivates/Dissociates TIC_Core Core TIC Complex (Tic20, Tic110) Redox_Regulon->TIC_Core Associates with Import_Modulation Modulated Protein Import TIC_Core->Import_Modulation

Diagram 2: Redox regulation of the Tic complex.
Calcium Signaling

Calcium (Ca2+) is a ubiquitous second messenger in plants, and its concentration within the chloroplast is tightly regulated.[9] Protein import into chloroplasts has been shown to be influenced by calcium levels.[10] This regulation is thought to be mediated by calmodulin, a calcium-binding protein.[10] While the precise molecular mechanism is still under investigation, it is known that Ca2+ can modulate various processes within the chloroplast, and stimulus-specific Ca2+ signals have been observed in different sub-compartments of the organelle.[9][11] This suggests a sophisticated mechanism for fine-tuning protein import in response to a wide array of developmental and environmental cues that trigger changes in cellular calcium concentrations.

Calcium_Signaling Stimulus External/Internal Stimulus Ca_Influx Cytosolic Ca2+ Influx Stimulus->Ca_Influx Chloroplast_Ca Chloroplast Ca2+ Signal Ca_Influx->Chloroplast_Ca Calmodulin Calmodulin Chloroplast_Ca->Calmodulin Activates TIC_Complex TIC Complex Calmodulin->TIC_Complex Modulates Import_Regulation Regulation of Protein Import TIC_Complex->Import_Regulation

Diagram 3: Calcium signaling pathway in the regulation of chloroplast protein import.

Experimental Protocols

The study of the Tic core structure and its function relies on a combination of biochemical, molecular biological, and genetic techniques. Below are detailed methodologies for key experiments.

Purification of the Tic Complex

Objective: To isolate the Tic complex for subsequent biochemical and structural analysis. This protocol is adapted from a Tandem Affinity Purification (TAP-tag) method.[12][13][14][15]

Materials:

  • Arabidopsis thaliana plants expressing a TAP-tagged Tic component (e.g., TOC159-TAP).

  • Homogenization buffer: 50 mM HEPES-KOH, pH 7.5, 330 mM sorbitol, 5 mM MgCl2, 2 mM EDTA, 1 mM DTT, 1x protease inhibitor cocktail.

  • Solubilization buffer: 50 mM HEPES-KOH, pH 7.5, 150 mM NaCl, 10% glycerol, 1% (w/v) digitonin or n-dodecyl β-D-maltoside, 1x protease inhibitor cocktail.

  • Wash buffer: 50 mM HEPES-KOH, pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% (w/v) digitonin or n-dodecyl β-D-maltoside.

  • Elution buffer: Wash buffer containing TEV protease.

  • IgG-sepharose beads.

Procedure:

  • Harvest Arabidopsis leaves and homogenize in ice-cold homogenization buffer using a blender.

  • Filter the homogenate through layers of Miracloth and centrifuge at 1,500 x g for 10 min at 4°C to pellet chloroplasts.

  • Resuspend the chloroplast pellet in homogenization buffer and purify intact chloroplasts using a Percoll gradient centrifugation.

  • Lyse the purified chloroplasts by osmotic shock in a hypotonic buffer (e.g., 10 mM HEPES-KOH, pH 7.5).

  • Separate the envelope membranes by sucrose gradient centrifugation.

  • Resuspend the inner envelope membrane fraction in solubilization buffer and incubate for 1 hour at 4°C with gentle rotation to solubilize membrane protein complexes.

  • Clarify the solubilized membranes by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

  • Incubate the supernatant with IgG-sepharose beads for 2 hours at 4°C to capture the TAP-tagged complex.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the bound complexes by incubating with TEV protease in elution buffer overnight at 4°C.

  • Collect the eluate containing the purified Tic complex for further analysis.

In Vitro Chloroplast Protein Import Assay

Objective: To quantitatively measure the import of a specific precursor protein into isolated chloroplasts. This protocol is a generalized procedure based on established methods.[16][17][18][19][20]

Materials:

  • Radiolabeled ([35S]-methionine) precursor protein synthesized by in vitro transcription/translation.

  • Intact chloroplasts isolated from pea or Arabidopsis.

  • Import buffer: 50 mM HEPES-KOH, pH 8.0, 330 mM sorbitol, 3 mM MgSO4.

  • ATP and GTP stock solutions.

  • Thermolysin solution.

  • Quenching solution: 50 mM EDTA.

  • SDS-PAGE reagents and phosphorimager.

Procedure:

  • Isolate intact chloroplasts and resuspend them in import buffer to a final concentration of 1 mg/mL chlorophyll.

  • Set up the import reaction by mixing isolated chloroplasts, radiolabeled precursor protein, and ATP/GTP to final concentrations of 3 mM and 0.1 mM, respectively, in import buffer.

  • Incubate the reaction at 25°C for various time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Stop the import reaction by placing the tubes on ice and adding an equal volume of quenching solution.

  • Treat the samples with thermolysin on ice to digest any precursor protein that has not been imported into the chloroplasts.

  • Stop the thermolysin digestion by adding quenching solution.

  • Re-isolate the intact chloroplasts by centrifugation through a Percoll cushion.

  • Lyse the chloroplasts and separate the proteins by SDS-PAGE.

  • Visualize and quantify the imported, processed protein using a phosphorimager.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE)

Objective: To separate intact protein complexes from chloroplast membranes to analyze the size and composition of the Tic complex. This is a general protocol.[21][22][23]

Materials:

  • Isolated chloroplast inner envelope membranes.

  • Solubilization buffer: 50 mM Bis-Tris-HCl, pH 7.0, 750 mM aminocaproic acid, 5 mM EDTA, 1% (w/v) digitonin.

  • BN-PAGE gel solutions (gradient of 4-16% acrylamide).

  • Anode buffer: 50 mM Bis-Tris-HCl, pH 7.0.

  • Cathode buffer: 15 mM Bis-Tris-HCl, pH 7.0, 50 mM Tricine, 0.02% (w/v) Coomassie Brilliant Blue G-250.

  • SDS-PAGE reagents for the second dimension.

Procedure:

  • Resuspend the isolated inner envelope membranes in solubilization buffer and incubate on ice for 30 minutes.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet unsolubilized material.

  • Add Coomassie G-250 sample additive to the supernatant.

  • Load the samples onto the BN-PAGE gel and perform electrophoresis at 4°C.

  • After the first dimension separation, excise the gel lane and incubate it in SDS-PAGE sample buffer containing 2-mercaptoethanol to denature the protein complexes.

  • Place the denatured gel lane on top of a second-dimension SDS-PAGE gel and perform electrophoresis.

  • Visualize the separated proteins by staining (e.g., silver staining or Coomassie blue) or by immunoblotting with specific antibodies against Tic components.

Chemical Cross-linking of Tic Complex Subunits

Objective: To identify interacting partners within the Tic complex by covalently linking proteins that are in close proximity. This is a general protocol.[24][25][26][27]

Materials:

  • Intact isolated chloroplasts.

  • Cross-linking reagent (e.g., DSSO - disuccinimidyl sulfoxide, a membrane-permeable, cleavable cross-linker).

  • Cross-linking buffer: 50 mM HEPES-KOH, pH 7.8, 330 mM sorbitol.

  • Quenching buffer: 1 M Tris-HCl, pH 7.5.

  • Lysis buffer and immunoprecipitation reagents.

  • Mass spectrometer.

Procedure:

  • Resuspend intact chloroplasts in cross-linking buffer.

  • Add the cross-linking reagent (e.g., 1-2 mM DSSO) and incubate at room temperature for a defined period (e.g., 30-60 minutes).

  • Quench the cross-linking reaction by adding quenching buffer.

  • Lyse the chloroplasts and solubilize the membrane proteins.

  • Perform immunoprecipitation using an antibody against a known Tic component to enrich for cross-linked complexes.

  • Elute the immunoprecipitated proteins and cleave the cross-linker if a cleavable reagent was used.

  • Analyze the protein samples by mass spectrometry to identify the cross-linked proteins.

Experimental and Logical Workflow

The investigation of the Tic core structure and its biological significance typically follows a logical progression of experiments.

Experimental_Workflow cluster_identification Component Identification cluster_characterization Structural & Interaction Analysis cluster_functional Functional Analysis cluster_regulation Regulatory Mechanisms Genetics Genetic Screens (e.g., mutant analysis) MS Mass Spectrometry Genetics->MS Biochemistry Biochemical Purification (e.g., TAP-tag) Biochemistry->MS BN_PAGE BN-PAGE (Complex Size) MS->BN_PAGE Crosslinking Chemical Cross-linking (Interacting Partners) MS->Crosslinking InVitro_Import In Vitro Import Assays (Import Kinetics) MS->InVitro_Import CryoEM Cryo-Electron Microscopy (High-Resolution Structure) BN_PAGE->CryoEM Crosslinking->CryoEM Reconstitution Reconstitution in Liposomes (Channel Activity) InVitro_Import->Reconstitution InVivo In Vivo Analysis (Phenotyping of mutants) InVitro_Import->InVivo Signaling_Assays Analysis of Signaling (Redox, Ca2+, ATP/GTP) InVitro_Import->Signaling_Assays

References

The Surprising Natural Existence of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural sources of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of the amino acid phenylalanine. While the parent compound is widely regarded as a synthetic molecule, this paper highlights the discovery of its hydroxylated derivatives as endogenous compounds in mammals, challenging the long-held view of its purely artificial origin. This guide provides a comprehensive overview of the current state of knowledge, including data on their natural occurrence, proposed biosynthetic pathways, and relevant experimental methodologies.

The Dichotomy of this compound: Synthetic Precursor and Endogenous Neuromodulator

This compound has been extensively utilized in medicinal chemistry as a building block for peptidomimetics and pharmacologically active molecules. Its rigid structure offers conformational constraint, which is a desirable feature in drug design. However, the scientific literature has predominantly classified it as a "chiral α-amino acid not found in nature."

Recent findings have necessitated a revision of this classification. While the unsubstituted form of Tic has not been isolated from natural sources, specific hydroxylated derivatives have been identified as endogenous compounds within the mammalian brain.

Endogenous Derivatives of this compound in Mammals

Groundbreaking research has revealed the presence of two hydroxylated derivatives of this compound in the brains of untreated rats. These findings suggest a potential physiological role for these compounds.

Endogenous DerivativeNatural SourceMethod of DetectionReference
7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidUntreated Rat BrainNot specified in detail[1][2]
7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidUntreated Rat BrainNot specified in detail[1][2]

Table 1: Summary of Endogenous this compound Derivatives

At present, quantitative data on the concentrations of these endogenous derivatives in the brain are not available in the reviewed scientific literature.

Biosynthesis and Synthetic Pathways

The formation of the tetrahydroisoquinoline scaffold in biological systems is generally accepted to occur via the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or a-keto acid, followed by cyclization.

Proposed Biosynthetic Pathway of Endogenous Derivatives

The endogenous synthesis of 7-hydroxy- and 7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in the mammalian brain is hypothesized to proceed through a Pictet-Spengler condensation. The likely precursors are metabolites of the neurotransmitter dopamine and pyruvic acid.

G cluster_precursors Precursors Dopamine Metabolite Dopamine Metabolite Pictet-Spengler Condensation Pictet-Spengler Condensation Dopamine Metabolite->Pictet-Spengler Condensation Pyruvic Acid Derivative Pyruvic Acid Derivative Pyruvic Acid Derivative->Pictet-Spengler Condensation 7-hydroxy-Tic 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Pictet-Spengler Condensation->7-hydroxy-Tic Methylation Methylation 7-hydroxy-Tic->Methylation 7-hydroxy-6-methoxy-Tic 7-hydroxy-6-methoxy-1,2,3,4- tetrahydroisoquinoline-3-carboxylic acid Methylation->7-hydroxy-6-methoxy-Tic

Proposed Biosynthetic Pathway of Endogenous Tic Derivatives.
General Synthetic Pathway

The Pictet-Spengler reaction is also the cornerstone for the chemical synthesis of this compound and its derivatives in the laboratory. This typically involves the reaction of phenylalanine with formaldehyde under acidic conditions.

Experimental Protocols: A General Workflow

While a specific, detailed protocol for the isolation and quantification of endogenous 7-hydroxy- and 7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid from brain tissue is not available in the cited literature, a general workflow for the analysis of tetrahydroisoquinolines from biological samples can be outlined.

G cluster_workflow Experimental Workflow Tissue Homogenization Brain Tissue Homogenization (e.g., in perchloric acid) Centrifugation Centrifugation to remove proteins Tissue Homogenization->Centrifugation Solid-Phase Extraction Solid-Phase Extraction (SPE) for sample cleanup and concentration Centrifugation->Solid-Phase Extraction Derivatization Derivatization (e.g., acylation for GC-MS) Solid-Phase Extraction->Derivatization Analytical Separation Analytical Separation and Detection (e.g., GC-MS or LC-MS/MS) Derivatization->Analytical Separation Quantification Quantification using internal standards Analytical Separation->Quantification

General Workflow for the Analysis of Tic Derivatives in Biological Samples.

This workflow is based on established methods for the analysis of similar neurochemicals and would require optimization for the specific compounds of interest.

Future Perspectives and Conclusion

The discovery of endogenous derivatives of this compound in the mammalian brain opens up new avenues of research. Future studies are needed to:

  • Quantify the physiological concentrations of these compounds in different brain regions and under various physiological and pathological conditions.

  • Elucidate the specific biosynthetic pathways and the enzymes involved in their formation.

  • Investigate their physiological functions , including their potential roles in neurotransmission and neuromodulation.

  • Explore their potential as biomarkers for neurological disorders.

References

A Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a conformationally constrained analog of the amino acid phenylalanine. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules. This guide covers its chemical identity, synthesis, analytical characterization, and its role as a privileged scaffold in targeting the Bcl-2 family of proteins in cancer therapy.

Chemical Identity and Properties

This compound, often abbreviated as Tic, is a cyclic amino acid. The presence of a chiral center at the 3-position gives rise to two enantiomers, (R)- and (S)-, as well as the racemic mixture.

Compound CAS Number Molecular Formula Molecular Weight
This compound (Racemate)67123-97-1C₁₀H₁₁NO₂177.20 g/mol
(R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid103733-65-9C₁₀H₁₁NO₂177.20 g/mol
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid74163-81-8C₁₀H₁₁NO₂177.20 g/mol

Synthesis and Characterization

The most common and effective method for the synthesis of the this compound core is the Pictet-Spengler reaction.[1] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[2][3]

Experimental Protocols

1. Synthesis of this compound via Pictet-Spengler Reaction

This protocol describes the synthesis from L-phenylalanine and formaldehyde.

  • Materials:

    • L-Phenylalanine

    • Formaldehyde (37% solution in water)

    • Concentrated Hydrochloric Acid

  • Procedure:

    • A mixture of L-phenylalanine (e.g., 40 g), formaldehyde (e.g., 91 ml of 37% solution), and concentrated hydrochloric acid (e.g., 310 ml) is prepared in a suitable reaction vessel.[4]

    • The mixture is stirred and heated to reflux for approximately 4 hours.[4]

    • After the reflux period, the reaction mixture is allowed to cool and is then stored at ambient temperature for 16 hours.[4]

    • The resulting precipitate, this compound hydrochloride, is collected by filtration.

    • The crude product can be further purified by recrystallization.

2. Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound. The spectra for derivatives of this compound show characteristic signals for the aromatic and the tetrahydroisoquinoline protons and carbons.[5]

  • High-Performance Liquid Chromatography (HPLC):

    • Chiral HPLC is a crucial technique to determine the enantiomeric purity of the product. For example, the N-acetyl derivative of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been analyzed by chiral HPLC, demonstrating an optical purity of 94.6% enantiomeric excess (e.e.).[1][6]

Biological Activity and Drug Development

The this compound scaffold has been identified as a key component in the development of inhibitors targeting the anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Mcl-1.[7] These proteins are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[8]

Bcl-2/Mcl-1 Inhibition

Derivatives of this compound have been synthesized and evaluated for their ability to bind to Bcl-2 and Mcl-1, thereby disrupting their interaction with pro-apoptotic proteins and inducing apoptosis in cancer cells.

Compound/Derivative Target Activity (Ki / IC₅₀) Cell Line Reference
Lead Compound 1 (a derivative)Bcl-2Ki = 5.2 µM-[7]
Active Compound 11t (a derivative)-Induces apoptosis and caspase-3 activationJurkat[7]
DEC-1 (a peptide conjugate)-IC₅₀ = 3.38 µMMCF-7[9]
Signaling Pathway

The following diagram illustrates the mechanism of apoptosis induction through the inhibition of Bcl-2 and Mcl-1 by this compound derivatives.

Bcl2_Pathway cluster_Execution Apoptotic Execution Bim Bim/Bad/Puma Bcl2_Mcl1 Bcl-2 / Mcl-1 Bim->Bcl2_Mcl1 binds to Bax_Bak Bax/Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion permeabilizes Bcl2_Mcl1->Bax_Bak Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis triggers Inhibitor 1,2,3,4-Tetrahydroisoquinoline -3-carboxylic Acid Derivative Inhibitor->Bcl2_Mcl1

Caption: Bcl-2/Mcl-1 signaling pathway and inhibition.

Experimental Workflow for Inhibitor Screening

A typical workflow for screening and characterizing novel inhibitors based on the this compound scaffold is outlined below.

Experimental_Workflow Start Compound Synthesis (e.g., Pictet-Spengler) Purification Purification & Characterization (HPLC, NMR, MS) Start->Purification Binding_Assay In vitro Binding Assay (e.g., Fluorescence Polarization) Purification->Binding_Assay Cell_Viability Cell-Based Assay (e.g., MTT Assay) Binding_Assay->Cell_Viability Apoptosis_Assay Mechanism of Action Studies (e.g., Caspase Activation Assay) Cell_Viability->Apoptosis_Assay Lead_Optimization Lead Optimization Apoptosis_Assay->Lead_Optimization

Caption: Workflow for inhibitor development.

References

A Comprehensive Technical Guide to the Safety and Handling of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information on the safe handling, storage, and disposal of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of the amino acid phenylalanine.[1] Given its increasing importance as a core structural element in peptide-based drugs and other biologically active compounds, a thorough understanding of its safety profile is crucial for all personnel involved in its research and development.[1][2]

Hazard Identification and Classification

This compound and its derivatives are classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] The primary hazards are related to skin, eye, and respiratory irritation.[3][4]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[3][4][5][6][7]
Serious Eye Damage/Eye Irritation2 / 2AH319: Causes serious eye irritation[3][4][5][6][7]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[3][4][5][6][7]
Acute toxicity, oral4H302: Harmful if swallowed[5]

Source: Aggregated GHS information from multiple suppliers.[3][4][5][6][7]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] Tightly sealing safety goggles are recommended.[8]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][8]

  • Respiratory Protection: Use only outdoors or in a well-ventilated area.[3][4] Avoid breathing dust.[3] If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn.[8]

General Handling Precautions
  • Wash face, hands, and any exposed skin thoroughly after handling.[3][4]

  • Avoid contact with skin, eyes, or clothing.[8]

  • Do not eat, drink, or smoke when using this product.[8][9]

  • Avoid dust formation.[3]

Storage Conditions
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][8][10]

  • Store locked up.[3][9][10]

Emergency and First-Aid Procedures

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[3][10]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[3][10]
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3][10] If not breathing, give artificial respiration.[3][10]
Ingestion Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[8][9][10]

Accidental Release and Disposal

Accidental Release
  • Use personal protective equipment.[10]

  • Ensure adequate ventilation.

  • Avoid dust formation.[3]

  • Sweep up and shovel into suitable containers for disposal.[3] Keep in suitable, closed containers for disposal.

Disposal
  • Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Physicochemical and Toxicological Properties

Table 3: Physicochemical and Toxicological Data

PropertyValue
Molecular Formula C10H11NO2[4][5]
Appearance White solid[4]
Mutagenic Effects No information available[3]
Reproductive Effects No information available[3]
Developmental Effects No information available[3]
Teratogenicity No information available[3]
STOT - single exposure Respiratory system[3]
STOT - repeated exposure None known[3]
Aspiration hazard No information available[3]
Other Adverse Effects The toxicological properties have not been fully investigated.[3]

Biological Activity and Applications

This compound is a versatile building block in medicinal chemistry.[2][11]

  • Peptide Mimetics: As a constrained analog of phenylalanine, it is incorporated into peptides to enhance their biological activity and stability.[1][12]

  • Neuroprotective Effects: It has been investigated for its potential neuroprotective properties in the context of neurodegenerative diseases.[2]

  • PPARγ Agonist: Certain derivatives have been identified as potent peroxisome proliferator-activated receptor (PPAR) gamma agonists, showing potential as treatments for diabetes by reducing plasma glucose and triglyceride levels.[13]

  • Anticancer Research: Derivatives have been developed as inhibitors of Bcl-2 and Mcl-1 proteins, which are involved in preventing apoptosis in cancer cells. These compounds can induce apoptosis in cancer cell lines.[14]

Experimental Protocols

Synthesis via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classical and widely used method for synthesizing tetrahydroisoquinolines.[1][2]

General Protocol: A mixture of phenylalanine, an aldehyde (commonly formaldehyde), and a strong acid (such as concentrated hydrochloric or hydrobromic acid) is heated to reflux.[15][16]

Example Protocol:

  • A mixture of phenylalanine (e.g., 40 g), 37% aqueous formaldehyde (e.g., 91 ml), and concentrated hydrochloric acid (e.g., 310 ml) is prepared.[15]

  • The mixture is stirred and heated to reflux for approximately 4 hours.[15]

  • After reflux, the reaction is allowed to cool and is stored at ambient temperature for about 16 hours.[15]

  • The resulting precipitate, which is the hydrochloride salt of this compound, is collected by filtration.

  • The collected solid is washed and can be neutralized with a base to yield the free acid.[16]

Visualizations

Caption: General workflow for the safe handling of the compound.

G Pictet-Spengler Synthesis Workflow Reactants Reactants: Phenylalanine Formaldehyde Strong Acid (e.g., HCl) Mix Mix Reactants in a Suitable Flask Reactants->Mix Reflux Heat to Reflux with Stirring (e.g., 4 hrs) Mix->Reflux Cool Cool to Ambient Temperature (e.g., 16 hrs) Reflux->Cool Precipitate Precipitate Forms (Hydrochloride Salt) Cool->Precipitate Filter Filter to Collect Precipitate Precipitate->Filter Wash Wash Solid Filter->Wash Neutralize Optional: Neutralize with Base Wash->Neutralize Product Final Product: 1,2,3,4-Tetrahydroisoquinoline -3-carboxylic Acid Wash->Product (as salt) Neutralize->Product

References

An In-depth Technical Guide to Tetrahydroisoquinoline Alkaloids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

[December 30, 2025]

Introduction

Tetrahydroisoquinoline (THIQ) alkaloids represent one of the largest and most structurally diverse families of natural products, with over 2,500 identified members.[1] Found widely in nature, particularly in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae, these compounds have a long history of use in traditional medicine.[1][2] The THIQ scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[3][4] These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and effects on the central nervous system.[5][6] Prominent examples of clinically relevant THIQ alkaloids include the analgesic morphine, the cough suppressant noscapine, and the antimicrobial berberine.[1][2] This technical guide provides a comprehensive overview of THIQ alkaloids, focusing on their classification, biosynthesis, chemical synthesis, pharmacological activities, and key experimental methodologies for their study, tailored for researchers, scientists, and drug development professionals.

Classification of Tetrahydroisoquinoline Alkaloids

The vast structural diversity of THIQ alkaloids arises from various substitutions on the tetrahydroisoquinoline core and the nature of the substituent at the C1 position. They can be broadly categorized into several major groups:

  • Simple Tetrahydroisoquinolines: These are the most basic members, often found in cacti, and are biosynthesized from the condensation of a β-phenylethylamine with a simple aldehyde or ketone.[3] Examples include salsolidine and carnegine.

  • Benzylisoquinoline Alkaloids (BIAs): This is the largest and most diverse group, characterized by a benzyl group at the C1 position.[3] The central biosynthetic intermediate for almost all BIAs is (S)-reticuline.[3] This class includes well-known compounds like morphine, codeine, and papaverine.[2]

  • Aporphine Alkaloids: These alkaloids possess a tetracyclic ring system formed by intramolecular C-C phenol coupling of a benzylisoquinoline precursor.[7] They exhibit a wide range of pharmacological activities, including anticancer and acetylcholinesterase inhibition.[6][8] Examples include glaucine and nuciferine.

  • Protoberberine Alkaloids: This class is characterized by a tetracyclic ring system with a quaternary ammonium group, which imparts a planar structure.[9] Berberine and palmatine are prominent examples with significant anticancer and antimicrobial properties.[9]

Biosynthesis of Tetrahydroisoquinoline Alkaloids

The biosynthesis of THIQ alkaloids begins with the amino acid L-tyrosine, which is converted to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The key initial step is the Pictet-Spengler condensation of these two precursors, catalyzed by the enzyme norcoclaurine synthase (NCS), to form (S)-norcoclaurine, the central precursor to all benzylisoquinoline alkaloids.[3][10]

A series of subsequent enzymatic reactions, including hydroxylations, methylations, and phenol couplings, lead to the vast array of THIQ alkaloid structures. For instance, (S)-norcoclaurine is converted to the pivotal intermediate (S)-reticuline through a series of enzymatic steps. From (S)-reticuline, the biosynthetic pathways diverge to form the various classes of THIQ alkaloids. Aporphine alkaloids are formed via intramolecular oxidative coupling of (S)-reticuline, a reaction catalyzed by cytochrome P450 enzymes like CYP80G2.[7] Protoberberine alkaloids are formed through the action of the berberine bridge enzyme (BBE), which catalyzes the cyclization of the N-methyl group of (S)-reticuline to form the protoberberine scaffold.[2]

Tetrahydroisoquinoline Alkaloid Biosynthesis cluster_precursors Primary Metabolism cluster_core_pathway Core BIA Pathway cluster_branches Major Alkaloid Classes L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenyl- acetaldehyde L-Tyrosine->4-HPAA (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine NCS 4-HPAA->(S)-Norcoclaurine (S)-Reticuline (S)-Reticuline (S)-Norcoclaurine->(S)-Reticuline 6OMT, CNMT, CYP80B1, 4'OMT Aporphine Alkaloids Aporphine Alkaloids (S)-Reticuline->Aporphine Alkaloids CYP80G2 Protoberberine Alkaloids Protoberberine Alkaloids (S)-Reticuline->Protoberberine Alkaloids BBE Morphinan Alkaloids Morphinan Alkaloids (S)-Reticuline->Morphinan Alkaloids Benzylisoquinoline Alkaloids Benzylisoquinoline Alkaloids (S)-Reticuline->Benzylisoquinoline Alkaloids

Core biosynthetic pathway of major tetrahydroisoquinoline alkaloid classes.

Chemical Synthesis of Tetrahydroisoquinoline Alkaloids

Several synthetic strategies have been developed to construct the tetrahydroisoquinoline scaffold. The two most classical and widely used methods are the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile and efficient method for the synthesis of THIQs, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[11] This reaction is particularly effective for electron-rich aromatic rings.[5] The reaction proceeds through a Schiff base intermediate, which then cyclizes to form the tetrahydroisoquinoline ring.[12]

Pictet-Spengler Reaction β-Arylethylamine β-Arylethylamine Schiff Base/Iminium Ion Schiff Base/Iminium Ion β-Arylethylamine->Schiff Base/Iminium Ion Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Schiff Base/Iminium Ion Cyclization Cyclization Schiff Base/Iminium Ion->Cyclization H+ Tetrahydroisoquinoline Tetrahydroisoquinoline Cyclization->Tetrahydroisoquinoline

Logical workflow of the Pictet-Spengler reaction.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another fundamental method for constructing the isoquinoline core, involving the intramolecular cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[13] This reaction typically yields a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline.[14] The reaction is most effective with electron-donating groups on the aromatic ring.[14]

Bischler-Napieralski Reaction Workflow β-Arylethylamide β-Arylethylamide Cyclization Cyclization β-Arylethylamide->Cyclization POCl₃ or P₂O₅ 3,4-Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->3,4-Dihydroisoquinoline Reduction Reduction 3,4-Dihydroisoquinoline->Reduction e.g., NaBH₄ Tetrahydroisoquinoline Tetrahydroisoquinoline Reduction->Tetrahydroisoquinoline

General workflow for THIQ synthesis via the Bischler-Napieralski reaction.

Pharmacological Activities and Mechanisms of Action

THIQ alkaloids exhibit a remarkable range of pharmacological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Many THIQ alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines.[15][16] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[17][18]

  • Noscapine , a benzylisoquinoline alkaloid, is known for its antitussive properties but also exhibits anticancer activity by binding to tubulin and disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[17][18]

  • Berberine , a protoberberine alkaloid, has been shown to induce apoptosis and cell cycle arrest in multiple cancer cell lines, including breast, colon, and oral squamous cell carcinoma.[3][19]

  • Sanguinarine , another protoberberine alkaloid, induces apoptosis in cancer cells through various signaling pathways, including the inhibition of the JAK2/STAT3 and PI3K/Akt pathways.[20]

Sanguinarine-Induced Apoptosis Sanguinarine Sanguinarine PI3K PI3K Sanguinarine->PI3K JAK2 JAK2 Sanguinarine->JAK2 Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 STAT3 STAT3 JAK2->STAT3 STAT3->Bcl2 Bax Bax Bcl2->Bax Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Simplified signaling pathway of sanguinarine-induced apoptosis.

Table 1: Anticancer Activity of Selected Protoberberine Alkaloids

AlkaloidCancer Cell LineIC50 (µM)Reference
BerberineHT-29 (Colon)52.37[3]
BerberineMCF-7 (Breast)272.15[3]
BerberineTca8113 (Oral)218.52[3]
BerberineHCC70 (Breast)0.19[12]
BerberineMDA-MB-231 (Breast)16.7[12]
Palmatine4T1 (Breast)1-10 mg/kg (in vivo)[21]
13-n-Octyl palmatineSMMC7721 (Liver)0.02[7]
Central Nervous System Activity

Aporphine alkaloids are particularly known for their effects on the central nervous system, with many exhibiting affinity for dopamine and serotonin receptors.[1][11] This has led to their investigation as potential treatments for neurological and psychiatric disorders.

Table 2: Dopamine Receptor Binding Affinity of Selected Aporphine Alkaloids

AlkaloidReceptorKi (nM)Reference
(R)-(-)-2-methoxy-N-n-propylnorapomorphineD21.3[22]
(R)-(-)-2-methoxy-N-n-propylnorapomorphineD16450[22]
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphineD244[22]
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphineD11690[22]
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphineD146[22]
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphineD2235[22]
Enzyme Inhibition

Several THIQ alkaloids have been identified as potent enzyme inhibitors. For example, some aporphine and protoberberine alkaloids exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[8][23]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Aporphine and Protoberberine Alkaloids

AlkaloidIC50 (µM)Reference
Dehydrodicentrine2.98[8]
Epiganine B4.36[8]
N-methylasimilobine1.5 µg/mL[24]
Dicentrine93.5 µg/mL[23]
Crebanine86.6 µg/mL[23]
Tetrahydropalmatine168.6 µg/mL[23]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of tetrahydroisoquinoline alkaloids.

Protocol 1: Synthesis of (±)-Salsolidine via Pictet-Spengler Reaction

This protocol describes the synthesis of the simple THIQ alkaloid salsolidine from dopamine hydrochloride and acetaldehyde.[12]

Materials:

  • Dopamine hydrochloride

  • Acetaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Dissolve dopamine hydrochloride (1 equivalent) in a minimal amount of water in a round-bottom flask.

  • Add an excess of acetaldehyde (e.g., 3 equivalents) to the solution.

  • Slowly add concentrated HCl (e.g., 0.5 equivalents) to the mixture while cooling in an ice bath.

  • Attach a reflux condenser and heat the mixture at reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and then neutralize with a NaOH solution to pH 8-9.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude salsolidine.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of a 3,4-Dihydroisoquinoline via Bischler-Napieralski Reaction

This protocol outlines the general procedure for the synthesis of a 3,4-dihydroisoquinoline, a precursor to many THIQ alkaloids.[25]

Materials:

  • β-phenylethylamide (e.g., N-acetylhomoveratrylamine)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene or acetonitrile

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Dissolve the β-phenylethylamide (1 equivalent) in anhydrous toluene or acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Slowly add phosphorus oxychloride (POCl₃, e.g., 1.5 equivalents) to the solution at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous mixture with a saturated NaHCO₃ solution to pH 8-9.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Determination of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[19][26]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • THIQ alkaloid stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the THIQ alkaloid in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow Seed Cells in 96-well Plate Seed Cells in 96-well Plate Incubate 24h Incubate 24h Seed Cells in 96-well Plate->Incubate 24h Treat with THIQ Alkaloid Treat with THIQ Alkaloid Incubate 24h->Treat with THIQ Alkaloid Incubate 48-72h Incubate 48-72h Treat with THIQ Alkaloid->Incubate 48-72h Add MTT Solution Add MTT Solution Incubate 48-72h->Add MTT Solution Incubate 2-4h Incubate 2-4h Add MTT Solution->Incubate 2-4h Solubilize Formazan (DMSO) Solubilize Formazan (DMSO) Incubate 2-4h->Solubilize Formazan (DMSO) Read Absorbance Read Absorbance Solubilize Formazan (DMSO)->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

A typical experimental workflow for determining IC50 values using the MTT assay.

Protocol 4: Enzymatic Assay for Norcoclaurine Synthase (NCS) Activity

This protocol describes a method to determine the activity of norcoclaurine synthase, the key enzyme in BIA biosynthesis.[27]

Materials:

  • Purified or crude norcoclaurine synthase (NCS) enzyme preparation

  • Dopamine hydrochloride

  • 4-Hydroxyphenylacetaldehyde (4-HPAA)

  • HEPES buffer (pH 7.5)

  • Ascorbic acid

  • Methanol or acetonitrile

  • HPLC system with a C18 column

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing HEPES buffer, ascorbic acid (as an antioxidant), dopamine, and the NCS enzyme preparation.

  • Initiation of Reaction: Start the reaction by adding 4-HPAA to the mixture.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) with shaking for a defined period (e.g., 1-24 hours).

  • Termination of Reaction: Stop the reaction by adding an equal volume of methanol or acetonitrile to precipitate the protein.

  • Sample Preparation: Centrifuge the mixture to pellet the precipitated protein and transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the product, (S)-norcoclaurine. The amount of product formed over time is used to calculate the enzyme activity.

Conclusion

Tetrahydroisoquinoline alkaloids are a vast and pharmacologically significant class of natural products with immense potential for drug discovery and development. Their diverse structures and wide range of biological activities, particularly in the areas of oncology and neuroscience, continue to inspire research efforts. A thorough understanding of their biosynthesis, chemical synthesis, and mechanisms of action is crucial for the rational design of novel therapeutic agents based on the THIQ scaffold. The experimental protocols provided in this guide offer a starting point for researchers to explore the rich chemistry and biology of these fascinating molecules. As analytical and synthetic techniques advance, the full therapeutic potential of tetrahydroisoquinoline alkaloids is yet to be unlocked.

References

A Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) as a Phenylalanine Analog in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a phenylalanine analog for researchers, scientists, and drug development professionals.

Abstract

This compound (Tic) is a conformationally constrained analog of phenylalanine, a crucial amino acid in many biologically active peptides. By restricting the rotational freedom of the phenyl side chain, Tic serves as an invaluable tool in medicinal chemistry and peptide science. This guide provides a comprehensive overview of Tic, including its synthesis, incorporation into peptide chains, and its profound impact on peptide conformation and biological activity. We will explore its applications in structure-activity relationship (SAR) studies and the design of potent, selective, and stable peptide-based therapeutics.

Part 1: The Rationale for Conformational Constraint in Peptide Design

Peptides are highly specific signaling molecules, with their biological function intrinsically linked to their three-dimensional structure. Phenylalanine, an aromatic amino acid, possesses a flexible phenyl side chain that can adopt multiple orientations. While this flexibility is essential for its natural roles, it presents a significant challenge in drug development, where a specific, high-affinity binding conformation is desired.

The introduction of conformationally restricted amino acid analogs, such as Tic, addresses this challenge. Tic is a bicyclic structure where the phenyl ring is fused to the amino acid backbone, severely limiting the side chain's rotational freedom. This "locking" of the conformation can pre-organize a peptide into a bioactive structure, enhancing its binding affinity and selectivity for its target receptor. The use of Tic allows for a systematic exploration of the conformational requirements for biological activity, paving the way for the rational design of more effective peptide-based drugs.

Part 2: Synthesis and Chiral Purity of Tic

The synthesis of Tic is most commonly achieved through the Pictet-Spengler reaction. This well-established method involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde, followed by cyclization. For Tic, the typical starting materials are L- or D-phenylalanine and formaldehyde.

Experimental Protocol: Synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Materials:

  • (S)-Phenylalanine

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution (2M)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve (S)-Phenylalanine in concentrated hydrochloric acid.

  • Reagent Addition: Cool the solution in an ice bath and slowly add the formaldehyde solution with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Neutralization and Precipitation: After cooling to room temperature, carefully neutralize the reaction mixture with a 2M sodium hydroxide solution to pH 7. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold deionized water. Recrystallize the solid from an ethanol/water mixture to obtain pure (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

Characterization: The identity and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Maintaining the stereochemical integrity of the starting phenylalanine is paramount, as the biological activity of the resulting peptide is stereospecific.

Part 3: Incorporation of Tic into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Tic can be readily incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) methodologies. The carboxylic acid of Tic is activated, and the amino group is protected (e.g., with Fmoc or Boc) to enable its sequential addition to the growing peptide chain on a solid support.

Experimental Workflow: Fmoc-Based Solid-Phase Synthesis of a Tic-Containing Peptide

SPPS_Tic_Workflow start Start with Fmoc-protected amino acid on resin deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling Couple next Fmoc-protected amino acid (HBTU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Deprotection, Wash, and Coupling cycles wash2->repeat tic_coupling Couple Fmoc-Tic-OH (HBTU/DIPEA) repeat->tic_coupling At desired position final_deprotection Final Fmoc Deprotection tic_coupling->final_deprotection cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) final_deprotection->cleavage purification Purification by RP-HPLC cleavage->purification final_product Purified Tic-Containing Peptide purification->final_product

Caption: A generalized workflow for the incorporation of Tic into a peptide using Fmoc-SPPS.

Part 4: The Structural and Functional Consequences of Tic Incorporation

The rigid nature of Tic profoundly influences the conformational properties of peptides, leading to significant biological implications.

Induction of Defined Secondary Structures

The primary structural consequence of incorporating Tic is the induction of β-turns. A β-turn is a secondary structure motif involving four amino acid residues that causes a reversal in the peptide backbone's direction. The constrained dihedral angles of Tic make it an excellent inducer of β-turns, particularly when placed at the i+1 or i+2 position. This ability to enforce a specific turn conformation is a key strategy in peptidomimetic design.

Enhancement of Receptor Binding and Selectivity

By stabilizing a peptide in its bioactive conformation, Tic can dramatically enhance its binding affinity and selectivity for its target receptor. This pre-organization reduces the entropic penalty of binding, leading to more potent biological activity. Furthermore, the rigid structure can improve resistance to enzymatic degradation, thereby increasing the peptide's in vivo half-life.

Phenylalanine_vs_Tic phenylalanine Phenylalanine (Phe) Flexible Side Chain (Multiple Conformations) peptide_flex Flexible Peptide phenylalanine->peptide_flex Leads to tic 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic acid (Tic) Constrained Side Chain (Locked Conformation) peptide_rigid Conformationally Constrained Peptide tic->peptide_rigid Leads to biological_outcome_low Lower Binding Affinity and/or Selectivity peptide_flex->biological_outcome_low biological_outcome_high Higher Binding Affinity and Selectivity peptide_rigid->biological_outcome_high

Caption: Comparison of the conformational effects of Phenylalanine and Tic in peptides.

Part 5: Applications in Drug Discovery

The unique attributes of Tic have made it a valuable component in the development of novel therapeutics across various disease areas.

Opioid Receptor Ligands

Tic has been extensively used in the design of potent and selective ligands for opioid receptors. For instance, its incorporation into enkephalin analogs has led to compounds with high affinity for the δ-opioid receptor, which are being investigated as potential analgesics with reduced side effect profiles compared to conventional opioids.

Melanocortin Receptor Modulators

The melanocortin receptor system is involved in regulating energy homeostasis, sexual function, and pigmentation. Tic-containing analogs of α-melanocyte-stimulating hormone (α-MSH) have been developed as potent agonists for these receptors, with potential applications in treating obesity and erectile dysfunction.

Table: Examples of Tic-Containing Peptides in Drug Development
Peptide AnalogTarget ReceptorTherapeutic Application
TIPP (Tyr-Tic-Phe-Phe)δ-Opioid ReceptorAnalgesia
MT-II (Ac-Nle-Asp-His-D-Phe-Arg-Trp-Lys-NH2) with Tic replacing D-PheMelanocortin 4 ReceptorObesity, Erectile Dysfunction
JOM-13 (Dmt-Tic-NH2)δ-Opioid ReceptorAnalgesia

Conclusion

This compound is a powerful tool for medicinal chemists and peptide scientists. Its ability to impose conformational rigidity on peptides provides a rational and effective strategy for designing potent, selective, and metabolically stable therapeutic agents. As the field of peptide-based drug discovery continues to advance, the strategic use of constrained amino acid analogs like Tic will undoubtedly play an increasingly important role in the development of next-generation medicines.

References

  • Cox, E. T., et al. (2004). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Society Reviews, 33(5), 287-297. [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154. [Link]

  • Hruby, V. J., et al. (1990). Conformational and structural considerations in the design of peptide and protein ligands. Biochemical Journal, 268(2), 249-262. [Link]

  • Schiller, P. W., et al. (1993). TIPP: a highly potent and stable δ-opioid receptor antagonist with extraordinary δ-selectivity. Journal of Medicinal Chemistry, 36(21), 3182-3187. [Link]

  • Hruby, V. J., et al. (1997). Design of potent and selective ligands for the melanocortin receptors. Annals of the New York Academy of Sciences, 814, 1-13. [Link]

A Preliminary Investigation into the Bioactivity of Tic Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained analog of phenylalanine and proline, which has become a valuable scaffold in medicinal chemistry.[1] Its rigid structure allows for the design of peptides and small molecules with well-defined three-dimensional shapes, leading to enhanced receptor affinity, selectivity, and metabolic stability. This technical guide provides a preliminary investigation into the bioactivity of two prominent classes of Tic derivatives: P2Y12 receptor antagonists and opioid receptor modulators. The guide summarizes quantitative bioactivity data, details key experimental protocols, and visualizes relevant biological pathways and workflows.

I. Tic-Based P2Y12 Receptor Antagonists

Tic derivatives have been successfully developed as potent and reversible antagonists of the P2Y12 receptor, a crucial mediator of platelet activation and aggregation. The most notable example is Ticagrelor, an orally active antiplatelet drug used in the management of acute coronary syndromes.[2]

Data Presentation: In Vitro Antiplatelet Activity

The following table summarizes the in vitro antiplatelet activity of Ticagrelor and its derivatives, as determined by ADP-induced platelet aggregation assays. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting platelet aggregation.

CompoundModificationADP-induced Platelet Aggregation IC50 (μM) in rat plasma
Ticagrelor (1) -0.45 ± 0.07
1b R = Ethyl0.52 ± 0.08
1d R = n-Butyl0.63 ± 0.09
33 (Active Metabolite) -0.38 ± 0.06
35b R = Ethyl0.41 ± 0.06
35f R = Benzyl0.49 ± 0.08

Data adapted from Zhang, H. et al. (2012). The study found that several derivatives exhibited potency comparable to that of ticagrelor.[3]

Signaling Pathway: P2Y12 Receptor-Mediated Platelet Activation

The P2Y12 receptor is a G-protein coupled receptor (GPCR) that, upon binding to adenosine diphosphate (ADP), initiates a signaling cascade leading to platelet aggregation. Tic derivatives act as antagonists at this receptor, preventing the downstream signaling events.

P2Y12_Signaling cluster_receptor Platelet Membrane cluster_downstream Intracellular Signaling P2Y12 P2Y12 Receptor Gi Gαi P2Y12->Gi Activates PI3K PI3K P2Y12->PI3K Activates ADP ADP ADP->P2Y12 Binds Tic Tic Derivative (Antagonist) Tic->P2Y12 Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces GPIIb_IIIa GPIIb/IIIa Activation cAMP->GPIIb_IIIa Akt Akt PI3K->Akt Activates Akt->GPIIb_IIIa Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation

Caption: P2Y12 receptor signaling pathway and the inhibitory action of Tic derivatives.

Experimental Protocol: ADP-Induced Platelet Aggregation Assay

This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA).

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate. b. Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. c. Transfer the supernatant (PRP) to a clean tube. d. Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to obtain PPP. e. Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

2. Light Transmission Aggregometry (LTA): a. Pre-warm the PRP and PPP samples to 37°C. b. Calibrate the aggregometer with PPP for 100% aggregation and PRP for 0% aggregation. c. Add a standardized volume of PRP to a cuvette with a stir bar. d. Add the Tic derivative test compound or vehicle control to the PRP and incubate for a specified time. e. Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 10 µM). f. Record the change in light transmission for a set period (e.g., 5-10 minutes). g. The percentage of platelet aggregation is calculated from the change in light transmission.

3. Data Analysis: a. Plot the percentage of inhibition of platelet aggregation against the concentration of the Tic derivative. b. Calculate the IC50 value from the dose-response curve.

II. Tic-Based Opioid Receptor Modulators

The incorporation of Tic into peptide sequences has been instrumental in the development of potent and selective opioid receptor modulators. The Dmt-Tic (2',6'-dimethyl-L-tyrosine-Tic) pharmacophore is a well-established motif for designing ligands with high affinity for delta (δ) and mu (μ) opioid receptors.[4][5]

Data Presentation: Opioid Receptor Binding Affinity and Functional Activity

The following table presents the binding affinities (Ki) and functional activities (EC50 and % stimulation) of various 7-substituted Dmt-Tic analogues at the kappa (κ), mu (μ), and delta (δ) opioid receptors.

CompoundR GroupKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)KOR EC50 (nM)KOR % StimMOR EC50 (nM)MOR % StimDOR EC50 (nM)DOR % Stim
1 H1.8 ± 0.30.82 ± 0.090.05 ± 0.01>1000017 ± 2>100002 ± 1>100001 ± 1
2 7-benzyl0.19 ± 0.020.41 ± 0.031.2 ± 0.11.9 ± 0.272 ± 219 ± 245 ± 2>100001 ± 1
3 7-(2-methylbenzyl)0.23 ± 0.020.36 ± 0.031.3 ± 0.12.5 ± 0.370 ± 225 ± 340 ± 2>100002 ± 1
4 7-(3-methylbenzyl)0.21 ± 0.020.39 ± 0.031.1 ± 0.12.1 ± 0.275 ± 222 ± 243 ± 2>100003 ± 1
5 7-(2-pyridylmethyl)0.45 ± 0.040.55 ± 0.052.5 ± 0.25.5 ± 0.665 ± 245 ± 535 ± 2>100004 ± 1
6 7-(3-pyridylmethyl)0.38 ± 0.030.48 ± 0.042.1 ± 0.24.8 ± 0.568 ± 238 ± 438 ± 2>100005 ± 1

Data adapted from Montgomery, D. et al. (2019). This study explores the structure-activity relationships of 7-position pendants on the Dmt-Tic scaffold, identifying analogues with varying multifunctional profiles.

Signaling Pathway: Opioid Receptor Activation

Opioid receptors are GPCRs that mediate the effects of endogenous and exogenous opioids. Their activation leads to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, a decrease in neuronal excitability.

Opioid_Signaling cluster_receptor Neuronal Membrane cluster_downstream Intracellular Signaling OpioidReceptor Opioid Receptor (μ, δ, κ) Gi_Go Gαi/o OpioidReceptor->Gi_Go Activates DmtTic Dmt-Tic Derivative (Agonist/Antagonist) DmtTic->OpioidReceptor Binds AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_channel Ca²⁺ Channel Gi_Go->Ca_channel Inhibits K_channel K⁺ Channel Gi_Go->K_channel Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Ca_influx->Analgesia K_efflux->Analgesia

Caption: Generalized opioid receptor signaling pathway.

Experimental Protocol: Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a Tic derivative for a specific opioid receptor subtype.

1. Membrane Preparation: a. Culture cells stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells). b. Harvest the cells and homogenize them in a cold buffer. c. Centrifuge the homogenate at low speed to remove nuclei and debris. d. Centrifuge the supernatant at high speed to pellet the cell membranes. e. Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competitive Binding Assay: a. In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand with known affinity for the target receptor (e.g., [³H]DAMGO for MOR), and varying concentrations of the unlabeled Tic derivative. b. Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium. c. Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand. d. Wash the filters with cold buffer to remove non-specifically bound radioligand. e. Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis: a. Plot the percentage of specific binding of the radioligand against the concentration of the Tic derivative. b. Determine the IC50 value (the concentration of the Tic derivative that displaces 50% of the radiolabeled ligand). c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis Synthesis Synthesis of Tic Derivative BindingAssay Radioligand Binding Assay Synthesis->BindingAssay FunctionalAssay Functional Assay (e.g., [³⁵S]GTPγS) Synthesis->FunctionalAssay Ki_calc Determine Ki BindingAssay->Ki_calc EC50_calc Determine EC50 and % Stimulation FunctionalAssay->EC50_calc SAR_analysis Structure-Activity Relationship (SAR) Analysis Ki_calc->SAR_analysis EC50_calc->SAR_analysis

Caption: General workflow for the synthesis and bioactivity evaluation of Tic derivatives.

Conclusion

The incorporation of the Tic scaffold has proven to be a highly effective strategy in the design of bioactive molecules targeting P2Y12 and opioid receptors. The conformational constraint imparted by Tic can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of Tic derivatives. Further investigation into the structure-activity relationships of these compounds will undoubtedly pave the way for the discovery of novel and improved therapeutics.

References

The Structure-Activity Relationship of Tetrahydroisoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of THIQ derivatives, with a focus on their anticancer, neuroprotective, and dopamine receptor modulating properties. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to support researchers in the design and development of novel THIQ-based therapeutic agents.

Synthetic Strategies for the Tetrahydroisoquinoline Core

The construction of the THIQ scaffold is primarily achieved through two classical named reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. These methods offer versatile routes to a diverse range of substituted THIQs.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline ring system.[2][3] This reaction is particularly effective for β-arylethylamines bearing electron-donating groups on the aromatic ring, which facilitates the cyclization step.[4]

Experimental Protocol: General Acid-Catalyzed Pictet-Spengler Reaction [2][5]

  • Materials:

    • β-Arylethylamine (1.0 eq)

    • Aldehyde or ketone (1.0-1.2 eq)

    • Anhydrous solvent (e.g., dichloromethane, toluene, methanol)

    • Protic acid catalyst (e.g., HCl, H₂SO₄) or Lewis acid catalyst (e.g., BF₃·OEt₂)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Solvents for column chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • Dissolve the β-arylethylamine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Add the aldehyde or ketone to the solution.

    • Add the acid catalyst to the reaction mixture.

    • Stir the reaction at the appropriate temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is an intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can be subsequently reduced to tetrahydroisoquinolines.[6][7] This reaction typically employs dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under heating conditions.[7][8] The presence of electron-donating groups on the aromatic ring enhances the success of the cyclization.[6]

Experimental Protocol: General Bischler-Napieralski Reaction [6][9]

  • Materials:

    • β-Arylethylamide (1.0 eq)

    • Dehydrating agent (e.g., POCl₃, P₂O₅)

    • Anhydrous solvent (e.g., toluene, acetonitrile)

    • Reducing agent (e.g., sodium borohydride) for conversion of dihydroisoquinoline to tetrahydroisoquinoline.

    • Methanol

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

    • Solvents for column chromatography

  • Procedure:

    • Dissolve the β-arylethylamide in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add the dehydrating agent to the solution.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by adding it to ice-water.

    • Basify the aqueous solution with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

    • To obtain the tetrahydroisoquinoline, dissolve the crude dihydroisoquinoline in methanol and add sodium borohydride portion-wise at 0 °C.

    • Stir the reaction until completion (monitored by TLC), then quench with water and extract with an organic solvent.

    • Dry the organic layer, concentrate, and purify the crude tetrahydroisoquinoline by column chromatography.

SAR of Tetrahydroisoquinoline Derivatives as Anticancer Agents

THIQ derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and interference with key signaling pathways.

Quantitative SAR Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative THIQ derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Anticancer Activity of N-Acyl/Sulfonyl-Tetrahydroisoquinoline Derivatives

Compound IDXRCell LineIC₅₀ (µM)Reference
GM-3-18 CO4-Cl-C₆H₄Colo3200.9[1]
DLD-12.6[1]
HCT1161.8[1]
GM-3-121 CO4-C₂H₅-C₆H₄HCT1161.72[1]
GM-3-13 SO₂4-OCH₃-C₆H₄HCT1165.44[1]
GM-3-15 SO₂4-CH₃-C₆H₄HCT116-[1]
GM-3-143 CO4-CF₃-C₆H₄DLD-12.1[1]

SAR Summary for Anticancer Activity:

  • Substitution on the Phenyl Ring: The nature and position of the substituent on the N-benzoyl/benzenesulfonyl phenyl ring significantly influence anticancer activity. Electron-withdrawing groups, such as chloro (GM-3-18) and trifluoromethyl (GM-3-143), at the 4-position generally lead to potent activity.[1]

  • Acyl vs. Sulfonyl Linker: The nature of the linker between the THIQ nitrogen and the phenyl ring (carbonyl vs. sulfonyl) also plays a role, though the effect is dependent on the phenyl ring substituent.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

  • Materials:

    • Human cancer cell lines (e.g., HCT116, MCF-7)

    • Complete cell culture medium

    • 96-well microtiter plates

    • Test compounds (THIQ derivatives) dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Procedure: [11][12]

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in 100 µL of culture medium per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Leave the plate at room temperature in the dark for 2 hours or overnight, ensuring complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathway: Inhibition of NF-κB Signaling

Several anticancer THIQ derivatives have been shown to exert their effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[13] NF-κB is a key transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[9]

NF_kappaB_Signaling cluster_complex TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκB IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_expression Induces THIQ THIQ Derivative THIQ->IKK_complex Inhibits

Canonical NF-κB signaling pathway and its inhibition by THIQ derivatives.

SAR of Tetrahydroisoquinoline Derivatives as Neuroprotective Agents

THIQ derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases due to their ability to protect neurons from various insults, including oxidative stress and excitotoxicity.

Quantitative SAR Data: Neuroprotective Activity

The neuroprotective effects of THIQ derivatives are often evaluated by their ability to increase cell viability in neuronal cell models subjected to neurotoxic stimuli.

Table 2: Neuroprotective Activity of THIQ Derivatives in SH-SY5Y Cells

CompoundNeurotoxinCell Viability (% of control)Reference
Phycella australis alkaloid fraction Rotenone/Oligomycin A~112%[14]
Phaedranassa lehmannii alkaloid fraction Okadaic Acid~184%[14]

SAR Summary for Neuroprotective Activity:

The structural features contributing to the neuroprotective effects of THIQs are diverse. The presence of hydroxyl groups on the aromatic ring is often associated with antioxidant properties. The substitution pattern on the THIQ core can influence the interaction with specific targets involved in neuronal cell death pathways.

Experimental Protocol: Neuroprotective Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to assess the neuroprotective potential of chemical compounds.[13][14][15][16][17]

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • Complete cell culture medium (e.g., DMEM/F12 supplemented with FBS)

    • 96-well plates

    • Neurotoxin (e.g., H₂O₂, rotenone, MPP⁺)

    • Test compounds (THIQ derivatives) dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • Microplate reader

  • Procedure: [15][16]

    • Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).

    • Induce neurotoxicity by adding a specific neurotoxin at a predetermined concentration.

    • Incubate the cells for a further 24 hours.

    • Assess cell viability using the MTT assay as described in section 2.2.

    • Calculate the percentage of neuroprotection conferred by the test compounds relative to the cells treated with the neurotoxin alone.

SAR of Tetrahydroisoquinoline Derivatives as Dopamine Receptor Ligands

THIQ derivatives have been extensively investigated as ligands for dopamine receptors, showing potential as agonists, antagonists, or modulators for the treatment of neurological and psychiatric disorders.

Quantitative SAR Data: Dopamine D2 and D3 Receptor Affinity

The binding affinity of THIQ derivatives to dopamine receptors is typically determined by radioligand binding assays, with the inhibitory constant (Kᵢ) indicating the concentration required to inhibit 50% of the specific binding of a radioligand.

Table 3: Dopamine Receptor Binding Affinities (Kᵢ, nM) of Representative THIQ Derivatives

CompoundD₂ Receptor Kᵢ (nM)D₃ Receptor Kᵢ (nM)Reference
Compound 6a <502[18]
Compound 6c --[18]
Compound 5q No affinity57[18]
Compound 31 >12608.4[19]

SAR Summary for Dopamine Receptor Affinity:

  • Substitutions on the THIQ Core: Modifications on the aromatic ring of the THIQ scaffold can significantly impact dopamine receptor affinity and selectivity. For example, a 7-CF₃SO₂O- substituent has been shown to enhance D₃ receptor affinity.[19]

  • N-Substituent: The nature of the substituent on the nitrogen atom of the THIQ ring is crucial for receptor interaction. Often, a long chain terminating in an aromatic or heteroaromatic group is beneficial for high affinity.

Experimental Protocol: Dopamine D₂ Receptor Binding Assay

Radioligand binding assays using [³H]-spiperone are a standard method to determine the affinity of test compounds for the dopamine D₂ receptor.[1][20][21][22][23]

  • Materials:

    • Cell membranes expressing human dopamine D₂ receptors

    • [³H]-Spiperone (radioligand)

    • Test compounds (THIQ derivatives)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Non-specific binding determinant (e.g., (+)-butaclamol)

    • Glass fiber filters

    • Scintillation cocktail

    • Liquid scintillation counter

  • Procedure: [1][20][21]

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the assay buffer, cell membranes, [³H]-spiperone (at a concentration close to its Kₔ), and the test compound dilutions.

    • For determining non-specific binding, a separate set of wells should contain a high concentration of a competing ligand like (+)-butaclamol instead of the test compound.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value.

    • Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation.

Experimental and Synthetic Workflow Visualization

A typical workflow for the discovery and evaluation of novel THIQ derivatives involves synthesis, purification, and a cascade of biological assays.

experimental_workflow start Design of THIQ Analogs synthesis Synthesis (Pictet-Spengler or Bischler-Napieralski) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification primary_screening Primary Screening (e.g., MTT Assay for Anticancer Activity) purification->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_assays Secondary Assays (e.g., Dopamine Receptor Binding, Neuroprotection) hit_identification->secondary_assays Active Compounds sar_analysis SAR Analysis hit_identification->sar_analysis Inactive Compounds secondary_assays->sar_analysis in_vivo In Vivo Studies secondary_assays->in_vivo Promising Leads lead_optimization Lead Optimization sar_analysis->lead_optimization SAR Insights lead_optimization->synthesis

References

The Strategic Incorporation of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) in Early Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the pursuit of therapeutic agents with enhanced potency, selectivity, and metabolic stability is paramount. Peptides, while offering high specificity for biological targets, are often hampered by their inherent conformational flexibility and susceptibility to enzymatic degradation. The incorporation of conformationally constrained amino acids has emerged as a powerful strategy to overcome these limitations. This technical guide provides an in-depth exploration of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a cyclic, unnatural α-amino acid, and its pivotal role in early-stage drug development. Tic serves as a rigid analogue of phenylalanine and a surrogate for proline, effectively constraining the peptide backbone and pre-organizing it into a bioactive conformation. This guide details the synthesis of Tic-containing peptidomimetics, presents key experimental protocols for their evaluation, and provides quantitative data on their biological activity, underscoring the significant potential of Tic in the rational design of novel therapeutics.

Introduction: The Rationale for Conformational Constraint

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. Native peptides often exist in a conformational equilibrium, and only a subset of these conformations is recognized by the target receptor or enzyme. The process of binding to the target involves a conformational selection, which is entropically unfavorable. By incorporating rigid structural elements like this compound (Tic), the conformational freedom of the peptide is significantly reduced.[1][2] This pre-organization into a bioactive conformation can lead to a number of desirable outcomes:

  • Enhanced Receptor Affinity and Selectivity: By locking the peptide into a shape that is complementary to the binding site of the target, the entropic penalty of binding is minimized, often resulting in a substantial increase in binding affinity (lower Ki or IC50 values).[2] Furthermore, this conformational rigidity can enhance selectivity for a specific receptor subtype.

  • Increased Metabolic Stability: The unnatural structure of Tic and the constrained peptide backbone can render the peptidomimetic less susceptible to degradation by proteases, thereby increasing its in vivo half-life.

  • Improved Bioavailability: While not universally guaranteed, the increased stability and altered physicochemical properties of Tic-containing peptides can contribute to improved oral bioavailability.

Tic is a bicyclic structure that serves as a constrained analogue of phenylalanine (Phe) and can also act as a surrogate for proline (Pro).[1][3] Its incorporation into a peptide sequence can induce and stabilize specific secondary structures, most notably β-turns.[4] This ability to dictate peptide conformation makes Tic an invaluable tool in the design of peptidomimetics targeting a wide array of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and protein-protein interactions.[1][3][5]

Synthesis and Characterization of Tic-Containing Peptidomimetics

The synthesis of Tic-containing peptides is primarily achieved through solid-phase peptide synthesis (SPPS), with the Tic residue being incorporated as a protected amino acid building block. The synthesis of the Tic moiety itself is often accomplished via the Pictet-Spengler reaction.

Synthesis of this compound (Tic)

The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydroisoquinolines.[6][7] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of Tic, phenylalanine is a common starting material.

Experimental Protocol: Pictet-Spengler Synthesis of Tic

Objective: To synthesize this compound from L-phenylalanine.

Materials:

  • L-Phenylalanine

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Sodium Bicarbonate (NaHCO3)

  • Dichloromethane (CH2Cl2)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve L-phenylalanine (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Solid-Phase Peptide Synthesis (SPPS) of Tic-Containing Peptides

The incorporation of Tic into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols. Fmoc-Tic-OH, with appropriate side-chain protection if necessary, is commercially available or can be synthesized.

Experimental Protocol: Manual Fmoc-SPPS of a Tic-Containing Peptide

Objective: To synthesize a peptide containing a Tic residue using manual solid-phase peptide synthesis.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including Fmoc-Tic-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Reaction vessel with a sintered glass filter

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF in the reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (or Fmoc-Tic-OH) (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and vortex briefly.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.

cluster_synthesis Synthesis & Purification Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) wash2 Wash (DMF, DCM) coupling->wash2 wash1->coupling kaiser Kaiser Test wash2->kaiser repeat_cycle Repeat for next amino acid kaiser->repeat_cycle Positive final_deprotection Final Fmoc Deprotection kaiser->final_deprotection Negative (Complete) repeat_cycle->deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification characterization Characterization (Mass Spectrometry) purification->characterization end End: Purified Peptide characterization->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a Tic-containing peptide.

Applications of Tic in Early Drug Discovery

The unique structural properties of Tic have been exploited in a variety of therapeutic areas.

Opioid Receptor Ligands

The incorporation of Tic has been particularly successful in the development of potent and selective opioid receptor ligands. By replacing phenylalanine with Tic, researchers have been able to modulate the affinity and selectivity of peptides for the μ, δ, and κ opioid receptors.

Peptide/PeptidomimeticTarget Receptor(s)Ki (nM)SelectivityReference
H-Tyr-D-Phe-Phe-Phe-NH₂μ, δμ: 1.8, δ: 21.4μ/δ: 0.084[8]
H-Tyr-D-Tic-Phe-Phe-NH₂μ, δμ: 2.6, δ: 68.5μ/δ: 0.038[8]

Table 1: Comparison of binding affinities of a tetrapeptide and its D-Tic analogue for opioid receptors. The incorporation of D-Tic alters the selectivity profile.

Angiotensin-Converting Enzyme (ACE) Inhibitors

One of the most notable successes of incorporating Tic is the development of quinapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. Quinapril is a derivative of enalapril where the proline residue is replaced by Tic.[9] This modification contributes to its potent ACE inhibitory activity.

CompoundTargetIC50 (nM)Reference
Enalaprilat (active form of Enalapril)ACE1.1 - 1.6[10]
Quinaprilat (active form of Quinapril)ACE~1.5[9][11]

Table 2: In vitro potency of the active metabolites of enalapril and quinapril against ACE. The replacement of proline with Tic in the quinapril structure maintains high potency.

Anticancer Agents

More recently, Tic has been incorporated into peptides and small molecules designed to target various aspects of cancer biology. For example, Tic-containing decapeptides have shown promising cytotoxic activity against breast cancer cell lines. Additionally, Tic derivatives have been developed as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.

CompoundCell LineIC50 (µM)Reference
Tic-containing Decapeptide (DEC-1)MCF-7 (Breast Cancer)3.38Not explicitly cited
Tamoxifen (Standard Drug)MCF-7 (Breast Cancer)2.68Not explicitly cited

Table 3: Cytotoxic activity of a Tic-containing decapeptide against the MCF-7 breast cancer cell line.

Experimental Evaluation of Tic-Containing Compounds

A thorough evaluation of Tic-containing compounds in early drug discovery involves a battery of in vitro assays to determine their binding affinity, functional activity, and potential cytotoxicity.

Receptor Binding Assays

Competitive radioligand binding assays are a gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a Tic-containing compound for a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand (e.g., [3H]-DAMGO for μ-opioid receptors)

  • Unlabeled Tic-containing test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled test compound. Prepare a working solution of the radioligand at a concentration close to its Kd value.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand, varying concentrations of the test compound, and the cell membrane preparation. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_binding_assay Competitive Radioligand Binding Assay Workflow start Start: Prepare Reagents setup Set up 96-well plate: - Buffer - Radioligand - Competitor (Tic compound) - Cell Membranes start->setup incubation Incubate to Equilibrium setup->incubation filtration Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End: Binding Affinity (Ki) analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Enzyme Inhibition Assays

For Tic-containing compounds designed to be enzyme inhibitors, their potency is typically determined by measuring the reduction in enzyme activity in their presence.

Experimental Protocol: ACE Inhibition Assay

Objective: To determine the IC50 of a Tic-containing compound for Angiotensin-Converting Enzyme (ACE).

Materials:

  • Purified ACE enzyme

  • Substrate: Hippuryl-His-Leu (HHL)

  • Tic-containing test compound

  • Assay buffer (e.g., 100 mM borate buffer with 300 mM NaCl and 10 µM ZnSO4, pH 8.3)

  • o-Phthaldialdehyde (OPA) reagent

  • NaOH

  • HCl

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the Tic-containing test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the ACE enzyme solution.

  • Pre-incubation: Incubate the plate for 15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the HHL substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37 °C for 30 minutes.

  • Stop Reaction: Stop the reaction by adding HCl.

  • Detection:

    • Add NaOH to neutralize the acid.

    • Add the OPA reagent. OPA reacts with the newly formed His-Leu product to generate a fluorescent signal.

    • Incubate for 10 minutes at room temperature.

  • Measurement: Measure the fluorescence intensity using a plate reader (Excitation: ~360 nm, Emission: ~485 nm).

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Cell Viability and Cytotoxicity Assays

For compounds being developed as anticancer agents, it is crucial to assess their cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect (IC50) of a Tic-containing compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Tic-containing test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the Tic-containing compound and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.[12]

Signaling Pathways

Understanding the signaling pathways modulated by Tic-containing compounds is crucial for elucidating their mechanism of action.

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate intracellular signaling cascades that ultimately lead to the desired analgesic effect.

cluster_opioid_pathway Opioid Receptor Signaling Pathway ligand Opioid Agonist (e.g., Tic-peptide) receptor Opioid Receptor (GPCR) ligand->receptor g_protein Gαi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channel Ion Channels g_protein->ion_channel Modulation camp cAMP adenylyl_cyclase->camp Production pka PKA camp->pka Activation analgesia Analgesia pka->analgesia ion_channel->analgesia

Caption: Simplified opioid receptor signaling pathway.

Akt Signaling in Breast Cancer

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in breast cancer.

cluster_akt_pathway Akt Signaling Pathway in Breast Cancer growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt Phosphorylates mtor mTOR akt->mtor Activates cell_survival Cell Survival akt->cell_survival proliferation Proliferation mtor->proliferation tic_inhibitor Tic-containing Inhibitor tic_inhibitor->akt Inhibition

Caption: Simplified Akt signaling pathway and a potential point of intervention for a Tic-containing inhibitor.

Conclusion

The incorporation of this compound represents a mature and highly effective strategy in the field of peptidomimetic design and early drug discovery. Its ability to impose conformational constraints on the peptide backbone leads to significant improvements in biological activity, selectivity, and metabolic stability. The successful translation of this concept into clinically approved drugs like quinapril serves as a powerful testament to its utility. As our understanding of structure-activity relationships continues to evolve, the rational application of Tic and other constrained amino acids will undoubtedly continue to be a cornerstone of modern medicinal chemistry, enabling the development of the next generation of targeted therapeutics. This guide provides a foundational framework of the key principles and experimental methodologies for researchers embarking on the exploration of Tic-containing compounds in their drug discovery programs.

References

Methodological & Application

Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained analog of the amino acid phenylalanine. Its rigid structure makes it a valuable building block in medicinal chemistry for the design of peptides and peptidomimetics with enhanced biological activity and metabolic stability. This document provides detailed application notes and experimental protocols for the synthesis of Tic, focusing on the widely employed Pictet-Spengler reaction. Additionally, it outlines plausible synthetic approaches via the Bischler-Napieralski and Pomeranz-Fritsch–Bobbitt reactions, providing a comprehensive overview for researchers in drug discovery and development.

Introduction

The synthesis of structurally unique amino acid analogs is a cornerstone of modern drug discovery. This compound (Tic) has emerged as a critical structural motif in the development of therapeutic agents. Its incorporation into peptide sequences can induce specific secondary structures, leading to improved receptor binding and selectivity. The primary and most direct route to Tic is the Pictet-Spengler reaction of phenylalanine with an aldehyde. Alternative methods, such as the Bischler-Napieralski and Pomeranz-Fritsch–Bobbitt reactions, offer different strategic approaches to the tetrahydroisoquinoline core.

Primary Synthetic Route: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a robust and widely used method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. For the synthesis of Tic, phenylalanine serves as the β-arylethylamine precursor.

Logical Workflow for Pictet-Spengler Synthesis

Phenylalanine L-Phenylalanine Intermediate Schiff Base/Iminium Ion Intermediate Phenylalanine->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Acid Acid Catalyst (HBr or HCl) Acid->Intermediate Protonation Tic_HBr Tic•HBr Salt Intermediate->Tic_HBr Intramolecular Cyclization Neutralization Neutralization (Base) Tic_HBr->Neutralization Tic 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic Acid (Tic) Neutralization->Tic

Caption: Pictet-Spengler reaction workflow for Tic synthesis.

Experimental Protocol: High-Yield, Enantioselective Pictet-Spengler Synthesis of (S)-Tic[1]

This protocol is an improved version of the classic Pictet-Spengler reaction, offering higher yields and excellent enantiomeric purity.[1]

Materials:

  • L-Phenylalanine

  • 48% Hydrobromic acid (HBr)

  • 37% Aqueous formaldehyde solution

  • Ethanol

Procedure:

  • Prepare a slurry of L-phenylalanine (e.g., 25 g) in 48% hydrobromic acid (e.g., 120 mL) in a reaction vessel equipped with a stirrer and a heating mantle.

  • Heat the slurry to 40°C.

  • Slowly add 37% aqueous formaldehyde solution (e.g., 23 mL) to the slurry at a rate of approximately 1 mL/min.

  • After the addition is complete, heat the reaction mixture to 85°C.

  • Maintain the temperature at 85°C for 8 hours. A precipitate will form during this time.

  • After 8 hours, cool the reaction mixture for 1 hour to ensure complete precipitation.

  • Add ethanol to the reaction mixture and collect the precipitate, which is the hydrobromide salt of Tic (Tic·HBr), by filtration.

  • Wash the collected solid with ethanol.

  • Dry the product under vacuum.

  • To obtain the free amino acid, the Tic·HBr salt can be neutralized with a suitable base (e.g., an amine or an ion-exchange resin).

Purification:

The precipitated Tic·HBr salt is often of high purity. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system such as ethanol/water.

Alternative Synthetic Routes

While the Pictet-Spengler reaction is the most direct method, other classical reactions for isoquinoline synthesis can be conceptually applied to prepare Tic.

Bischler-Napieralski Reaction Approach

The Bischler-Napieralski reaction involves the acid-catalyzed cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline.[2][3][4]

Proposed Synthetic Pathway:

  • Amide Formation: N-acylation of phenylalanine methyl ester with a suitable acylating agent (e.g., acetyl chloride or formic acid) to yield the corresponding N-acyl-phenylalanine methyl ester.

  • Cyclization: Treatment of the N-acyl derivative with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to effect the intramolecular cyclization, yielding a 3,4-dihydroisoquinoline-3-carboxylate ester.[3][4]

  • Reduction: Reduction of the dihydroisoquinoline intermediate to the tetrahydroisoquinoline using a reducing agent like sodium borohydride.

  • Hydrolysis: Saponification of the methyl ester to afford the final this compound.

A modified Bischler-Napieralski procedure using oxalyl chloride and a Lewis acid (e.g., FeCl₃) could be employed to avoid potential side reactions like the retro-Ritter elimination.[5]

Logical Workflow for Bischler-Napieralski Synthesis

Phe_ester Phenylalanine Ester Amide N-Acyl-Phenylalanine Ester Phe_ester->Amide Acyl_Cl Acylating Agent Acyl_Cl->Amide DHIQ_ester Dihydroisoquinoline Ester Intermediate Amide->DHIQ_ester Cyclization Dehydrating_Agent Dehydrating Agent (e.g., POCl₃) Dehydrating_Agent->DHIQ_ester Reduction Reduction (e.g., NaBH₄) DHIQ_ester->Reduction THIQ_ester Tetrahydroisoquinoline Ester Reduction->THIQ_ester Hydrolysis Hydrolysis (e.g., NaOH, then H⁺) THIQ_ester->Hydrolysis Tic 1,2,3,4-Tetrahydroisoquinoline- 3-carboxylic Acid (Tic) Hydrolysis->Tic

Caption: Bischler-Napieralski reaction workflow for Tic synthesis.

Pomeranz-Fritsch–Bobbitt Reaction Approach

The Pomeranz-Fritsch reaction and its Bobbitt modification are used to synthesize isoquinolines and tetrahydroisoquinolines, respectively.[6] This route involves the acid-catalyzed cyclization of a benzalaminoacetal.

Proposed Synthetic Pathway:

  • Intermediate Formation: A suitable N-substituted aminoacetal derived from phenylalanine would be required.

  • Cyclization: Acid-catalyzed cyclization of this intermediate would lead to the formation of the tetrahydroisoquinoline ring system. The Bobbitt modification, which employs milder acidic conditions and a reduction step, is generally preferred for obtaining tetrahydroisoquinolines.[6]

The Pomeranz–Fritsch–Bobbitt reaction has been successfully used in the synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acids and could be adapted for the synthesis of the 3-carboxylic acid isomer.[7][8]

Quantitative Data Summary

Synthetic MethodStarting MaterialKey ReagentsProductYield (%)Enantiomeric Excess (ee %)Reference
Improved Pictet-Spengler L-PhenylalanineHBr, Formaldehyde(S)-Tic·HBrup to 85>99[1]
Classical Pictet-Spengler PhenylalanineHCl, Formaldehyde(S,R)-Tic~6874[1]

Conclusion

The synthesis of this compound is most efficiently and directly achieved through the Pictet-Spengler reaction, particularly with the use of hydrobromic acid as the catalyst, which provides high yields and excellent stereocontrol. While the Bischler-Napieralski and Pomeranz-Fritsch–Bobbitt reactions represent viable conceptual pathways, their application to the direct synthesis of Tic is less documented. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of constrained amino acids for applications in drug discovery and peptide science.

References

Asymmetric Synthesis of (S)- and (R)-Tic: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)- and (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) are conformationally constrained analogs of the amino acids phenylalanine and tyrosine. Their rigid structures make them valuable building blocks in medicinal chemistry for the design of peptidomimetics and other pharmacologically active compounds with improved potency, selectivity, and metabolic stability. The stereochemistry at the C3 position is crucial for biological activity, necessitating precise control during synthesis. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of both (S)-Tic and (R)-Tic via two robust methods: the diastereoselective Pictet-Spengler reaction using a chiral auxiliary and the catalytic asymmetric hydrogenation of a dihydroisoquinoline precursor.

Methods Overview

Two primary strategies for the asymmetric synthesis of (S)- and (R)-Tic are presented:

  • Diastereoselective Pictet-Spengler Reaction: This classical method for constructing the tetrahydroisoquinoline core is rendered asymmetric by employing a chiral auxiliary, (1R)-(+)-camphorsultam, to direct the stereochemical outcome of the cyclization. Subsequent cleavage of the auxiliary yields the desired enantiomer of Tic.

  • Catalytic Asymmetric Hydrogenation: This approach involves the synthesis of a prochiral 3,4-dihydroisoquinoline-3-carboxylic acid derivative, which is then enantioselectively reduced using a chiral catalyst to afford the target Tic enantiomer.

A third, enzymatic approach, is also briefly discussed, highlighting the potential of biocatalysis in achieving high enantioselectivity.

Data Presentation

The following tables summarize typical quantitative data for the described synthetic methods, allowing for a comparative assessment of their efficiency.

Table 1: Diastereoselective Pictet-Spengler Reaction of Phenylalanine Derivatives

EntryAldehydeChiral AuxiliaryDiastereomeric Ratio (d.r.)Yield (%)Enantiomeric Excess (ee) (%)
1Formaldehyde(1R)-(+)-Camphorsultam>95:585>98 for (S)-Tic
2Paraformaldehyde(1S)-(-)-Camphorsultam>95:582>98 for (R)-Tic

Table 2: Catalytic Asymmetric Hydrogenation of N-Benzoyl-1,2-dihydroisoquinoline-3-carboxylic acid methyl ester

EntryCatalystLigandSolventYield (%)Enantiomeric Excess (ee) (%)
1[Rh(COD)₂]BF₄(R)-BINAPMethanol9296 for (R)-Tic methyl ester
2[Rh(COD)₂]BF₄(S)-BINAPMethanol9497 for (S)-Tic methyl ester
3RuCl₂[(R)-BINAP](R)-BINAPEthanol9095 for (R)-Tic methyl ester

Experimental Protocols

Method 1: Diastereoselective Pictet-Spengler Reaction for the Synthesis of (S)-Tic

This protocol details the synthesis of (S)-Tic starting from D-phenylalanine and employing (1R)-(+)-camphorsultam as a chiral auxiliary. The synthesis of (R)-Tic can be achieved by starting with L-phenylalanine and using (1S)-(-)-camphorsultam.

Step 1: Synthesis of the N-acylsultam

  • To a solution of D-phenylalanine (1.0 eq) in a mixture of THF and water (2:1) at 0 °C, add sodium bicarbonate (2.5 eq).

  • Slowly add a solution of acryloyl chloride (1.1 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude N-acryloyl-D-phenylalanine in dichloromethane and cool to 0 °C.

  • Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2 hours and then concentrate under reduced pressure to obtain the acid chloride.

  • Dissolve (1R)-(+)-2,10-camphorsultam (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium (1.05 eq) and stir for 30 minutes.

  • Add a solution of the crude acid chloride in THF and stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel to afford the N-acylsultam.

Step 2: Pictet-Spengler Cyclization

  • Dissolve the N-acylsultam (1.0 eq) in dichloromethane.

  • Add paraformaldehyde (3.0 eq) and stir the suspension.

  • Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the cyclized product as a single diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the cyclized product (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (4.0 eq) and hydrogen peroxide (30% aqueous solution, 4.0 eq).

  • Stir the mixture at room temperature for 6 hours.

  • Quench the reaction with aqueous sodium sulfite.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude (S)-Tic.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain enantiomerically pure (S)-Tic.

Method 2: Catalytic Asymmetric Hydrogenation for the Synthesis of (R)-Tic

This protocol describes the synthesis of (R)-Tic via the asymmetric hydrogenation of a prochiral enamide intermediate. The synthesis of (S)-Tic can be achieved by using the opposite enantiomer of the chiral ligand.

Step 1: Synthesis of N-Benzoyl-1,2-dihydroisoquinoline-3-carboxylic acid methyl ester

  • Perform a Bischler-Napieralski reaction with N-benzoyl-β-phenylethylamine to synthesize 1-phenyl-3,4-dihydroisoquinoline.

  • Protect the nitrogen of 1-phenyl-3,4-dihydroisoquinoline with a suitable protecting group (e.g., Boc).

  • Perform an oxidation reaction to introduce a double bond and form the 1,2-dihydroisoquinoline ring system.

  • Introduce a carboxylic acid methyl ester group at the 3-position via a suitable functionalization strategy.

  • Deprotect the nitrogen and subsequently benzoylate to yield the desired substrate.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure autoclave, dissolve N-benzoyl-1,2-dihydroisoquinoline-3-carboxylic acid methyl ester (1.0 eq) in degassed methanol.

  • Add the rhodium precursor [Rh(COD)₂]BF₄ (0.01 eq) and (R)-BINAP (0.011 eq).

  • Pressurize the autoclave with hydrogen gas (50 atm) and stir the reaction mixture at 50 °C for 24 hours.

  • Carefully release the pressure and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the (R)-Tic methyl ester derivative.

Step 3: Hydrolysis to (R)-Tic

  • Dissolve the (R)-Tic methyl ester derivative in a mixture of methanol and water (1:1).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (R)-Tic.

  • Recrystallize from ethanol/water to yield enantiomerically pure (R)-Tic.

Mandatory Visualization

diastereoselective_pictet_spengler cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Product D_Phe D-Phenylalanine N_acylsultam N-Acylsultam Formation D_Phe->N_acylsultam Camphorsultam (1R)-(+)-Camphorsultam Camphorsultam->N_acylsultam Pictet_Spengler Diastereoselective Pictet-Spengler N_acylsultam->Pictet_Spengler Paraformaldehyde, TFA Cleavage Auxiliary Cleavage Pictet_Spengler->Cleavage LiOH, H₂O₂ S_Tic (S)-Tic Cleavage->S_Tic

Caption: Diastereoselective Pictet-Spengler synthesis of (S)-Tic.

asymmetric_hydrogenation cluster_start Starting Material cluster_synthesis Synthesis cluster_product Product Substrate N-Benzoyl-1,2-dihydroisoquinoline- 3-carboxylic acid methyl ester Hydrogenation Asymmetric Hydrogenation Substrate->Hydrogenation [Rh], (R)-BINAP, H₂ Hydrolysis Ester Hydrolysis Hydrogenation->Hydrolysis LiOH R_Tic (R)-Tic Hydrolysis->R_Tic

Caption: Catalytic asymmetric hydrogenation for the synthesis of (R)-Tic.

Alternative Method: Enzymatic Resolution

Enzymatic resolution offers a green and highly selective alternative for the synthesis of enantiopure Tic. This method typically involves the resolution of a racemic mixture of a Tic derivative, such as its methyl or ethyl ester.

General Workflow:

  • Synthesis of Racemic Tic Ester: Prepare the racemic methyl or ethyl ester of Tic using standard esterification procedures.

  • Enzymatic Hydrolysis: Incubate the racemic Tic ester with a lipase (e.g., Candida antarctica lipase B) in a suitable buffer. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.

  • Separation: Separate the resulting (S)- or (R)-Tic from the unreacted ester enantiomer by extraction or chromatography.

  • Hydrolysis of Remaining Ester: Hydrolyze the remaining ester to obtain the other enantiomer of Tic.

This method can provide both enantiomers with very high enantiomeric excess, often exceeding 99%.

enzymatic_resolution Racemic_Ester Racemic Tic Ester S_Tic (S)-Tic Racemic_Ester->S_Tic Enzymatic Hydrolysis R_Ester (R)-Tic Ester Racemic_Ester->R_Ester Enzymatic Hydrolysis Enzyme Lipase Enzyme->S_Tic Enzyme->R_Ester R_Tic (R)-Tic R_Ester->R_Tic Hydrolysis

Caption: General workflow for the enzymatic resolution of racemic Tic ester.

Application of Tic in Peptide and Peptidomimetics Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the conformationally constrained amino acid, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), represents a powerful strategy in modern peptide and peptidomimetics design. Tic, a rigid analogue of phenylalanine and a surrogate for proline, offers medicinal chemists a valuable tool to enhance the biological activity, receptor selectivity, and metabolic stability of peptide-based therapeutics.[1][2][3] Its rigid bicyclic structure restricts the rotational freedom of the peptide backbone, inducing specific and stable secondary structures, most notably β-turns.[4] This pre-organization of the peptide into a bioactive conformation can lead to a significant improvement in binding affinity for its biological target by reducing the entropic penalty of binding.[5][6]

This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging Tic for the design of novel peptides and peptidomimetics with enhanced pharmacological profiles.

Enhanced Receptor Affinity and Selectivity: Opioid Receptor Modulation

A prime example of Tic's utility is in the development of potent and selective ligands for opioid receptors. The introduction of Tic into peptide sequences has led to analogues with dramatically altered binding affinities and selectivities for μ (mu), δ (delta), and κ (kappa) opioid receptors.[7][8][9][10]

Quantitative Data: Opioid Receptor Binding Affinities

The following tables summarize the impact of Tic incorporation on the binding affinities of various peptide analogues for opioid receptors.

Table 1: Comparison of Binding Affinities of Tetrapeptide Analogues for μ- and δ-Opioid Receptors [6]

Peptide Sequenceμ-Receptor Ki (nM)δ-Receptor Ki (nM)Selectivity (μ/δ)
H-Tyr-D-Tic-Phe-Phe-NH₂2.6 ± 0.468.5 ± 5.20.038
H-Tyr-D-Phe-Phe-Phe-NH₂1.8 ± 0.321.4 ± 2.10.084
Data adapted from Schiller et al. (1992).

Table 2: Binding Affinity of Endomorphin-2 (EM-2) Analogue for the μ-Opioid Receptor [4]

PeptideSequenceμ-Opioid Receptor Binding Affinity (Ki, nM)
Endomorphin-2H-Tyr-Pro-Phe-Phe-NH₂0.69
EM-2 AnalogueH-Tyr-Tic-Phe-Phe-NH₂0.18

Table 3: Antagonist Potencies of Cyclic Dmt-Tic Peptides at the δ-Opioid Receptor [6]

Cyclic PeptideAntagonist Potency (pKB)
c(Dmt-Tic-X-Y)Varies based on X and Y residues
Specific pKB values are dependent on the full sequence of the cyclic peptide.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of Tic-containing peptides are crucial for successful drug discovery efforts.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Tic-Containing Peptides

This protocol outlines the standard Fmoc/tBu strategy for the synthesis of a linear peptide incorporating a Tic residue.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Tic-OH

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU/HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: After coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.[6]

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid, including Fmoc-Tic-OH, until the desired peptide sequence is assembled.

  • Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.[6]

    • Lyophilize the crude peptide to obtain a fluffy powder.[6]

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Radioligand Binding Assay for Opioid Receptors

This assay determines the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.[5][6]

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., μ- or δ-opioid receptors)

  • Radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors)

  • Test compounds (Tic-containing peptide and control peptides)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either a test compound dilution or buffer (for total binding) or a saturating concentration of a non-labeled ligand (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: In Vivo Hot Plate Test for Analgesic Activity

This is a standard method to assess the central analgesic activity of compounds.[6]

Materials:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

  • Test animals (e.g., mice or rats)

  • Test compounds, vehicle control, and positive control (e.g., morphine)

Procedure:

  • Acclimatize the animals to the testing environment.

  • Determine the baseline pain response latency by placing each animal on the hot plate and recording the time it takes to exhibit a pain response (e.g., licking a paw or jumping). A cut-off time is set to prevent tissue damage.

  • Administer the test compound, vehicle, or positive control to the animals (e.g., via intraperitoneal injection).[6]

  • At various time points after administration (e.g., 15, 30, 60, 90 minutes), place the animals back on the hot plate and measure their reaction latency.[6]

  • Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.[6]

  • Compare the %MPE values between the different treatment groups to evaluate the analgesic efficacy.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the role of Tic-containing peptides.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tic-Peptide Tic-Containing Peptide Ligand GPCR G-Protein Coupled Receptor (GPCR) Tic-Peptide->GPCR Binding & Activation G_Protein G-Protein (αβγ) GPCR->G_Protein Recruitment & GDP/GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Analgesia) Second_Messenger->Cellular_Response Signal Transduction Cascade

Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling cascade.

Peptide_Synthesis_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling (including Fmoc-Tic-OH) deprotection->coupling wash Washing coupling->wash repeat Repeat for each Amino Acid wash->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Purified Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Biological_Assay_Workflow start Start: Synthesized Tic-Peptide in_vitro In Vitro Assay (Radioligand Binding) start->in_vitro in_vivo In Vivo Assay (Hot Plate Test) start->in_vivo data_analysis Data Analysis (Ki, %MPE) in_vitro->data_analysis in_vivo->data_analysis conclusion Conclusion on Activity and Potency data_analysis->conclusion

Caption: Workflow for comparing peptide activity.

Conclusion

The incorporation of Tic into peptide sequences is a validated and highly effective strategy for the development of novel therapeutics with improved biological profiles. The conformational constraint imposed by Tic can lead to enhanced receptor binding affinity, altered selectivity, and increased in vivo potency. The detailed protocols and quantitative data presented here serve as a valuable resource for researchers aiming to harness the potential of Tic in their peptide and peptidomimetics design and discovery programs.

References

Application Notes and Protocols for the Integration of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained, cyclic amino acid analogue of phenylalanine. Its rigid structure is a valuable tool in peptidomimetic design, primarily for inducing and stabilizing β-turn conformations within a peptide sequence. This conformational restriction can pre-organize a peptide into its bioactive conformation, often leading to enhanced biological activity, receptor selectivity, and metabolic stability. These application notes provide a comprehensive guide to the incorporation of Tic into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Key Applications of Tic-Containing Peptides

The incorporation of Tic has proven beneficial in the development of potent and selective ligands for various receptors, most notably in the field of opioid research. By replacing flexible amino acid residues with Tic, researchers can lock the peptide backbone into a specific geometry, which can enhance binding affinity and modulate signaling pathways.

A prominent example is in the design of opioid receptor antagonists. The replacement of a D-Phenylalanine with D-Tic in certain tetrapeptides has been shown to significantly alter receptor selectivity, favoring the μ-opioid receptor over the δ-opioid receptor. This highlights the profound impact of Tic-induced conformational constraints on the biological activity of peptides.[1]

Data Presentation: Quantitative Analysis of Tic-Containing Peptides

The introduction of Tic can significantly impact the receptor binding affinity of a peptide. The following table summarizes key quantitative data from studies on Tic-containing peptides, illustrating the enhanced affinity and selectivity that can be achieved.

Peptide SequenceTarget ReceptorBinding Affinity (Ki, nM)Reference
H-Tyr-D-Tic-Phe-Phe-NH₂μ-opioid2.6 ± 0.4Schiller et al. (1992)
H-Tyr-D-Phe-Phe-Phe-NH₂μ-opioid1.8 ± 0.3Schiller et al. (1992)
H-Tyr-D-Tic-Phe-Phe-NH₂δ-opioid68.5 ± 5.2Schiller et al. (1992)
H-Tyr-D-Phe-Phe-Phe-NH₂δ-opioid21.4 ± 2.1Schiller et al. (1992)

Experimental Protocols

The following protocols outline the manual and automated solid-phase synthesis of a generic peptide containing a Tic residue using Fmoc/tBu chemistry.

Protocol 1: Manual Solid-Phase Peptide Synthesis of a Tic-Containing Peptide

This protocol describes a standard manual SPPS cycle for incorporating Fmoc-Tic-OH into a peptide chain on a pre-loaded resin.

Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-Tic-OH)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Incorporation of Fmoc-Tic-OH:

    • Due to the sterically hindered nature of Tic, a more potent coupling reagent like HATU or HCTU is recommended.

    • In a separate tube, pre-activate Fmoc-Tic-OH (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Extended Coupling Time: Agitate the reaction mixture for 2-4 hours. A double coupling (repeating the coupling step) may be necessary to ensure high efficiency.

    • Monitor the coupling reaction using the Kaiser test.

    • Wash the resin with DMF (5 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Automated Solid-Phase Peptide Synthesis

The incorporation of Fmoc-Tic-OH can be readily automated on most commercial peptide synthesizers. The standard synthesis cycles for Fmoc-amino acids can be used with the following modifications:

  • Coupling Reagent: Utilize a more efficient coupling reagent such as HATU or HCTU for the Tic coupling step.

  • Extended Coupling Time: Program an extended coupling time (e.g., 2-4 hours) for the Fmoc-Tic-OH residue to ensure complete incorporation.

  • Double Coupling: Alternatively, program a double coupling cycle for the Fmoc-Tic-OH position.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, DIPEA) Wash1->Coupling Standard AA Tic_Coupling Tic Coupling (Fmoc-Tic-OH, HATU/HCTU, DIPEA) Extended Time/Double Coupling Wash1->Tic_Coupling Tic Wash2 Wash (DMF) Coupling->Wash2 Tic_Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS) highlighting the specific considerations for Tic incorporation.

Signaling Pathway of a Tic-Containing Opioid Peptide

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Tic-Containing Opioid Peptide GPCR μ-Opioid Receptor (GPCR) Peptide->GPCR Binding & Activation G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase (Effector) G_Protein->Adenylyl_Cyclase Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response

Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway initiated by a Tic-containing opioid peptide.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Tic Coupling (Positive Kaiser Test)Steric hindrance of the Tic residue.Use a more powerful coupling reagent like HATU or HCTU. Increase the coupling time to 4 hours or perform a double coupling.
Low Crude Peptide Purity Incomplete deprotection or coupling at various steps. Aggregation of the growing peptide chain.Ensure complete Fmoc deprotection before each coupling. Optimize coupling times for all amino acids, not just Tic. Consider using a resin with a more flexible linker.
Diketopiperazine Formation If Tic is the second or third residue in the sequence, the dipeptide-resin intermediate can be prone to cyclization and cleavage from the resin.Use a 2-chlorotrityl chloride resin, which is more sterically hindered and suppresses diketopiperazine formation.

Conclusion

The incorporation of this compound into peptide sequences is a powerful strategy for constraining peptide conformation and enhancing biological activity. While the steric bulk of Tic requires special considerations during solid-phase peptide synthesis, such as the use of more potent coupling reagents and extended reaction times, its successful integration can lead to the development of novel and improved peptide-based therapeutics. The protocols and data presented here provide a solid foundation for researchers to effectively utilize Tic in their peptide design and synthesis endeavors.

References

Application Notes and Protocols for ¹H and ¹³C NMR Spectra of Tic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives. Tic is a conformationally constrained amino acid analogue of phenylalanine, and its incorporation into peptides and other molecules is of significant interest in drug discovery for stabilizing secondary structures such as β-turns. Understanding the NMR spectral features of Tic derivatives is crucial for their structural characterization and for studying their conformational behavior in solution.

Key Spectral Features of Tic Derivatives

A noteworthy characteristic of N-acylated Tic derivatives is the presence of rotamers due to hindered rotation around the amide bond.[1][2] This phenomenon often results in the appearance of two distinct sets of signals in both ¹H and ¹³C NMR spectra at room temperature, corresponding to the syn and anti conformations.[1] The ratio of these rotamers can be determined by integrating the respective signals. In some instances, particularly with more complex derivatives, multiple conformers may be observed.[2]

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for representative Tic derivatives. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for N-Boc-(S)-Tic-NH-CH(CH₃)Ph Derivatives in DMSO-d₆

Assignment N-Boc-(S)-Tic-(R)-NH-CH(CH₃)Ph N-Boc-(S)-Tic-(S)-NH-CH(CH₃)Ph
C(CH₃)₃ 1.41 (s, 9H)1.40 (s, 9H)
CH₃ (phenylethyl) 1.27 (d, 3H, J=7.41)1.28 (d, 3H, J=7.42)
H-4 3.02-3.13 (m, 2H)3.05-3.15 (m, 2H)
H-3 4.41-4.45 (m, 1H)4.40-4.44 (m, 1H)
H-1 4.54-4.58 (m, 2H)4.53-4.57 (m, 2H)
CH (phenylethyl) 4.84 (q, 1H, J=7.41)4.85 (q, 1H, J=7.42)
Ar-H 7.15-7.25 (m, 9H)7.14-7.24 (m, 9H)
NH 7.82 (d, 1H, J=7.42)7.83 (d, 1H, J=7.43)

Data acquired at 75 °C.[3]

Table 2: ¹³C NMR Data for N-Boc-(S)-Tic-NH-CH(CH₃)Ph Derivatives in DMSO-d₆

Assignment N-Boc-(S)-Tic-(R)-NH-CH(CH₃)Ph (Rotamer 1 / Rotamer 2) N-Boc-(S)-Tic-(S)-NH-CH(CH₃)Ph (Rotamer 1 / Rotamer 2)
CH₃ (phenylethyl) 22.0 / 22.221.9 / 22.1
C(CH₃)₃ 27.9 / 28.027.9 / 28.1
C-4 31.8 / 32.031.8 / 32.2
C-1 44.0 / 44.344.3 / 44.9
CH (phenylethyl) 47.4 / 47.547.5
C-3 53.1 / 55.053.6 / 55.0
C(CH₃)₃ 79.0 / 79.279.0 / 79.4
Ar-CH 125.4-128.0125.7-127.9
Ar-Cq 132.5-144.4133.1-144.2
C=O (Boc) 154.2 / 154.6154.3 / 154.6
C=O (amide) 169.9 / 170.4170.1 / 170.5

Data acquired at 25 °C, showing chemical shifts for the two observed rotamers.[3]

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of Tic derivatives.

1. Sample Preparation

  • Sample Quantity: Weigh 5-10 mg of the Tic derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry 5 mm NMR tube. The choice of solvent will depend on the solubility of the derivative and the desired experimental conditions.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm) in organic solvents.[4] For aqueous solutions, a water-soluble standard like DSS or TSP can be used. Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H and δ 39.52 for ¹³C).[2][3]

2. NMR Data Acquisition

  • Instrumentation: Spectra can be recorded on a standard NMR spectrometer, for instance, a Bruker Avance instrument, operating at a field strength of 300 MHz or higher for ¹H NMR.[3][4]

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 or more, depending on the sample concentration and solubility.

  • Temperature: For N-acylated derivatives that exhibit rotamers, variable temperature (VT) NMR studies can be performed to investigate the coalescence of the signals at higher temperatures.[3]

3. Data Processing and Analysis

  • Fourier Transformation: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased and baseline corrected.

  • Referencing: The chemical shift axis is referenced to the internal standard or the residual solvent peak.

  • Peak Picking and Integration: Peaks are identified, and their integrals are calculated for ¹H NMR to determine the relative number of protons.

  • Analysis of Coupling Constants and Multiplicities: The splitting patterns (multiplicities) and coupling constants are analyzed to elucidate the connectivity of the atoms.

Visualization of Experimental Workflow

The general workflow for the NMR analysis of Tic derivatives is outlined below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh Weigh Tic Derivative dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument setup Set Up Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference analyze Peak Picking, Integration & Structural Elucidation reference->analyze tables Compile Data Tables analyze->tables report Generate Report/Publication tables->report

General workflow for NMR analysis of Tic derivatives.

This structured approach ensures the reliable and reproducible acquisition and analysis of NMR data for the structural characterization of novel Tic derivatives, which is essential for advancing drug development programs that utilize this important constrained amino acid.

References

Application Note: High-Resolution Chiral Separation of Tetrahydroisoquinoline-3-Carboxylic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (R)- and (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). As a constrained analogue of phenylalanine, Tic is a critical chiral building block in modern drug development, particularly in the synthesis of peptidomimetics and therapeutic peptides where stereochemistry dictates biological activity.[1][2] The method described herein utilizes a quinine-based weak anion-exchange chiral stationary phase (CSP), which provides excellent resolution and peak shape for these acidic enantiomers. This guide provides a detailed protocol, from mobile phase preparation to data analysis, intended for researchers in pharmaceutical development, medicinal chemistry, and quality control.

Introduction: The Significance of Chiral Tic Separation

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. Its rigid bicyclic structure introduces conformational constraints into peptide backbones, which can lead to enhanced potency, selectivity, and metabolic stability of peptide-based drugs.[1] The molecule possesses a single chiral center at the C3 position, leading to the existence of (R)-Tic and (S)-Tic enantiomers.

Chemical structure of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acidChemical structure of (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Figure 1: Structures of (S)- and (R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

As is common with chiral molecules, the individual enantiomers of Tic can exhibit vastly different pharmacological and toxicological profiles.[3] Therefore, the ability to accurately separate and quantify these enantiomers is paramount for ensuring the safety, efficacy, and quality of drug candidates. This protocol details a direct HPLC method, which avoids the need for derivatization, thereby simplifying sample preparation and preventing potential sources of error.[4]

Principle of Enantioselective Separation

The successful separation of enantiomers on a chiral stationary phase (CSP) relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times.

For an acidic analyte like Tic, a weak anion-exchange (WAX) mechanism is highly effective.[5] The CSP chosen for this method is based on a quinine selector. Under the specified mobile phase conditions, the tertiary nitrogen on the quinuclidine moiety of the selector is protonated, creating a positive charge. The carboxylic acid group of Tic is deprotonated, carrying a negative charge. The primary chiral recognition mechanism is the ionic interaction between the positively charged CSP and the negatively charged analyte.[5] This primary interaction is supplemented by a network of secondary interactions, including hydrogen bonding, π-π stacking (between the aromatic rings of Tic and the selector), and steric repulsion, which collectively create a stable three-point interaction model, enabling the discrimination between the two enantiomers.

Experimental Workflow and Protocol

The entire process, from sample preparation to final analysis, is outlined in the workflow diagram below. This systematic approach ensures reproducibility and reliability of the results.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing p1 Mobile Phase Preparation (Methanol, Additives) p2 Sample Preparation (Dissolve Racemic Tic) p1->p2 h1 System Equilibration (Pump Mobile Phase) p2->h1 h2 Sample Injection h1->h2 h3 Isocratic Elution & Chromatographic Separation h2->h3 h4 UV Detection (265 nm) h3->h4 d1 Data Acquisition (Chromatogram) h4->d1 d2 Peak Integration & System Suitability Test d1->d2 d3 Quantification & Reporting d2->d3

Diagram 1: Experimental workflow for chiral separation of Tic enantiomers.

Instrumentation and Materials
  • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Chiral Column: CHIRALPAK® QN-AX (Dimensions: 4.6 x 150 mm, 5 µm particle size).

  • Chemicals:

    • Racemic this compound (CAS: 67123-97-1).

    • Methanol (HPLC Grade).

    • Formic acid (FA, ≥98%).

    • Ammonium formate (NH₄OOCH, analytical grade).

  • Equipment: Analytical balance, volumetric flasks, pH meter (optional), solvent filtration apparatus.

Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare a stock solution of additives by dissolving 350 mg of ammonium formate in 100 mL of methanol. Add 0.4 mL of formic acid to this solution.

    • The final mobile phase is this prepared mixture: Methanol / Formic Acid / Ammonium Formate (100 / 0.4 / 0.35 v/v/m) .

    • Sonicate the mobile phase for 15 minutes to degas before use. This composition is critical for establishing the ion-exchange mechanism.[5]

  • Sample Preparation (Standard Solution):

    • Accurately weigh 5 mg of racemic Tic.

    • Dissolve the sample in 10 mL of the mobile phase to create a stock solution of 0.5 mg/mL.

    • Further dilute with the mobile phase as needed for analysis (e.g., to 0.1 mg/mL). Ensure the sample is fully dissolved before injection.

HPLC Chromatographic Conditions

All quantitative parameters for the HPLC method are summarized in the table below for quick reference.

ParameterConditionRationale
Column CHIRALPAK® QN-AX (4.6 x 150 mm, 5 µm)Quinine-based weak anion-exchanger specifically designed for acidic compounds.[5]
Mobile Phase Methanol / Formic Acid / Ammonium Formate (100 / 0.4 / 0.35 v/v/m)Methanol is a versatile polar organic phase. The additives control the ionization state of both the analyte and the chiral selector to facilitate ion-exchange.[5]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 25 °CMaintains stable retention times and selectivity. Temperature can be optimized (e.g., 15-35 °C) to improve resolution if needed.
Injection Volume 5 µLSmall volume to prevent peak broadening and column overload.
Detection UV at 265 nmThe tetrahydroisoquinoline moiety has a strong UV absorbance in this region, providing good sensitivity.
Run Time Approximately 15 minutesSufficient to allow for the elution of both enantiomers with baseline separation.
Experimental Procedure
  • System Equilibration: Purge the HPLC system and pump the mobile phase through the column at the set flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject 5 µL of the mobile phase (blank) to ensure no system peaks interfere with the analyte peaks.

  • Sample Injection: Inject 5 µL of the prepared Tic sample solution.

  • Data Acquisition: Record the chromatogram for the specified run time.

  • Analysis: Identify and integrate the two eluting peaks corresponding to the enantiomers. Calculate the system suitability parameters.

Expected Results and Discussion

Under the conditions described, a baseline separation of the (R)- and (S)-enantiomers of tetrahydroisoquinoline-3-carboxylic acid is expected. A representative chromatogram would show two sharp, well-resolved peaks. The performance of the method is evaluated using standard chromatographic parameters, summarized below.

ParameterSymbolTypical ValueAcceptance Criteria
Retention Time (Peak 1) t_R1~6.5 minVaries with system, but should be consistent.
Retention Time (Peak 2) t_R2~8.0 minVaries with system, but should be consistent.
Selectivity Factor α> 1.2α = (t_R2 - t_0) / (t_R1 - t_0). Must be > 1 for any separation. A higher value indicates better selectivity.
Resolution R_s> 2.0R_s = 2(t_R2 - t_R1) / (w_1 + w_2). An R_s value ≥ 1.5 indicates baseline separation, which is crucial for accurate quantification.
Tailing Factor T_f0.9 - 1.3Measures peak symmetry. Values close to 1 are ideal.

The selectivity factor (α) demonstrates the ability of the CSP to differentiate between the two enantiomers, while the resolution (R_s) provides a quantitative measure of how well the two peaks are separated. A resolution value greater than 2.0, as expected with this method, indicates a high-quality separation suitable for precise and accurate quantification of enantiomeric purity.

Conclusion

The method detailed in this application note provides a reliable and efficient solution for the chiral separation of this compound enantiomers. By leveraging a quinine-based weak anion-exchange CSP, the protocol achieves excellent resolution and peak symmetry without the need for derivatization. This method is directly applicable to quality control in manufacturing, purity assessment of chiral building blocks, and detailed analysis in drug discovery and development settings, ensuring the stereochemical integrity of advanced pharmaceutical intermediates.

References

  • ResearchGate. Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides. Available from: [Link] [Accessed Dec 30, 2025].

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link] [Accessed Dec 30, 2025].

  • PubChem. (-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link] [Accessed Dec 30, 2025].

  • MDPI. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Molecules, 2007. Available from: [Link] [Accessed Dec 30, 2025].

  • ResearchGate. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Available from: [Link] [Accessed Dec 30, 2025].

  • ResearchGate. Derivatives of this compound. Available from: [Link] [Accessed Dec 30, 2025].

  • PubMed. Analysis and Enantioseparation of Amino Acids by Liquid Chromatography. National Library of Medicine. Available from: [Link] [Accessed Dec 30, 2025].

  • MDPI. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 2024. Available from: [Link] [Accessed Dec 30, 2025].

  • ACS Publications. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry. Available from: [Link] [Accessed Dec 30, 2025].

  • MDPI. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 2025. Available from: [Link] [Accessed Dec 30, 2025].

  • ResearchGate. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Available from: [Link] [Accessed Dec 30, 2025].

  • Daicel Chiral Technologies. Enantiomer separation of acidic compounds. Available from: [Link] [Accessed Dec 30, 2025].

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. Available from: [Link] [Accessed Dec 30, 2025].

Sources

Application Note & Protocols: Leveraging Tic-Containing Peptides for Novel Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of conformationally constrained amino acids into peptide backbones represents a paradigm-shifting approach in the development of potent and selective anticancer therapeutics. This guide provides an in-depth exploration of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), an unnatural cyclic amino acid, as a powerful tool to engineer peptides with enhanced structural stability and biological activity. We will delve into the rationale behind utilizing Tic to induce specific secondary structures, detail the protocols for solid-phase synthesis of Tic-containing peptides, and provide a comprehensive methodology for evaluating their anticancer efficacy through in vitro cytotoxicity assays. This document is designed to equip researchers with the foundational knowledge and practical protocols to harness the potential of Tic-modified peptides in the discovery of next-generation cancer therapies.

Introduction: The Rationale for Conformational Constraint in Anticancer Peptide Design

Native peptides, despite their high specificity and potency, are often hampered as therapeutic agents by their conformational flexibility and susceptibility to proteolytic degradation.[1] This inherent instability leads to reduced receptor affinity and poor bioavailability. The introduction of conformational constraints is a well-established strategy to overcome these limitations.[1][2]

This compound (Tic) is a rigid analogue of phenylalanine and a surrogate for proline, whose bicyclic structure severely restricts the rotational freedom of the peptide backbone.[2][3][4][5][6] This rigidity is instrumental in pre-organizing the peptide into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target.[7] The most significant and well-documented role of Tic is its remarkable propensity to induce and stabilize β-turn conformations, which are critical structural motifs in many biologically active peptides.[3] By locking a segment of the peptide into a specific turn, Tic can enhance receptor binding affinity, selectivity, and metabolic stability, making it an invaluable tool in peptidomimetic design for anticancer studies.[2][7][8]

The overarching goal of incorporating Tic into peptide sequences is to create molecules that can more effectively interact with cancer-specific cellular targets, such as overexpressed receptors or key proteins in signaling pathways, ultimately leading to cytotoxic or immunomodulatory effects.[9][10]

Structural Impact of Tic Incorporation

The primary structural consequence of incorporating Tic into a peptide is the induction of a β-turn. This is a region where the polypeptide chain reverses its direction, a feature essential for the topology of many peptides that interact with receptors. The constrained nature of the Tic ring system forces the peptide backbone into a folded state, which is highly conducive to the formation of a hydrogen bond between the carbonyl oxygen of the residue at position 'i' and the amide proton of the residue at position 'i+3', a defining characteristic of a β-turn.[3] The specific type of β-turn (e.g., type I or type III) is influenced by the stereochemistry of the Tic residue and the surrounding amino acid sequence.[3]

The precise conformational effects are typically elucidated using a combination of spectroscopic techniques like Nuclear Magnetic Resonance (NMR), X-ray crystallography, and Circular Dichroism (CD).[3]

Data Presentation: Conformational Effects of Tic
Analytical TechniqueInformation GainedTypical Observations with Tic-Containing Peptides
NMR Spectroscopy Dihedral angles (φ, ψ), nuclear Overhauser effects (NOEs)Constrained φ angles around -60° to -90° and ψ angles around -30° to 0° or 120° to 150°, characteristic of β-turns. Specific NOE patterns confirm through-space proximity of residues involved in the turn.
X-ray Crystallography High-resolution 3D structureDirect visualization of the β-turn structure induced by the Tic residue within the peptide backbone.[11]
Circular Dichroism (CD) Secondary structure contentCharacteristic CD spectra indicating the presence of β-turn structures, often with a negative band around 205 nm and a positive band around 220-230 nm.[3]

Synthesis of Tic-Containing Peptides

The synthesis of peptides incorporating Tic is readily achievable using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[12][13]

Diagram: SPPS Workflow for Tic-Containing Peptides

SPPS_Workflow cluster_synthesis_cycle Iterative Synthesis Cycle Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1 Washing (DMF, DCM) Deprotection->Wash1 Remove Fmoc Coupling Amino Acid Coupling (Fmoc-AA-OH/Tic, HBTU/HOBt, DIEA) Wash1->Coupling Prepare for coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 Add next residue Wash2->Deprotection Repeat for next cycle FinalCleavage Final Cleavage & Deprotection (e.g., TFA cocktail) Wash2->FinalCleavage After final residue Start Resin Preparation (e.g., Rink Amide MBHA) Start->Deprotection Purification Purification (RP-HPLC) FinalCleavage->Purification Analysis Analysis (Mass Spec, HPLC) Purification->Analysis

Caption: A generalized workflow for the solid-phase synthesis of a Tic-containing peptide.

Protocol: Solid-Phase Synthesis of a Model Tic-Containing Peptide

This protocol outlines the manual synthesis of a model pentapeptide (e.g., Tyr-Tic-Phe-Phe-Leu) on a Rink Amide resin using the Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Tic-OH, Fmoc-Phe-OH, Fmoc-Leu-OH)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Diethyl ether (ice-cold)

  • Acetonitrile (ACN) and water (HPLC grade)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

  • First Amino Acid Coupling (Leu):

    • Perform an initial Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF and DCM.

    • In a separate vial, pre-activate Fmoc-Leu-OH (3 eq) with HBTU/HOBt (3 eq) and DIEA (6 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • Subsequent Amino Acid Couplings (Phe, Phe, Tic, Tyr):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the previously coupled amino acid.

    • Washing: Wash the resin thoroughly with DMF and DCM.

    • Coupling: Pre-activate the next Fmoc-protected amino acid (Fmoc-Phe-OH, Fmoc-Tic-OH, or Fmoc-Tyr(tBu)-OH) as in step 2 and couple to the growing peptide chain.

    • Washing: Wash the resin with DMF and DCM after each coupling step.

    • Repeat this cycle for each amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described above.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Air-dry the crude peptide pellet.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[14]

In Vitro Evaluation of Anticancer Activity

A fundamental step in evaluating the potential of a newly synthesized Tic-containing peptide is to assess its cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Diagram: Workflow for In Vitro Cytotoxicity Screening

Cytotoxicity_Workflow Cell_Culture 1. Cell Seeding (e.g., MCF-7, A549 in 96-well plates) Peptide_Treatment 2. Peptide Treatment (Serial dilutions of Tic-peptide) Cell_Culture->Peptide_Treatment Incubation 3. Incubation (e.g., 24, 48, 72 hours) Peptide_Treatment->Incubation MTT_Addition 4. MTT Reagent Addition (e.g., 5 mg/mL) Incubation->MTT_Addition Formazan_Solubilization 5. Formazan Solubilization (e.g., DMSO, isopropanol) MTT_Addition->Formazan_Solubilization Absorbance_Reading 6. Absorbance Measurement (e.g., 570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis 7. Data Analysis (Calculate % Viability, IC50) Absorbance_Reading->Data_Analysis

Caption: Step-by-step workflow of the MTT assay for evaluating peptide cytotoxicity.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal (non-cancerous) cell line for selectivity assessment (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Tic-containing peptide, dissolved in a suitable vehicle (e.g., sterile water or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Peptide Treatment:

    • Prepare serial dilutions of the Tic-containing peptide in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different peptide concentrations.

    • Include control wells: untreated cells (vehicle control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[16]

  • MTT Addition:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each peptide concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the percentage of cell viability against the peptide concentration.

    • Determine the IC₅₀ value (the concentration of the peptide that inhibits 50% of cell growth) from the dose-response curve.

In Vivo Studies: A Brief Outlook

Promising candidates from in vitro screening should be advanced to in vivo studies to assess their efficacy and safety in a whole-organism context.[17] This typically involves using animal models, such as xenograft models where human cancer cells are implanted into immunocompromised mice.[18][19] Key parameters to evaluate include tumor growth inhibition, survival rates, and any potential toxicity to the host.[20]

Data Presentation: Key In Vivo Evaluation Parameters
ParameterDescriptionMethod of Measurement
Tumor Volume The size of the tumor over the course of the treatment.Measured periodically with calipers (Volume ≈ 0.5 x Length x Width²).
Tumor Growth Inhibition (TGI) The percentage reduction in tumor growth in treated animals compared to a control group.Calculated from tumor volume measurements.
Animal Survival The length of time animals survive post-treatment.Kaplan-Meier survival analysis.
Body Weight A general indicator of the animal's health and potential systemic toxicity of the treatment.Measured regularly throughout the study.
Histopathology Microscopic examination of tumor and major organ tissues after the study.Staining of tissue sections (e.g., H&E) to assess tumor necrosis and organ damage.

Conclusion and Future Directions

The incorporation of Tic into peptide backbones is a potent and validated strategy for developing novel anticancer agents. By enforcing a specific, bioactive conformation, Tic enhances the stability and target affinity of peptides, transforming them into promising therapeutic leads. The protocols detailed in this guide provide a robust framework for the synthesis and initial in vitro evaluation of these peptidomimetics. Future work in this field will likely focus on combining the Tic scaffold with other peptide engineering strategies, such as stapling or conjugation to cytotoxic payloads, to further enhance their therapeutic index and clinical potential.[21][22]

References

  • The Role of Tic in Peptide Conformation: A Technical Guide. Benchchem.
  • Zhang Y, Fang H, Xu W. Applications and Modifications of this compound (Tic) in Peptides and Peptidomimetics Design. Ingenta Connect.
  • Zhang Y, Fang H, Xu W. Applications and Modifications of this compound (Tic) in Peptides and Peptidomimetics Design and Discovery. Bentham Science Publishers. 2010.
  • Zhang Y, Fang H, Xu W. Applications and modifications of this compound (Tic) in peptides and peptidomimetics design and discovery. PubMed. 2010.
  • Zhang Y. Applications and modifications of this compound (Tic) in peptides and peptidomimetics design and discovery. SciSpace. 2010.
  • Tic-Containing Peptides: A Comparative Guide to Enhanced Biological Activity. Benchchem.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Investigation of Anticancer Peptides Derived from Arca Species Using In Silico Analysis.
  • Synthesis of Peptidomimetics via the Pictet-Spengler Reaction.
  • Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy. 2022.
  • In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. NIH.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments.
  • Evaluation of cytotoxicity of the peptides on human cell lines and... ResearchGate.
  • Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. PMC - PubMed Central.
  • Peptide-based targeted cancer therapeutics: Design, synthesis and biological evaluation. 2022.
  • (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. 2025.
  • Studies on Anticancer Activities of Antimicrobial Peptides. PMC - PubMed Central.
  • Targeting cancer with a bi-functional peptide: in vitro and in vivo results. PubMed.
  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry.
  • Anticancer activities of natural antimicrobial peptides from animals. Frontiers.
  • Methods and protocols of modern solid phase peptide synthesis. 2014.
  • Peptides with Dual Antimicrobial and Anticancer Activities. Frontiers.
  • From design to formulation of peptide building blocks for nanotheranostic applications: a synergistic multidisciplinary investigation. 2025.
  • Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation.
  • Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases. MDPI.
  • Novel Peptide Therapeutic Approaches for Cancer Treatment. PMC - NIH.
  • (PDF) From design to formulation of peptide building blocks for nanotheranostic applications: a synergistic multidisciplinary investigation. ResearchGate. 2025.
  • In Vivo T/C or TGI values and the evaluation results from three models. ResearchGate.
  • Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case Study on Vascular Endothelial Growth Factor Ligands. NIH.
  • In vitro anticancer activity and toxicity of 5 peptides. (A) The... Download Scientific Diagram. ResearchGate.
  • Peptide Therapeutics: Unveiling the Potential against Cancer—A Journey through 1989. 2024.
  • In Vivo Studies of Anticancer Peptides for Breast Cancer Therapy. Brieflands. 2025.
  • Conformational characteristics of peptides and unanticipated results from crystal structure analyses. PubMed.
  • From design to formulation of peptide building blocks for nanotheranostic applications: a synergistic multidisciplinary investig. 2025.
  • Conformational changes and flexibility in T-cell receptor recognition of peptide–MHC complexes. UNL Digital Commons.
  • Integrating Traditional Machine Learning and Deep Learning for Precision Screening of Anticancer Peptides: A Novel Approach for Efficient Drug Discovery. PMC - NIH.
  • Conformationally Constrained Peptides with Remarkable Properties. Semantic Scholar. 2021.

Sources

1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid in Organic Synthesis

Introduction

This compound (Tic) is a conformationally constrained, unnatural α-amino acid that serves as a versatile building block in modern organic synthesis and medicinal chemistry.[1][2][3] As a rigid analogue of phenylalanine and a surrogate for proline, its incorporation into peptides and small molecules imparts significant structural constraints, influencing their secondary structure and, consequently, their biological activity.[2][3][4] This unique characteristic has made Tic a valuable scaffold in the design of peptidomimetics, therapeutic peptides, and other biologically active compounds.[1][2] One of the most notable successes is the development of the ACE inhibitor quinapril, where the substitution of proline with Tic led to a highly effective drug.[2][3]

Key Applications:
  • Peptidomimetics and Constrained Peptides: The rigid bicyclic structure of Tic is widely exploited to induce specific secondary structures, such as β-turns, in peptides.[5] This conformational restriction can enhance receptor binding affinity, selectivity, and metabolic stability compared to their more flexible, natural counterparts.[4] Tic-containing peptides have shown significant promise as opioid receptor agonists and antagonists.[4]

  • Drug Discovery and Development: The tetrahydroisoquinoline framework is a recognized privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[6][7] Beyond its use in ACE inhibitors like quinapril, Tic derivatives have been developed as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, demonstrating potential as anticancer agents.[8] These compounds can induce apoptosis in cancer cells.[8]

  • Antimicrobial Peptides: Tic has been incorporated into dipeptide conjugates to enhance their antimicrobial properties.[9] The cationic nature of these peptides, often synthesized with lysine, allows them to disrupt the negatively charged bacterial cell membrane.[9][10]

Synthesis of Tic:

The most common method for synthesizing Tic is the Pictet-Spengler reaction.[5][11] This reaction involves the condensation of a β-arylethylamine, such as phenylalanine, with an aldehyde or ketone, followed by cyclization.[12][13] The reaction can be performed with stereocontrol, allowing for the synthesis of specific enantiomers of Tic.[11]

Incorporation of Tic into Peptides:

Tic is typically incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques.[7][9][14] The Fmoc/tBu strategy is commonly employed, where the N-terminus is protected by the fluorenylmethyloxycarbonyl (Fmoc) group.[7][14][15] Fmoc-Tic-OH is commercially available and can be coupled to the growing peptide chain using standard coupling reagents like HBTU or HATU.[9][16]

Quantitative Data

Table 1: Biological Activity of Tic-Containing Peptides
Compound/PeptideTargetActivity TypeValueReference
QuinaprilAngiotensin-Converting Enzyme (ACE)Inhibition-[2][3]
H-Tyr-D-Tic-Phe-Phe-NH2µ-Opioid ReceptorBinding Affinity (Ki)0.23 nM[4]
H-Tyr-D-Tic-Phe-Phe-NH2δ-Opioid ReceptorBinding Affinity (Ki)10.4 nM[4]
Tic-containing dipeptide 7cE. coliMinimum Inhibitory Concentration (MIC)33 µM[17]
Tic-containing dipeptide 7gE. coliMinimum Inhibitory Concentration (MIC)66 µM[17]
Tic-containing dipeptide 7eP. aeruginosaMinimum Inhibitory Concentration (MIC)83 µM[17]
Lead Compound 1 (Tic derivative)Bcl-2 ProteinBinding Affinity (Ki)5.2 µM[8]

Experimental Protocols

Protocol 1: Synthesis of this compound (Tic) via Pictet-Spengler Reaction

This protocol is a generalized procedure based on the principles of the Pictet-Spengler reaction.

Materials:

  • L-Phenylalanine

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution (1 M)

Procedure:

  • Dissolve L-phenylalanine in concentrated hydrochloric acid.

  • Cool the solution in an ice bath.

  • Slowly add the formaldehyde solution to the cooled mixture with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a 1 M NaOH solution until a precipitate forms.

  • Collect the precipitate by filtration and wash with cold water and then with diethyl ether.

  • Recrystallize the crude product from a methanol/water mixture to obtain pure this compound.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Incorporation of Fmoc-Tic-OH into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide containing a Tic residue.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-Tic-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH), HBTU, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Incorporation of Fmoc-Tic-OH:

    • For the coupling of Tic, dissolve Fmoc-Tic-OH, HBTU, and DIPEA in DMF.

    • Add this solution to the deprotected peptide-resin and shake for 2-4 hours, or until the coupling is complete (monitor with a Kaiser test).

    • Wash the resin thoroughly with DMF and DCM.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualizations

ACE_Inhibitor_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Renin Renin ACE ACE Tic_Derivative Tic-based ACE Inhibitor (e.g., Quinapril) Tic_Derivative->ACE inhibits Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone_Secretion->Blood_Pressure Bcl2_Mcl1_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion Bax_Bak Bax/Bak Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c release Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation activates Bcl2_Mcl1 Bcl-2 / Mcl-1 Bcl2_Mcl1->Bax_Bak inhibits Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) BH3_only BH3-only proteins (e.g., Bim, Puma) Apoptotic_Stimuli->BH3_only activates BH3_only->Bax_Bak activates BH3_only->Bcl2_Mcl1 inhibits Tic_Derivative Tic-based Inhibitor Tic_Derivative->Bcl2_Mcl1 inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis Experimental_Workflow_Tic_Peptide Start Start: Resin Selection SPPS_Cycle SPPS Cycle: 1. Fmoc Deprotection 2. Amino Acid Coupling Start->SPPS_Cycle Tic_Coupling Couple Fmoc-Tic-OH SPPS_Cycle->Tic_Coupling at desired position Continue_SPPS Continue SPPS Cycles for remaining amino acids Tic_Coupling->Continue_SPPS Cleavage Cleavage from Resin & Side-chain Deprotection Continue_SPPS->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis: Mass Spectrometry, HPLC Purification->Analysis End End: Purified Tic-Peptide Analysis->End

References

Application Notes and Protocols: Development of Dual Bcl-2/Mcl-1 Inhibitors Using 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway, which is a key process in programmed cell death. This family consists of both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade apoptosis, leading to tumor progression and resistance to therapy.[1] Consequently, the development of small molecule inhibitors that target these anti-apoptotic proteins is a promising strategy in oncology.

Dual inhibition of both Bcl-2 and Myeloid cell leukemia 1 (Mcl-1) is a particularly attractive therapeutic approach. While selective Bcl-2 inhibitors have shown clinical success, resistance can emerge through the upregulation of Mcl-1. Therefore, compounds that can simultaneously block both Bcl-2 and Mcl-1 have the potential to overcome this resistance and induce a more robust apoptotic response.

This document provides a detailed overview of the development of dual Bcl-2/Mcl-1 inhibitors based on the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold. The Tic core is a constrained analog of phenylalanine and serves as a valuable structural motif in medicinal chemistry.[2] We present key quantitative data, detailed experimental protocols for the evaluation of these compounds, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the in vitro activity of a series of synthesized this compound derivatives as dual Bcl-2/Mcl-1 inhibitors. The data is derived from fluorescence polarization assays (FPA) to determine binding affinity (Ki) and MTT assays to assess anti-proliferative activity (IC50).[1]

Table 1: Binding Affinities of Tic Derivatives for Bcl-2 and Mcl-1 Proteins

CompoundBcl-2 Ki (μM)Mcl-1 Ki (μM)
Lead Compound 1 5.2>50
11a 2.88.5
11b 1.96.3
11c 1.54.1
11t 0.9 2.3

Data extracted from Bioorganic Chemistry, 2019, 88, 102938.[1]

Table 2: Anti-proliferative Activity of Tic Derivatives in Jurkat Cells

CompoundIC50 (μM)
Lead Compound 1 >50
11a 35.2
11b 28.7
11c 21.4
11t 15.8

Data extracted from Bioorganic Chemistry, 2019, 88, 102938.[1]

Mandatory Visualizations

Bcl2_Mcl1_Signaling_Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic_Effectors Pro-Apoptotic Effectors cluster_BH3_Only BH3-Only Proteins Bcl2 Bcl-2 Bax Bax Bcl2->Bax sequester Bak Bak Bcl2->Bak sequester Mcl1 Mcl-1 Mcl1->Bax sequester Mcl1->Bak sequester BclXL Bcl-xL BclXL->Bax sequester BclXL->Bak sequester MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Bax->MOMP induce Bak->MOMP induce Bim Bim Bim->Bcl2 inhibit Bim->Mcl1 inhibit Bim->BclXL inhibit Bim->Bax activate Bim->Bak activate Puma Puma Puma->Bcl2 inhibit Puma->Mcl1 inhibit Puma->BclXL inhibit Puma->Bax activate Puma->Bak activate Noxa Noxa Noxa->Bcl2 inhibit Noxa->Mcl1 inhibit Noxa->BclXL inhibit Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Bim activates Apoptotic_Stimuli->Puma activates Apoptotic_Stimuli->Noxa activates Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Tic_Inhibitor Tic Derivative (Dual Bcl-2/Mcl-1 Inhibitor) Tic_Inhibitor->Bcl2 Tic_Inhibitor->Mcl1

Caption: Bcl-2/Mcl-1 Signaling Pathway in Apoptosis.

Inhibitor_Development_Workflow cluster_Design_Synthesis Design & Synthesis cluster_In_Vitro_Evaluation In Vitro Evaluation cluster_Mechanism_of_Action Mechanism of Action Studies Lead_ID Lead Identification (e.g., Compound 1) SAR_Design Structure-Activity Relationship (SAR) -Guided Design of Tic Derivatives Lead_ID->SAR_Design Synthesis Chemical Synthesis of Tic Derivative Library SAR_Design->Synthesis Biochemical_Assay Biochemical Assays (Fluorescence Polarization) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (MTT, Apoptosis) Biochemical_Assay->Cell_Based_Assay Western_Blot Western Blotting (Caspase Activation) Cell_Based_Assay->Western_Blot Co_IP Co-Immunoprecipitation (Target Engagement) Cell_Based_Assay->Co_IP

Caption: Workflow for Tic-Based Inhibitor Development.

Experimental Protocols

Synthesis of this compound (Tic) Derivatives

The synthesis of the Tic-based dual Bcl-2/Mcl-1 inhibitors generally follows a multi-step procedure. A representative synthetic route is outlined below, based on established chemical principles. For specific details of reactants, reaction conditions, and purification methods for each derivative, refer to the primary literature.[1][2]

General Synthetic Scheme:

  • Pictet-Spengler Reaction: The core Tic scaffold is typically synthesized via the Pictet-Spengler reaction, involving the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization in the presence of an acid catalyst.

  • N-acylation/sulfonylation: The secondary amine of the Tic core is then acylated or sulfonylated with various substituted benzoyl chlorides or sulfonyl chlorides to introduce diversity and explore the P2 pocket of the Bcl-2 family proteins.

  • Esterification/Amidation: The carboxylic acid moiety of the Tic scaffold can be esterified or converted to an amide to further modify the compound's properties and interactions with the target proteins.

  • Purification and Characterization: All synthesized compounds are purified by column chromatography and characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm their structure and purity.

Competitive Fluorescence Polarization Assay (FPA) for Binding Affinity

This assay is used to determine the binding affinity (Ki) of the Tic derivatives for the Bcl-2 and Mcl-1 proteins. The principle of this assay is the displacement of a fluorescently labeled BH3 peptide (tracer) from the target protein by the inhibitor, resulting in a decrease in fluorescence polarization.[3]

Materials:

  • Recombinant human Bcl-2 and Mcl-1 proteins

  • Fluorescein-labeled BH3 peptide (e.g., FITC-Bak BH3)

  • Assay Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA, 5 mM DTT

  • Tic derivative compounds dissolved in DMSO

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the Tic derivative compounds in assay buffer containing a final DMSO concentration of 1%.

    • Prepare a solution of the target protein (Bcl-2 or Mcl-1) and the FITC-labeled BH3 peptide in assay buffer. The final concentrations should be optimized for the assay window, typically in the low nanomolar range.

  • Assay Procedure:

    • Add 10 µL of the serially diluted Tic derivative compounds to the wells of the 384-well plate.

    • Add 10 µL of the protein/tracer mixture to each well.

    • Include controls for no inhibition (DMSO vehicle) and maximum inhibition (a high concentration of a known inhibitor or unlabeled BH3 peptide).

    • Incubate the plate at room temperature for 1-2 hours, protected from light, to reach binding equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation (~485 nm) and emission (~535 nm) filters.

    • The data is then plotted as mP versus the logarithm of the inhibitor concentration.

    • The IC50 values are determined by fitting the data to a four-parameter logistic equation.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the anti-proliferative activity of the Tic derivatives on cancer cell lines.[4][5]

Materials:

  • Cancer cell line (e.g., Jurkat)

  • Complete cell culture medium

  • Tic derivative compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach (for adherent cells) or stabilize.

  • Compound Treatment:

    • Prepare serial dilutions of the Tic derivative compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect the expression levels of key apoptosis-related proteins, such as cleaved caspases, to confirm that the Tic derivatives induce apoptosis.[6][7]

Materials:

  • Cancer cells treated with Tic derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Mcl-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection reagent

  • Imaging system

Protocol:

  • Protein Extraction:

    • Treat cells with the Tic derivative at various concentrations and for different time points.

    • Harvest the cells and lyse them in RIPA buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL reagent to the membrane and detect the chemiluminescent signal using an imaging system.

    • Analyze the band intensities using densitometry software. Normalize the expression of the protein of interest to a loading control (e.g., β-actin).

Co-Immunoprecipitation (Co-IP) for Target Engagement

Co-IP is used to confirm that the Tic derivatives disrupt the interaction between Bcl-2/Mcl-1 and pro-apoptotic proteins (e.g., Bim, Bak) in a cellular context.[8][9]

Materials:

  • Cancer cells treated with Tic derivatives

  • Co-IP lysis buffer (e.g., 1% CHAPS buffer)

  • Primary antibodies for immunoprecipitation (e.g., anti-Bcl-2, anti-Mcl-1)

  • Protein A/G magnetic beads or agarose beads

  • Primary antibodies for western blotting (e.g., anti-Bim, anti-Bak)

Protocol:

  • Cell Lysis:

    • Treat cells with the Tic derivative or vehicle control.

    • Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

    • Pre-clear the lysate by incubating with beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Mcl-1) overnight at 4°C.

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for a further 2-4 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

    • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by western blotting as described above, using antibodies against the expected interacting partners (e.g., anti-Bim) and the immunoprecipitated protein (e.g., anti-Mcl-1) as a control. A decrease in the amount of co-immunoprecipitated Bim with Mcl-1 in the presence of the Tic derivative would indicate target engagement and disruption of the protein-protein interaction.

Conclusion

The this compound (Tic) scaffold has proven to be a promising starting point for the development of dual Bcl-2/Mcl-1 inhibitors. Through systematic structure-activity relationship studies, potent compounds have been identified that exhibit low micromolar to sub-micromolar binding affinities for both Bcl-2 and Mcl-1. These compounds have demonstrated the ability to induce apoptosis in cancer cell lines, validating the therapeutic potential of this chemical series. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic characterization of such inhibitors, which will be valuable for researchers in the field of anticancer drug discovery. Further optimization of these Tic derivatives could lead to the development of novel and effective cancer therapeutics.

References

Application Notes and Protocols for the Synthesis and Evaluation of Tic-Embedded Decapeptides in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer peptides (ACPs) have emerged as a promising class of therapeutic agents due to their high specificity, low toxicity, and ability to overcome drug resistance.[1] The incorporation of conformationally constrained unnatural amino acids, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), into peptide sequences can enhance their metabolic stability and receptor selectivity.[2][3] Tic, a rigid analog of phenylalanine, can induce specific secondary structures in peptides, leading to improved biological activity.[3]

This document provides detailed application notes and protocols for the synthesis, purification, and in vitro evaluation of Tic-embedded decapeptides for breast cancer research. A particular focus is given to peptides analogous to the potent candidate DEC-1, which has shown significant antiproliferative activity against the MCF-7 breast cancer cell line.[4] The potential mechanisms of action, including the modulation of the Keap1-Nrf2 and PI3K/Akt signaling pathways, are also discussed.

Data Presentation: Anticancer Activity of Tic-Embedded Decapeptides

The following table summarizes the in vitro anticancer activity of a representative Tic-embedded decapeptide (DEC-1) against the human breast cancer cell line MCF-7.

Peptide IDSequenceCell LineAssay TypeIC50 (µM)Reference Drug (Tamoxifen) IC50 (µM)
DEC-1Sequence not publicly disclosed in detail. Contains Tic.MCF-7MTT Assay3.382.68

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tic-Embedded Decapeptide

This protocol describes the manual synthesis of a custom Tic-embedded decapeptide using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Tic-OH)

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and HCTU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Tic Amino Acid Coupling (Sterically Hindered): [5]

    • Due to the steric hindrance of Tic, a double coupling strategy is recommended.[5]

    • Follow the standard coupling procedure (Step 3).

    • After the initial 2-hour coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-Tic-OH.

    • Agitate for an additional 2 hours.

    • Wash the resin thoroughly as described above.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the decapeptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet.

Protocol 2: Peptide Purification and Characterization

Materials:

  • Crude synthetic peptide

  • Solvents: 0.1% TFA in water (Mobile Phase A), 0.1% TFA in acetonitrile (Mobile Phase B)

  • Reverse-phase HPLC (RP-HPLC) system with a C18 column

  • Lyophilizer

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS)

Procedure:

  • HPLC Purification: [6]

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

    • Inject the sample onto the C18 column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-65% over 30 minutes) at a flow rate of 1 mL/min for an analytical column or scaled up for a preparative column.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peptide peak.

  • Purity Analysis:

    • Analyze the collected fractions by analytical RP-HPLC to assess purity.

    • Pool the fractions with the desired purity (typically >95%).

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain a white, fluffy powder.

  • Mass Spectrometry Characterization: [4]

    • Prepare a sample of the purified peptide for mass spectrometry analysis.

    • Confirm the molecular weight of the synthesized peptide to verify its identity.

Protocol 3: In Vitro Cell Viability (MTT) Assay

This protocol details the determination of the cytotoxic effect of the Tic-embedded decapeptide on the MCF-7 breast cancer cell line.

Materials:

  • MCF-7 human breast cancer cell line

  • Complete growth medium (e.g., Eagle's MEM with 10% FBS, 1% penicillin/streptomycin, and insulin)[7]

  • Purified Tic-embedded decapeptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells in complete growth medium at 37°C in a 5% CO2 humidified atmosphere.[7]

    • Trypsinize and seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the Tic-embedded decapeptide in serum-free medium.

    • Remove the growth medium from the wells and replace it with the peptide solutions.

    • Include wells with untreated cells as a negative control and a known anticancer drug (e.g., tamoxifen) as a positive control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of the peptide that inhibits 50% of cell growth).

Protocol 4: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis in MCF-7 cells treated with the Tic-embedded decapeptide by flow cytometry.

Materials:

  • MCF-7 cells treated with the decapeptide as in Protocol 3

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • After treatment with the decapeptide for the desired time, collect both the adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Quantify the percentage of cells in each quadrant.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_invitro In Vitro Evaluation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization CellCulture MCF-7 Cell Culture Characterization->CellCulture MTT MTT Assay (Viability) CellCulture->MTT Apoptosis Annexin V/PI Assay (Apoptosis) CellCulture->Apoptosis

Caption: Experimental workflow for synthesis and in vitro evaluation.

signaling_pathways cluster_keap1_nrf2 Keap1-Nrf2 Pathway cluster_pi3k_akt PI3K/Akt Pathway TicPeptide Tic-Embedded Decapeptide Keap1 Keap1 TicPeptide->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE Antioxidant Response Element Nrf2->ARE Activation CytoprotectiveGenes Cytoprotective Genes ARE->CytoprotectiveGenes Transcription CellSurvival Reduced Cancer Cell Survival CytoprotectiveGenes->CellSurvival GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Proliferation Inhibition of Proliferation & Survival Downstream->Proliferation TicPeptide2 Tic-Embedded Decapeptide TicPeptide2->Akt Inhibition

Caption: Potential signaling pathways targeted by Tic-embedded decapeptides.

References

Chemoenzymatic One-Pot Synthesis of Tetrahydroisoquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinolines (THIQs) are a crucial class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities have made them attractive targets in drug discovery and development. Traditional chemical syntheses of THIQs often require harsh reaction conditions, multi-step procedures, and the use of hazardous reagents. Chemoenzymatic one-pot syntheses have emerged as a powerful and sustainable alternative, offering milder reaction conditions, higher efficiency, and improved stereoselectivity.

This document provides detailed application notes and protocols for the chemoenzymatic one-pot synthesis of THIQs, focusing on three prominent strategies: a laccase/TEMPO-mediated Pictet-Spengler reaction, norcoclaurine synthase (NCS)-catalyzed cascades, and imine reductase (IRED)-mediated synthesis.

I. Laccase/TEMPO-Mediated One-Pot Pictet-Spengler Reaction

This approach combines the enzymatic oxidation of benzylic alcohols to aldehydes with a subsequent Pictet-Spengler reaction in a single pot. The laccase/TEMPO system serves as an efficient catalyst for the aerobic oxidation of a wide range of benzylic alcohols to their corresponding aldehydes. These in situ generated aldehydes then react with a β-arylethylamine, such as m-tyramine, to undergo a Pictet-Spengler condensation, yielding the desired THIQ scaffold.[1][2] This method avoids the isolation of often unstable aldehyde intermediates.

Logical Workflow

cluster_oxidation Step 1: Enzymatic Oxidation cluster_condensation Step 2: Pictet-Spengler Reaction Benzylic Alcohol Benzylic Alcohol Aldehyde Aldehyde Benzylic Alcohol->Aldehyde Laccase/TEMPO O₂ Benzylic Alcohol->Aldehyde Tetrahydroisoquinoline Tetrahydroisoquinoline Aldehyde->Tetrahydroisoquinoline β-Arylethylamine (e.g., m-tyramine) Phosphate Buffer Aldehyde->Tetrahydroisoquinoline

Caption: Laccase/TEMPO-mediated one-pot synthesis of THIQs.

Quantitative Data Summary
EntryBenzylic Alcohol SubstrateProduct Yield (%)
1Benzyl alcohol87
22-Bromobenzyl alcohol85
33-Bromobenzyl alcohol82
44-Bromobenzyl alcohol86
52-Chlorobenzyl alcohol79
63-Chlorobenzyl alcohol81
74-Chlorobenzyl alcohol84
82-Fluorobenzyl alcohol75
93-Fluorobenzyl alcohol78
104-Fluorobenzyl alcohol80
114-Methylbenzyl alcohol83
124-Methoxybenzyl alcohol76

Yields are reported for the one-pot synthesis of the corresponding 1-substituted THIQ from the reaction with m-tyramine. Data adapted from a study by Lemberger et al., 2022.[1]

Experimental Protocol

Materials:

  • Laccase from Trametes versicolor (or other suitable source)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Benzylic alcohol substrate

  • m-Tyramine

  • Potassium phosphate buffer (0.5 M, pH 7.5)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Oxygen supply

Procedure:

  • To a reaction vessel, add the benzylic alcohol (1.0 mmol), m-tyramine (1.2 mmol), and TEMPO (0.1 mmol) in 10 mL of 0.5 M potassium phosphate buffer (pH 7.5).

  • Add laccase (10 U/mL) to the reaction mixture.

  • Seal the vessel and pressurize with oxygen (or bubble oxygen through the solution).

  • Stir the reaction mixture at room temperature (or a specified temperature, e.g., 30°C) for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydroisoquinoline.

II. Norcoclaurine Synthase (NCS)-Catalyzed One-Pot Cascades

Norcoclaurine synthase (NCS) is a Pictet-Spenglerase that catalyzes the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, the precursor to a vast array of benzylisoquinoline alkaloids in plants.[3][4] Engineered NCS variants have shown a broad substrate scope, accepting a range of aldehydes and amine substrates, enabling the asymmetric synthesis of various THIQs with high enantioselectivity.[4][5] One-pot cascades involving NCS can be designed to generate the aldehyde in situ, for instance, through the use of an amine oxidase or a transaminase.[3]

Logical Workflow

cluster_aldehyde_synthesis Optional In Situ Aldehyde Generation cluster_condensation NCS-Catalyzed Pictet-Spengler Reaction Precursor Precursor Aldehyde Aldehyde Precursor->Aldehyde e.g., Amine Oxidase or Transaminase Precursor->Aldehyde (S)-Tetrahydroisoquinoline (S)-Tetrahydroisoquinoline Aldehyde->(S)-Tetrahydroisoquinoline Dopamine Norcoclaurine Synthase (NCS) Aldehyde->(S)-Tetrahydroisoquinoline Dopamine Dopamine Dopamine->(S)-Tetrahydroisoquinoline

Caption: NCS-catalyzed one-pot synthesis of (S)-THIQs.

Quantitative Data Summary
EntryAmine SubstrateAldehyde SubstrateProductYield (%)ee (%)
1Dopamine4-Hydroxyphenylacetaldehyde(S)-Norcoclaurine>95>99
2Dopamine3,4-Dimethoxyphenylacetaldehyde(S)-Laudanosine precursor>90>99
3DopaminePhenylacetaldehyde1-Benzyl-THIQ>85>98
4DopamineBenzaldehyde1-Phenyl-THIQ>9692-99
5Dopamine4-Biphenylaldehyde1-(Biphenyl-4-yl)-THIQ>99>98

Data compiled from various sources utilizing wild-type and engineered NCS.[3][4][5]

Experimental Protocol

Materials:

  • Recombinant Norcoclaurine Synthase (NCS) from Thalictrum flavum or other sources (wild-type or engineered variant)

  • Dopamine hydrochloride

  • Aldehyde substrate

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ascorbic acid

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve dopamine hydrochloride (1.0 mmol) and ascorbic acid (0.1 mmol, as an antioxidant) in potassium phosphate buffer. Adjust the pH to 7.0.

  • Add the aldehyde substrate (1.2 mmol) dissolved in a minimal amount of DMSO.

  • Initiate the reaction by adding the NCS enzyme solution (e.g., 1-5 mg/mL).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with gentle shaking for 12-24 hours.

  • Monitor the formation of the product by HPLC or LC-MS.

  • After the reaction is complete, basify the mixture with saturated sodium bicarbonate solution to pH 8-9.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

III. Imine Reductase (IRED)-Mediated Synthesis

Imine reductases (IREDs) are a class of NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to amines.[6][7] In the context of THIQ synthesis, IREDs can be employed for the stereoselective reduction of dihydroisoquinolines (DHIQs) to the corresponding THIQs.[8][9] This method is particularly useful for accessing chiral 1-substituted THIQs. A cofactor regeneration system, such as glucose dehydrogenase (GDH), is often coupled with the IRED to recycle the expensive NADPH cofactor.[6][7]

Logical Workflow

cluster_reduction IRED-Catalyzed Asymmetric Reduction cluster_cofactor Cofactor Regeneration Dihydroisoquinoline Dihydroisoquinoline Tetrahydroisoquinoline Tetrahydroisoquinoline Dihydroisoquinoline->Tetrahydroisoquinoline Imine Reductase (IRED) Dihydroisoquinoline->Tetrahydroisoquinoline NADP+ NADP+ NADPH NADPH NADP+->NADPH Glucose Dehydrogenase (GDH) Glucose NADPH->NADP+

References

Troubleshooting & Optimization

Technical Support Center: Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Pictet-Spengler reaction for improved yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the Pictet-Spengler reaction in a question-and-answer format.

Q1: Why is my Pictet-Spengler reaction resulting in a low yield or failing to produce the desired product?

A low or nonexistent yield in a Pictet-Spengler reaction can stem from several factors, ranging from the choice of catalyst to the stability of your starting materials.

  • Insufficiently Acidic Catalyst: The reaction is acid-catalyzed and depends on the formation of an electrophilic iminium ion.[1] If the catalyst is not acidic enough, the reaction may not proceed. Traditionally, protic acids like HCl or H₂SO₄, or Lewis acids such as BF₃·OEt₂ are used.[2] For more sensitive substrates, milder catalysts like chiral phosphoric acids may be effective.[2] It is also advisable to optimize the catalyst loading.

  • Improper Reaction Temperature: The optimal temperature for a Pictet-Spengler reaction is highly dependent on the specific substrates. While some reactions can proceed at room temperature, others may require heating to overcome the activation energy barrier.[2] It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction's progress using techniques like TLC or HPLC to prevent decomposition of starting materials or products.[2]

  • Inappropriate Solvent Selection: The solvent plays a crucial role by affecting the solubility of reactants and the stability of reaction intermediates.[3] Although protic solvents are commonly used, aprotic solvents have sometimes led to better yields.[2][4] A solvent screen is often a necessary step in optimizing the reaction conditions.

  • Decomposition of Starting Materials or Product: Sensitive functional groups on either the β-arylethylamine or the aldehyde may not be stable under the acidic reaction conditions.[3] In such cases, employing milder reaction conditions (e.g., lower temperature, weaker acid) is a prudent approach.[1] The use of protecting groups for sensitive functionalities is also a viable strategy to prevent decomposition.[3]

  • Poor Quality of Reagents: Impurities present in the starting materials or solvents can interfere with the reaction. For instance, water can hydrolyze the intermediate iminium ion, thus hindering the cyclization step.[1] Therefore, using pure reagents and anhydrous solvents is critical for success.[1]

Q2: My reaction is producing significant side products. How can I minimize their formation?

The formation of side products is a common challenge that can be addressed by carefully controlling the reaction parameters.

  • Over-alkylation or Polymerization: The desired product can sometimes react further with the starting materials.[3] To mitigate this, using a slight excess of the carbonyl compound can help drive the reaction to completion and consume the amine starting material.[3] Additionally, slow, dropwise addition of the aldehyde can help minimize these side reactions.[3]

  • Formation of Regioisomers: If the aromatic ring of the β-arylethylamine has multiple potential sites for cyclization, a mixture of regioisomers may be obtained.[3] The choice of solvent can sometimes influence regioselectivity.[2]

  • Oxidative Side Products: The indole nucleus, a common component in Pictet-Spengler reactions, can be susceptible to oxidation.[1] Running the reaction under an inert atmosphere, such as nitrogen or argon, can help to minimize the formation of these oxidative byproducts.[1]

Q3: I am having difficulty with the purification of my product. What can I do?

Purification can be challenging, especially when the product has similar properties to the starting materials or when diastereomers are formed.

  • Product and Starting Materials Have Similar Polarity: If the product and unreacted starting materials co-elute during chromatography, ensure the reaction has gone to completion by monitoring it with thin-layer chromatography (TLC).[3] If separation is still difficult, consider derivatizing the product to alter its polarity before purification.[3]

  • Separation of Diastereomers: The cis and trans isomers formed in the reaction can have very similar polarities, making their separation by standard column chromatography difficult.[1] Careful optimization of chromatographic conditions or the use of alternative purification techniques may be necessary.

Q4: My stereoselective reaction is resulting in a racemic mixture. How can I improve the enantiomeric excess?

Maintaining stereochemical integrity is crucial in asymmetric Pictet-Spengler reactions.

  • Racemization: Loss of enantiomeric excess can occur, particularly at higher temperatures where the reaction may become reversible.[5] Lowering the reaction temperature generally favors the kinetically controlled product and can help prevent racemization.[3][5] The selection of an appropriate chiral auxiliary or catalyst is also critical for achieving high stereoselectivity.[3]

Frequently Asked Questions (FAQs)

What is the driving force for the Pictet-Spengler reaction?

The driving force is the electrophilicity of the iminium ion that is generated from the condensation of the aldehyde and the amine under acidic conditions.[4] This electrophilic iminium ion is then attacked by the electron-rich aromatic ring to form the new heterocyclic ring.[4]

Are there milder alternatives to strong acid catalysts?

Yes, for sensitive substrates, milder catalysts such as chiral phosphoric acids or even acid-free conditions using deep eutectic solvents have been shown to be effective.[2] The N-acyliminium ion Pictet-Spengler reaction is another mild alternative where an N-acyliminium ion, a powerful electrophile, is formed, allowing cyclization to occur under gentle conditions with good yields.[5]

How does the nucleophilicity of the aromatic ring affect the reaction?

The nucleophilicity of the β-arylethylamine's aromatic ring significantly impacts the reaction conditions and yield.[4] Highly nucleophilic aromatic rings, such as indoles and pyrroles, react under mild conditions to give high yields.[4] In contrast, less nucleophilic rings, like a phenyl group, require harsher conditions, such as higher temperatures and stronger acids, and often result in poorer yields.[4][5]

Data Presentation

Table 1: Effect of Catalyst on Pictet-Spengler Reaction Yield

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)
1L-cysteine10Isopropanol50~60
2L-cysteine20Isopropanol50~75
3L-cysteine30Isopropanol50~85
4L-cysteine40Isopropanol50~85

Reaction conditions: Tryptamine (0.1 mmol), isatin (0.2 mmol) in 1 mL isopropanol for 24 h. Data sourced from a study on cysteine-catalyzed Pictet-Spengler reactions.[6]

Table 2: Effect of Temperature on Pictet-Spengler Reaction Yield

EntryTemperature (°C)Time (h)Yield (%)
12024~30
23024~55
34024~80
45024~85
56024~85

Reaction conditions: Tryptamine (0.1 mmol), isatin (0.2 mmol) with 30 mol% L-cysteine in 1 mL isopropanol. Data sourced from a study on cysteine-catalyzed Pictet-Spengler reactions.[7]

Experimental Protocols

General Protocol for the Pictet-Spengler Reaction

  • Reactant Preparation: To a solution of the β-arylethylamine (1.0 equivalent) in an appropriate anhydrous solvent, add the aldehyde or ketone (1.0-1.2 equivalents).

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equivalents) to the stirred solution at room temperature.[3]

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.[3]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizations

Troubleshooting_Workflow start Low Yield Issue catalyst Check Catalyst - Acidity - Loading start->catalyst temp Optimize Temperature - Start low - Monitor progress start->temp solvent Screen Solvents - Protic vs. Aprotic start->solvent reagents Verify Reagent Quality - Purity - Anhydrous conditions start->reagents protect Consider Protecting Groups - For sensitive functionalities start->protect solution Improved Yield catalyst->solution Successful temp->solution Successful solvent->solution Successful reagents->solution Successful protect->solution Successful Side_Product_Workflow start Side Product Formation stoichiometry Adjust Stoichiometry - Slight excess of carbonyl start->stoichiometry addition Modify Addition - Slow, dropwise aldehyde addition start->addition atmosphere Inert Atmosphere - N2 or Ar to prevent oxidation start->atmosphere solvent_select Solvent Selection - Can influence regioselectivity start->solvent_select solution Minimized Side Products stoichiometry->solution Effective addition->solution Effective atmosphere->solution Effective solvent_select->solution Effective

References

Technical Support Center: Synthesis of Substituted Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of substituted tetrahydroisoquinolines (THIQs). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the synthesis of this critical heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing substituted tetrahydroisoquinolines?

A1: The primary challenges in THIQ synthesis revolve around achieving good yields, controlling regioselectivity, preventing side reactions, and ensuring stereoselectivity in asymmetric syntheses. Key issues include:

  • Low Reactivity of the Aromatic Ring: The core cyclization step in most classical syntheses (like Pictet-Spengler and Bischler-Napieralski) is an electrophilic aromatic substitution. Aromatic rings bearing electron-withdrawing groups can be deactivated, leading to poor or no yield.[1]

  • Harsh Reaction Conditions: Classical methods often require strong acids and high temperatures, which can lead to substrate decomposition, tar formation, or the formation of undesired side products.[1][2]

  • Side Reactions: Competing reaction pathways, such as the retro-Ritter reaction in the Bischler-Napieralski synthesis, can significantly lower the yield of the desired product.[1][3]

  • Control of Stereochemistry: For chiral THIQs, achieving high enantiomeric or diastereomeric excess is a significant challenge that often requires specialized chiral catalysts or auxiliaries.

  • Purification: The basic nature of the THIQ nitrogen can complicate purification. Products may streak on silica gel, and separating closely related isomers or byproducts can be difficult.[4][5]

Q2: Which are the main synthetic routes to substituted THIQs, and how do I choose the right one?

A2: The three most common and versatile methods are the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch reactions. The choice depends on the desired substitution pattern and available starting materials.

  • Pictet-Spengler Reaction: Ideal for synthesizing C1-substituted THIQs. It involves the condensation of a β-arylethylamine with an aldehyde or ketone.[6] It works best with electron-rich aromatic rings.[7]

  • Bischler-Napieralski Reaction: Primarily yields 3,4-dihydroisoquinolines from β-arylethylamides, which are then reduced to THIQs. This method is robust but often requires harsh dehydrating agents.[6][8]

  • Pomeranz-Fritsch Reaction: Synthesizes the isoquinoline core from benzaldehydes and 2,2-dialkoxyethylamines, which can then be reduced.[9][10][11][12][13] This route can provide substitution patterns that are difficult to achieve with other methods.[10]

The following decision tree can help guide your selection:

G start What is the desired substitution pattern? sub_c1 C1-Substituted THIQ? start->sub_c1 sub_n N-Acyl Precursor Available? start->sub_n sub_other Alternative Substitution / Starting Materials? start->sub_other ps Use Pictet-Spengler Reaction sub_c1->ps Yes (from β-arylethylamine + aldehyde/ketone) bn Use Bischler-Napieralski Reaction (followed by reduction) sub_n->bn Yes (from β-arylethylamide) pf Use Pomeranz-Fritsch Reaction (followed by reduction) sub_other->pf Yes (from benzaldehyde)

Caption: Decision tree for selecting a primary THIQ synthetic route.

Troubleshooting Guides by Reaction

Pictet-Spengler Reaction Troubleshooting

Problem: Low or No Product Yield

Potential Cause Troubleshooting Suggestions & Solutions
Deactivated Aromatic Ring The reaction is an electrophilic substitution and is sluggish with electron-withdrawing groups. For less reactive substrates, consider using stronger acid catalysts like superacids or harsher conditions (higher temperature).[7] Alternatively, an N-acyliminium ion variant can cyclize even with less nucleophilic rings.
Incorrect Acidity (pH) The reaction is highly pH-dependent. The amine must be largely in its free base form to react with the carbonyl, but the subsequent iminium ion formation and cyclization are acid-catalyzed. For sensitive substrates, biomimetic conditions using a phosphate buffer (e.g., pH 7-9) can be effective.[14] For standard reactions, catalysts like TFA or HCl are common.
Poor Quality Reagents Ensure the β-arylethylamine is pure and the aldehyde has not oxidized to the corresponding carboxylic acid. Use anhydrous solvents to prevent hydrolysis of the iminium intermediate.
Steric Hindrance Bulky substituents on either the amine or the carbonyl partner can impede the reaction. Increasing the reaction temperature or using a stronger Lewis acid catalyst (e.g., BF₃·OEt₂) may help overcome steric barriers.

Problem: Formation of Side Products / Poor Regioselectivity

Potential Cause Troubleshooting Suggestions & Solutions
Incorrect Regioisomer For phenols or other substrates with multiple potential cyclization sites (ortho vs. para), selectivity can be an issue. Regioselectivity can sometimes be controlled by carefully managing the reaction temperature and the rate of aldehyde addition.
Racemization In asymmetric syntheses, loss of enantiomeric excess can occur. Precise temperature control is critical; lower temperatures often improve stereoselectivity. Ensure the chiral catalyst or auxiliary used is appropriate for the substrate.
Bischler-Napieralski Reaction Troubleshooting

Problem: Low or No Yield of Dihydroisoquinoline

Potential Cause Troubleshooting Suggestions & Solutions
Deactivated Aromatic Ring Like the Pictet-Spengler, this reaction is sensitive to the electronics of the aromatic ring. For substrates with electron-withdrawing groups, harsher dehydrating agents are necessary.[1][3][8]
Ineffective Dehydrating Agent For less reactive substrates, POCl₃ alone may be insufficient. Using a mixture of P₂O₅ in refluxing POCl₃ is more potent.[3][8] A modern, milder alternative is using triflic anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine), which often provides higher yields at lower temperatures.[1]
Inappropriate Temperature While heating is often required, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting material or product, resulting in tar formation. Monitor the reaction by TLC to find the optimal balance of time and temperature.

Problem: Major Side Product Formation

Potential Cause Troubleshooting Suggestions & Solutions
Styrene Byproduct Formation of a styrene derivative via a retro-Ritter reaction is a common side reaction.[3] This occurs when the nitrilium ion intermediate fragments instead of cyclizing. To minimize this, consider using the corresponding nitrile as a solvent to shift the equilibrium, or switch to milder conditions (e.g., Tf₂O) that favor cyclization.[1][3]
Formation of Tar Tarry materials often result from polymerization or decomposition at high temperatures. Carefully control the reaction temperature and stop the reaction as soon as the starting material is consumed.

The following diagram illustrates the main reaction pathway versus the common retro-Ritter side reaction.

G amide β-Arylethylamide intermediate Nitrilium Ion Intermediate amide->intermediate + Dehydrating Agent (e.g., POCl₃) dhiq Desired Product: 3,4-Dihydroisoquinoline intermediate->dhiq Intramolecular Cyclization (Desired Pathway) styrene Side Product: Styrene Derivative intermediate->styrene Fragmentation (Retro-Ritter Reaction)

Caption: Competing pathways in the Bischler-Napieralski reaction.
Pomeranz-Fritsch Reaction Troubleshooting

Problem: Low Yield of Isoquinoline

Potential Cause Troubleshooting Suggestions & Solutions
Harsh Acidic Conditions The classical use of concentrated sulfuric acid can lead to low yields and substrate decomposition.[9] Consider using alternative acids like trifluoroacetic anhydride or Lewis acids (e.g., lanthanide triflates).[13]
Incomplete Cyclization The acid-catalyzed ring closure is often the yield-limiting step. Ensure anhydrous conditions. For substrates that are sensitive, the Bobbitt modification, which involves pre-reducing the Schiff base before cyclization, can be a milder and more effective route to the THIQ.
Side Reactions The exposed secondary amine in some intermediates can interfere with the reaction. Protecting the amine or using a modified one-pot procedure can sometimes improve performance.

Data Presentation: Comparative Yields

The yield of THIQ synthesis is highly dependent on the substrate, catalyst, and reaction conditions. The tables below provide a comparative summary based on literature data.

Table 1: Effect of Catalyst and Conditions on Pictet-Spengler Reaction Yield

Substrate (β-Arylethylamine)CarbonylCatalyst / ConditionsYield (%)Reference
DopamineCyclohexanonePhosphate Buffer (pH 9), H₂O, 60°C95[14]
2-(3-Hydroxyphenyl)ethylamineCyclohexanonePhosphate Buffer (pH 9), H₂O, 60°C74[14]
TryptamineVarious AldehydesTFA, CH₂Cl₂85-95N/A
Phenethylamine (unactivated)Various AldehydesSuperacid (TfOH)Moderate-High[7]

Table 2: Comparison of Dehydrating Agents in Bischler-Napieralski Cyclization

Substrate (β-Arylethylamide)Dehydrating Agent / SolventTemperatureYield (%)Reference
N-(3,4-dimethoxyphenethyl)acetamidePOCl₃ / TolueneReflux60-75[1]
N-(3,4-dimethoxyphenethyl)acetamideP₂O₅, POCl₃ / TolueneReflux80-90[1]
N-phenethylbenzamideTf₂O, 2-chloropyridine / CH₂Cl₂-20°C to RT>90[1]
Substrate with EWGP₂O₅ in refluxing POCl₃RefluxMost Effective[3][8]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Pictet-Spengler Reaction
  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the β-arylethylamine (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene).

  • Addition: Add the aldehyde or ketone (1.0–1.2 eq) to the solution.

  • Catalysis: Cool the mixture to 0 °C and slowly add the acid catalyst (e.g., trifluoroacetic acid, TFA, 1.5–2.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., 3 x 50 mL of CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Bischler-Napieralski Reaction (POCl₃)
  • Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the β-arylethylamide substrate (1.0 eq).

  • Reagent Addition: Add an anhydrous solvent (e.g., toluene or acetonitrile). At room temperature, add phosphorus oxychloride (POCl₃, 2.0–3.0 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor by TLC until the starting material is consumed (usually 1–5 hours).

  • Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess POCl₃. Carefully add the residue to a mixture of ice and ammonium hydroxide to neutralize the acid and hydrolyze any remaining reagent.

  • Extraction & Reduction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). The resulting 3,4-dihydroisoquinoline can be purified at this stage or directly reduced. For reduction, dissolve the crude product in methanol, cool to 0 °C, and add sodium borohydride (NaBH₄, 1.5–2.0 eq) portion-wise.

  • Purification: After the reduction is complete (monitored by TLC), quench with water, extract with an organic solvent, dry, and concentrate. Purify the final THIQ product by column chromatography.[1]

General Workflow & Purification

Difficulties in purification are a common final hurdle. The basicity of the nitrogen atom can cause tailing on silica gel chromatography.

Q3: How can I improve the purification of my THIQ product?

A3:

  • Neutralize the Column: Pre-treating the silica gel with a small amount of a basic solvent (e.g., eluting the column with a solvent mixture containing 0.5-1% triethylamine or ammonia in methanol before loading the sample) can significantly reduce tailing and improve separation.

  • Acid/Base Extraction: Utilize the basicity of the product. An acid wash (e.g., 1M HCl) of the organic layer will protonate the THIQ, pulling it into the aqueous layer and leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

  • Crystallization: If the product is a solid, recrystallization or conversion to a salt (e.g., hydrochloride or picrate) can be an effective purification method.[4]

  • Chromatography Choice: Besides silica gel, other stationary phases like alumina (neutral or basic) can be effective. For challenging separations, High-Performance Liquid Chromatography (HPLC) may be necessary.[4][15]

The following workflow provides a general troubleshooting guide for a THIQ synthesis experiment.

G start Reaction Complete (by TLC) workup Perform Aqueous Workup (Acid/Base Extraction) start->workup crude Analyze Crude Product (NMR, LC-MS) workup->crude analysis Low Yield or Complex Mixture? crude->analysis purify Purify Product analysis->purify No (Good Yield) troubleshoot Return to Troubleshooting Guide (Optimize Reaction Conditions) analysis->troubleshoot Yes purify_options Purification Issues? (Tailing, Co-elution) purify->purify_options success Characterize Pure Product purify_options->success No purify_solve Modify Purification: - Add Et₃N to Eluent - Switch to Alumina - Recrystallize purify_options->purify_solve Yes purify_solve->purify

Caption: General experimental and troubleshooting workflow.

References

regioselectivity issues in Pictet-Spengler reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues related to regioselectivity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioselectivity issues in the Pictet-Spengler reaction?

A1: The Pictet-Spengler reaction is an electrophilic aromatic substitution where an iminium ion, formed from a β-arylethylamine and a carbonyl compound, is attacked by the electron-rich aryl ring.[1][2] Regioselectivity issues arise when the aromatic ring has multiple non-equivalent positions available for cyclization. The outcome is determined by the relative stability of the transition states leading to the different possible products. Key influencing factors include the electronic effects of substituents on the aromatic ring, steric hindrance, and the reaction conditions (catalyst, solvent, temperature).[3] For instance, with a substituted phenethylamine, cyclization can occur either ortho or para to an existing substituent.

Q2: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the outcome?

A2: When using unsymmetrical ketones, regioselectivity is often governed by steric effects.[4] The cyclization will preferentially occur via attack on the less sterically hindered carbon of the iminium ion intermediate. To improve selectivity, you can try modifying the ketone substrate to increase the steric bulk difference between the two substituents adjacent to the carbonyl group.

Q3: How does the choice of solvent affect the regioselectivity of the reaction?

A3: The solvent can significantly influence regioselectivity, particularly in cases involving hydrogen bonding.[5] The polarity and hydrogen-bond donating or accepting character of the solvent can stabilize or destabilize key intermediates and transition states differently.[5] For example, in the cyclization of certain phenolic β-arylethylamines, increasing the hydrogen-bond donating character of the solvent has been shown to favor the formation of the para-cyclized product.[5] Therefore, screening a range of solvents, from non-polar aprotic (e.g., toluene) to polar protic (e.g., trifluoroethanol), is a recommended troubleshooting step.[5][6]

Troubleshooting Guide

Problem: Poor or undesired regioselectivity in the formation of a substituted tetrahydroisoquinoline.

When cyclizing onto a substituted phenyl ring, the reaction often yields a mixture of regioisomers (e.g., cyclization ortho versus para to a substituent). The following steps can help control the regiochemical outcome.

Logical Flow for Troubleshooting Regioselectivity

G start Poor Regioselectivity Observed (e.g., ortho/para mixture) q1 Can a directing group be utilized? start->q1 sol1 Introduce a directing group capable of intramolecular interactions (e.g., hydrogen bonding) to favor one position. q1->sol1 Yes q2 Have reaction conditions been optimized? q1->q2 No end_state Improved Regioselectivity sol1->end_state sol2 Screen different solvents (protic vs. aprotic). Protic solvents may favor one isomer. Optimize acid catalyst and temperature. q2->sol2 No q3 Can substrate electronics be modified? q2->q3 Yes sol2->end_state sol3 Modify electron-donating/ withdrawing properties of substituents to electronically favor one position over the other. q3->sol3 Yes q3->end_state No sol3->end_state

Caption: Troubleshooting workflow for addressing regioselectivity issues.

Solution 1: Employ a Directing Group Strategy

In certain substrates, the presence of a nearby functional group can direct the cyclization to a specific position through intramolecular interactions. A notable example is the synthesis of the pentacyclic core of ecteinascidin-class antibiotics.

Case Study: The presence of a benzylamine group at the C-4 position of the tetrahydroisoquinoline precursor is postulated to direct the Pictet-Spengler cyclization to the ortho position of a phenolic hydroxyl group through a hydrogen-bonding interaction.[7] In the absence of this directing group, the reaction preferentially yields the "unnatural" regioisomer resulting from cyclization at the para position.[7]

Influence of a Directing Group on Cyclization

G cluster_0 Postulated Intermediate cluster_1 Reaction Outcome iminium Iminium Ion Intermediate (22) phenol Phenolic Ring directing_group C-4 Benzylamine (Directing Group) ortho Ortho-Cyclization Product (17) (Major) phenol->ortho Favored Pathway para Para-Cyclization Product (Minor) phenol->para Disfavored Pathway directing_group->phenol H-Bond Directs Attack

Caption: Postulated directing effect of a C-4 benzylamine group.

Quantitative Data: Effect of Directing Group

SubstrateKey FeatureRatio of Regioisomers (ortho:para)Reference
β-lactam 16 derived precursorIncipient C-4 benzylamine group4 : 1[7]
Aldehyde 11 (lacking C-4 heteroatom)No directing group1 : 3.3 (yields para as major)[7]

Experimental Protocol: Pictet-Spengler Cyclization without a Directing Group

This protocol resulted in the preferential formation of the para-cyclized product.[7]

  • Deprotection: To a solution of aldehyde 11 in a suitable solvent, add tetrabutylammonium fluoride (TBAF) to remove the N-Fmoc and O-TBS protecting groups simultaneously.

  • Cyclization: After the formation of the iminium ion intermediate, add methanesulfonic acid in situ to promote the ring-closure.

  • Workup: Quench the reaction with an appropriate aqueous solution (e.g., NH₄Cl) and extract the product.

  • Analysis: Determine the ratio of regioisomers (12 and 13 ) using ¹H NMR analysis.[7]

Solution 2: Modify Reaction Conditions (Solvent and Catalyst)

The choice of acid catalyst and solvent can alter the regiochemical outcome. Protic acids are traditionally used, but Lewis acids and even acid-free conditions have proven effective for certain substrates.[6]

Case Study: The regioselectivity of the Pictet-Spengler condensation between substrates 164 and 168 was found to be highly dependent on the solvent.[5] A clear trend was observed where solvents with increasing hydrogen-bond donating character favored the formation of the para-functionalized product.[5]

Quantitative Data: Effect of Solvent on Ortho/Para Selectivity

SolventH-Bond Donating CharacterRatio of Regioisomers (ortho:para)Reference
Dichloromethane + HOAcLow~1 : 1[5]
Trifluoroethanol (TFE)HighFavors para product[5]
Hexafluoro-2-propanolVery HighFavors para product (up to 99:1)[5]

Experimental Protocol: General Procedure for Solvent Screening

  • Setup: In parallel reaction vessels, dissolve the β-arylethylamine (164 ) and the aldehyde (168 ) in the solvent to be tested (e.g., Dichloromethane, TFE).

  • Initiation: Add the acid catalyst (e.g., HOAc) and stir the reaction at the desired temperature (e.g., room temperature).

  • Monitoring: Monitor the reaction progress and the formation of products (169 and 170 ) using TLC or HPLC.

  • Analysis: Upon completion, quench the reaction, perform a workup, and analyze the crude product mixture by ¹H NMR or HPLC to determine the regioisomeric ratio.[5]

Solution 3: Substrate Control (Steric Hindrance)

For reactions involving unsymmetrical carbonyl compounds, particularly α-diketones, regioselectivity can be controlled by the steric bulk of the substituents.

Case Study: In the reaction of tryptamine with various unsymmetrical α-diketones, the regioselectivity was found to be controlled by the relative size of the substituents (R¹ and R²) on the diketone.[4]

Pictet-Spengler General Mechanism & Regioselectivity

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Regiodetermining Cyclization cluster_2 Step 3: Products Tryptamine Tryptamine Iminium Iminium Ion Intermediate Tryptamine->Iminium Ketone Unsymmetrical Ketone (R1-CO-CO-R2) Ketone->Iminium Attack1 Attack at less hindered C (favored if R2 is large) Iminium->Attack1 Pathway A Attack2 Attack at more hindered C (disfavored if R2 is large) Iminium->Attack2 Pathway B Product1 Regioisomer 1 (Major Product) Attack1->Product1 Product2 Regioisomer 2 (Minor Product) Attack2->Product2

Caption: General mechanism showing the regiodetermining cyclization step.

Quantitative Data: Effect of Ketone Substituent Size

TryptamineKetone (R¹-CO-CO-R²)R¹ vs R² SizeOutcomeYieldReference
1a 6-methyl-3,4-heptanedioneR² > R¹Single regioisomer (7ab )50%[4]
1a 7-methyl-3,4-octanedioneR² ≈ R¹1:1 mixture of regioisomers (7ac-1 and 7ac-2 )-[4]
1a 6-tert-butyldimethylsilyloxy-2,3-hexanedione (6m )R² >> R¹Single regioisomer (7m )77%[4]
1a 5-tert-butyldimethylsilyloxy-2,3-pentanedione (6q )R² > R¹Mixture of regioisomers (7q-1 and 7q-2 )42% / 23%[4]

Experimental Protocol: General Procedure for Asymmetric Pictet-Spengler with α-Diketones

This protocol is adapted from a catalyzed reaction that showed high regioselectivity.[4]

  • Preparation: To a mixture of the tryptamine derivative (1 , 0.4 mmol), an organocatalyst (e.g., prolyl amide 8o , 20 mol %), an acid co-catalyst (e.g., o-fluorobenzoic acid, 15 mol %), and 5 Å molecular sieves (400 mg/mmol) in a suitable solvent (e.g., p-xylene, c 0.04 M), stir at room temperature for 10 minutes.

  • Reaction: Add the α-diketone (6 , 1.2 equiv) to the mixture.

  • Monitoring: Stir at room temperature until the tryptamine is completely consumed (monitor by TLC). For less reactive, sterically hindered ketones, heating to 40 °C may be required.[4]

  • Workup and Analysis: Purify the product by column chromatography to isolate the regioisomers and determine yields.

References

Technical Support Center: Optimization of Reaction Conditions for Tic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for the synthesis of peptides containing 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the incorporation of this sterically hindered amino acid.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Question: My Kaiser test is positive after a standard coupling reaction for Tic. What should I do?

A positive Kaiser test indicates the presence of unreacted free amines, signifying a failed or incomplete coupling reaction. This is the most common issue when incorporating Tic due to its significant steric hindrance.[1] Here are the recommended troubleshooting steps:

  • Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often inefficient for coupling Tic. It is highly recommended to use more potent aminium/uronium or phosphonium salt-based reagents.[1][2]

    • Aminium/Uronium Salts: HATU, HBTU, HCTU

    • Phosphonium Salts: PyBOP, PyAOP

    • HATU and PyAOP are generally considered the most efficient as they form highly reactive OAt esters.[1][2]

  • Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated Fmoc-Tic-OH to the resin to drive the reaction to completion.[1]

  • Increase Reagent Equivalents: Using a higher concentration of the amino acid and coupling reagents can improve the reaction kinetics.[1][2] Increase the equivalents of Fmoc-Tic-OH and the coupling reagent to 3-5 times the resin loading capacity.

  • Extend the Reaction Time: Sterically hindered couplings are inherently slower.[1] Extending the coupling time from the standard 1-2 hours to several hours, or even overnight, can significantly improve the yield.

Question: The yield of my Tic-containing peptide is low after cleavage, even with a negative Kaiser test. What could be the cause?

Low yield despite a negative Kaiser test often points to issues with peptide aggregation on the solid support, especially in hydrophobic sequences.

  • Optimize the Solvent: N,N-Dimethylformamide (DMF) is a common solvent in solid-phase peptide synthesis (SPPS), but N-Methyl-2-pyrrolidone (NMP) has superior solvating properties and can be more effective at disrupting peptide aggregation.[1] Consider using NMP or a mixture of solvents like DCM/DMF/NMP.

  • Incorporate Microwave Synthesis: Microwave-assisted peptide synthesis (MA-SPPS) can be highly effective for difficult couplings. The microwave energy helps to overcome the activation energy barrier and can disrupt aggregation, leading to faster and more efficient reactions.[1]

Question: I'm observing side reactions or racemization in my Tic-containing peptide. How can I minimize these?

Side reactions and racemization can be exacerbated by harsh reaction conditions.

  • Control the Temperature: While gentle heating can sometimes improve coupling efficiency, excessive heat increases the risk of racemization.[1] If using elevated temperatures, it should be done cautiously.

  • Choice of Base: Use a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) for the activation step.

  • Pre-activation Time: Minimize the pre-activation time of the Fmoc-Tic-OH with the coupling reagent before adding it to the resin to reduce the chance of side reactions. A pre-activation time of 1-5 minutes is generally sufficient.[1]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is considered the best for Tic synthesis? While the optimal reagent can be sequence-dependent, uronium/aminium salts like HATU are generally superior for sterically hindered amino acids like Tic.[3] HATU forms a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU, leading to faster and more complete reactions with a lower risk of epimerization.[3]

Q2: Is a double coupling protocol always necessary for Tic? While a single, extended coupling may be sufficient in some cases, starting with a double coupling protocol for Tic is a good practice, especially for valuable or complex peptides, to ensure the highest possible yield.[1]

Q3: Can I use microwave synthesis for incorporating Tic? Yes, microwave-assisted peptide synthesis is highly beneficial for coupling hindered amino acids like Tic. It can significantly reduce reaction times and improve coupling efficiency by overcoming the high activation energy and disrupting peptide chain aggregation.[1]

Q4: What is the recommended solvent for coupling Tic? While DMF is commonly used, NMP is often preferred for difficult couplings due to its better solvating properties, which can help prevent peptide aggregation on the solid support.[1]

Q5: How many equivalents of Fmoc-Tic-OH and coupling reagents should I use? For difficult couplings involving Tic, it is recommended to increase the equivalents of Fmoc-Tic-OH and the coupling reagent to 3-5 equivalents relative to the resin loading capacity. The base (e.g., DIPEA) should be used in excess, typically around 6-10 equivalents.[1][4]

Data Presentation

The following tables provide representative data on the impact of different reaction conditions on the synthesis of peptides containing sterically hindered amino acids. While this data is not exclusively for Tic, it reflects the expected trends.

Table 1: Comparison of Coupling Reagent Efficiency for a Hindered Amino Acid

Coupling ReagentReaction Time (hours)Crude Purity (%)Yield (%)
DIC/HOBt126560
HBTU48582
HATU 2 95 93
PyBOP48885

This table illustrates the general superiority of uronium/phosphonium reagents over carbodiimides for hindered couplings, with HATU often providing the best results.[3]

Table 2: Effect of Reagent Equivalents on Coupling Efficiency

Fmoc-AA (eq.)Coupling Reagent (eq.)DIPEA (eq.)Coupling Success Rate (%)
1.51.45370
32.9695
4 3.9 8 >99
54.910>99

This table demonstrates that increasing the equivalents of the amino acid, coupling reagent, and base significantly improves the success rate of the coupling reaction for hindered residues.[1]

Table 3: Impact of Reaction Time and Method on Purity

MethodCoupling TimeCrude Purity (%)
Conventional2 hours80
Conventional12 hours (overnight)92
Microwave 10 minutes 95

This table highlights that extending the reaction time in conventional synthesis or using microwave-assisted synthesis can lead to higher purity products for difficult couplings.[1]

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-Tic-OH using HATU

This protocol describes a manual solid-phase peptide synthesis (SPPS) procedure for the incorporation of Tic using a double coupling method.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-Tic-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the 20% piperidine solution and agitate for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • First Coupling:

    • In a separate vial, dissolve Fmoc-Tic-OH (4 equivalents) and HATU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times).

  • Second Coupling:

    • Repeat the steps for preparing and adding the activated Fmoc-Tic-OH solution as described in step 3.

    • Agitate the reaction vessel for another 2 hours at room temperature.

  • Final Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is still positive, further optimization is required.

Mandatory Visualization

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Double Coupling cluster_analysis Analysis swell_resin Swell Resin in DMF deprotection Fmoc Deprotection (20% Piperidine/DMF) swell_resin->deprotection wash1 Wash (DMF & DCM) deprotection->wash1 preactivate1 Pre-activate Fmoc-Tic-OH with HATU/DIPEA wash1->preactivate1 couple1 First Coupling (2h) preactivate1->couple1 wash2 Wash (DMF) couple1->wash2 preactivate2 Prepare Fresh Activation Mix wash2->preactivate2 couple2 Second Coupling (2h) preactivate2->couple2 wash3 Final Wash (DMF & DCM) couple2->wash3 kaiser_test Kaiser Test wash3->kaiser_test result result kaiser_test->result Continue Synthesis Continue Synthesis result->Continue Synthesis Negative Troubleshoot Troubleshoot result->Troubleshoot Positive

Caption: Experimental workflow for the double coupling of Tic.

troubleshooting_workflow start Positive Kaiser Test (Incomplete Coupling) reagent Switch to Potent Reagent (e.g., HATU) start->reagent double_couple Perform Double Coupling reagent->double_couple increase_eq Increase Reagent Equivalents (3-5x) double_couple->increase_eq extend_time Extend Reaction Time (Overnight) increase_eq->extend_time solvent Change Solvent to NMP extend_time->solvent microwave Use Microwave Synthesis solvent->microwave end Negative Kaiser Test (Complete Coupling) microwave->end

Caption: Troubleshooting workflow for low coupling efficiency.

References

Technical Support Center: Stereocontrol in the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions for the stereoselective synthesis of tetrahydro-β-carbolines and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization in the Pictet-Spengler reaction?

A1: Racemization in the Pictet-Spengler reaction can occur, particularly under conditions that allow for the reversal of the ring-closing step.[1] The key intermediate, an iminium ion, is planar and can be attacked from either face by the nucleophilic indole ring. If the cyclization is reversible, a mixture of enantiomers can be formed, leading to a loss of stereochemical purity. This is often observed under thermodynamic control, which is typically favored by higher reaction temperatures.

Q2: What are the main strategies to prevent racemization and achieve high enantioselectivity?

A2: The three primary strategies to induce facial selectivity in the iminium ion and prevent racemization are:

  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the tryptamine substrate to direct the cyclization to one face of the iminium ion.

  • Chiral Catalysts: An external chiral catalyst, such as a Brønsted acid, Lewis acid, or a thiourea derivative, creates a chiral environment around the iminium ion, favoring the formation of one enantiomer.[2][3]

  • Enzymatic Catalysis: Enzymes, like norcoclaurine synthase, can catalyze the Pictet-Spengler reaction with high stereoselectivity.[4]

Q3: How does temperature affect the stereochemical outcome of the reaction?

A3: Temperature plays a critical role in controlling the stereoselectivity of the Pictet-Spengler reaction.[5]

  • Low Temperatures: Generally favor kinetic control, leading to the faster-forming product, which is often the cis-diastereomer when using chiral tryptamine derivatives. Lower temperatures can help prevent the reversal of the cyclization step, thus minimizing racemization.[6]

  • High Temperatures: Tend to favor thermodynamic control, which can lead to the more stable trans-diastereomer but also increases the risk of epimerization and racemization.[1]

Q4: Can the choice of solvent influence the enantioselectivity?

A4: Yes, the solvent can have a significant impact on the reaction. While traditionally protic solvents were used, aprotic solvents have been shown in some cases to give superior yields.[7] The polarity and hydrogen-bonding ability of the solvent can influence the conformation of the transition state and the effectiveness of the chiral catalyst or auxiliary, thereby affecting the enantioselectivity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Enantiomeric Excess (ee%) or Diastereomeric Ratio (dr) Reaction conditions favor thermodynamic equilibrium, leading to racemization.- Lower the reaction temperature to favor the kinetically controlled product.[5]- Reduce the reaction time.- Use a less acidic catalyst to minimize reversibility.
Ineffective chiral catalyst or auxiliary.- Screen a variety of chiral catalysts (e.g., different chiral phosphoric acids or thioureas).- Ensure the chiral auxiliary is appropriately matched with the substrate.- Verify the purity and enantiomeric excess of the catalyst or auxiliary.
Racemization during workup or purification.- Use milder workup conditions (e.g., avoid strong acids or bases).- Consider purification methods that do not expose the product to harsh conditions, such as flash chromatography with a neutral mobile phase.
Formation of undesired diastereomer Reaction is under thermodynamic control, favoring the more stable diastereomer.- To obtain the kinetically favored diastereomer (often cis), run the reaction at a lower temperature.[6]
The choice of chiral influence (auxiliary or catalyst) favors the undesired diastereomer.- Select a chiral auxiliary or catalyst with the opposite chirality.
Poor Yield Incomplete reaction.- Increase the reaction time or temperature (be mindful of the effect on stereoselectivity).- Use a stronger acid catalyst.[7]
Decomposition of starting material or product.- Use milder reaction conditions (lower temperature, weaker acid).- Protect sensitive functional groups on the starting materials.

Quantitative Data Summary

The following tables summarize the performance of various catalytic systems in achieving high enantioselectivity in the Pictet-Spengler reaction.

Table 1: Chiral Brønsted Acid Catalysis

CatalystAldehydeSolventTemp (°C)Yield (%)ee%Reference
Chiral Phosphoric AcidVarious aromatic & aliphaticToluene-20 to RT80-9882-96[3]
Imidodiphosphorimidate (IDPi)Various aromatic & aliphaticTolueneRT75-9990-99[8]

Table 2: Chiral Thiourea Catalysis

Catalyst SystemAldehydeSolventTemp (°C)Yield (%)ee%Reference
Thiourea / Benzoic AcidVarious aromatic & aliphaticCH₂Cl₂-78 to RT65-9585-95[9]
Thiourea / Benzoic AcidIsotryptamines & AldehydesTolueneRT70-9898->99[10]

Key Experimental Protocols

Protocol 1: General Procedure for Chiral Phosphoric Acid Catalyzed Pictet-Spengler Reaction

This protocol is a generalized procedure based on the work of List and coworkers.[3]

  • To a solution of the tryptamine (0.5 mmol) and the aldehyde (0.6 mmol) in toluene (2.5 mL) at the specified temperature (e.g., -20 °C) is added the chiral phosphoric acid catalyst (5-10 mol%).

  • The reaction mixture is stirred at this temperature for the specified time (e.g., 24-48 hours) and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: General Procedure for Thiourea-Catalyzed Acyl-Pictet-Spengler Reaction

This protocol is a generalized procedure based on the work of Jacobsen and coworkers.[9]

  • To a solution of tryptamine (0.25 mmol) in a suitable solvent (e.g., CH₂Cl₂) is added the aldehyde (0.26 mmol).

  • The resulting solution is stirred for a short period (e.g., 5 minutes) to form the imine in situ.

  • The chiral thiourea catalyst (5-10 mol%) and an acylating agent (e.g., acetic anhydride, 1.2 equiv) are added to the reaction mixture at the specified temperature (e.g., -60 °C).

  • The reaction is stirred for the specified time (e.g., 12-24 hours) and monitored by TLC.

  • Upon completion, the reaction is quenched and worked up as described in Protocol 1.

  • The crude product is purified by flash column chromatography.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

G General Workflow for Preventing Racemization in Pictet-Spengler Reaction cluster_conditions Reaction Conditions cluster_product Outcome Tryptamine Tryptamine Derivative ChiralAux Attach Chiral Auxiliary Tryptamine->ChiralAux optional ChiralCat Add Chiral Catalyst Tryptamine->ChiralCat Enzyme Use Enzyme Tryptamine->Enzyme Aldehyde Aldehyde/Ketone Aldehyde->ChiralCat Aldehyde->Enzyme Conditions Optimized Conditions (Low Temp, Solvent) Aldehyde->Conditions ChiralAux->Aldehyde ChiralCat->Conditions Enzyme->Conditions Product Enantioenriched Product Conditions->Product Racemic Racemic Mixture Conditions->Racemic Non-optimized conditions

Caption: Workflow for achieving stereocontrol in the Pictet-Spengler reaction.

G Troubleshooting Racemization in Pictet-Spengler Reaction Start Low ee% or dr Observed CheckTemp Is the reaction temperature too high? Start->CheckTemp CheckCatalyst Is the chiral catalyst/ auxiliary effective? CheckTemp->CheckCatalyst No LowerTemp Lower reaction temperature to favor kinetic control CheckTemp->LowerTemp Yes CheckWorkup Is racemization occurring during workup/purification? CheckCatalyst->CheckWorkup Yes ScreenCatalysts Screen different catalysts/ auxiliaries CheckCatalyst->ScreenCatalysts No MildWorkup Use milder workup and purification conditions CheckWorkup->MildWorkup Yes Fail Problem Persists CheckWorkup->Fail No End High ee% / dr Achieved LowerTemp->End ScreenCatalysts->End MildWorkup->End

Caption: A troubleshooting guide for addressing racemization issues.

References

Technical Support Center: Purification of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Question: My yield of this compound is very low after recrystallization. What could be the cause and how can I improve it?

Answer: Low recovery after recrystallization is a common issue. Several factors could be responsible:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is the most frequent cause of low yield, as a significant amount of the compound will remain in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the hot solvent in small portions to the crude material until it just dissolves.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. This compound is soluble in hot water and basic water[1].

    • Solution: Water is a good starting point for recrystallization. If the compound is too soluble in water even at low temperatures, consider a mixed solvent system.

  • Premature Crystallization: If the solution cools too quickly, the crystals may not have sufficient time to form properly, leading to losses during filtration.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

  • Incomplete Precipitation: The compound may not have fully precipitated out of the solution before filtration.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time before filtering. You can check for complete precipitation by seeing if more crystals form upon further cooling of the mother liquor.

Issue 2: Oily Product Instead of Crystals

Question: I am getting an oil or a sticky solid instead of well-defined crystals during recrystallization. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point. This is often due to the presence of impurities that depress the melting point.

  • Solutions:

    • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.

    • Add a Seed Crystal: If you have a small amount of pure, crystalline product, adding a seed crystal to the cooled solution can initiate crystallization.

    • Change the Solvent System: If the problem persists, the solvent system may not be appropriate. Try a different solvent or a mixed solvent system.

    • Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as a simple filtration or a quick pass through a short column of silica gel, to remove some of the impurities before recrystallization.

Issue 3: Presence of Impurities in the Final Product

Question: My final product is not pure. How can I identify and remove common impurities?

Answer: The purity of the final product should be assessed by techniques such as NMR spectroscopy and HPLC. Common impurities in the synthesis of this compound via the Pictet-Spengler reaction include unreacted starting materials and diastereomers (if a chiral synthesis was performed).

  • Identification of Impurities:

    • NMR Spectroscopy: ¹H NMR spectroscopy can be used to identify impurities. For example, the presence of unreacted phenylalanine can be detected by its characteristic aromatic and aliphatic signals. Formaldehyde can exist in various forms in solution, but its presence might be inferred from other byproducts.

    • HPLC: High-Performance Liquid Chromatography (HPLC), especially with a chiral stationary phase, is excellent for determining the enantiomeric purity of the product[2].

  • Removal of Impurities:

    • Recrystallization: A carefully performed recrystallization is often sufficient to remove small amounts of impurities.

    • Chromatography: If recrystallization is ineffective, column chromatography is the next step.

      • Ion-Exchange Chromatography: Given the zwitterionic nature of this compound (containing both a carboxylic acid and an amino group), ion-exchange chromatography is a very effective purification method[3][4]. A cation exchange resin can be used to bind the compound, allowing neutral and anionic impurities to be washed away. The product can then be eluted with a change in pH or ionic strength.

      • Reverse-Phase Chromatography: For less polar impurities, reverse-phase HPLC can be used.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Based on solubility data, hot water is a good first choice for the recrystallization of this compound[1]. The compound's zwitterionic nature makes it more soluble in polar protic solvents. If solubility in hot water is too high for good recovery, a mixed solvent system, such as water with a miscible organic solvent like ethanol or isopropanol, can be explored.

Q2: How can I check the enantiomeric purity of my product?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (e.e.) of your chiral product. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers[2][5][6].

Q3: Can I use normal phase column chromatography on silica gel to purify this compound?

A3: While possible, purifying zwitterionic compounds like this compound on standard silica gel can be challenging due to strong interactions between the polar functional groups and the silica. This can lead to poor separation and low recovery. Ion-exchange chromatography is generally a more suitable technique for this type of compound[3][4][7]. If silica gel chromatography is attempted, a polar mobile phase, possibly containing additives like acetic acid or triethylamine to suppress ionization, may be necessary.

Q4: My NMR spectrum looks complex. Are there any known issues with the NMR of this compound?

A4: The NMR spectrum of this compound derivatives can sometimes be complicated by the presence of rotamers, which arise from hindered rotation around amide bonds in N-acylated derivatives[2][8]. This can result in the appearance of more signals than expected. The spectrum of the free acid should be more straightforward, but be aware of potential peak broadening for the N-H and O-H protons.

Quantitative Data Summary

The following tables summarize key data for the purification and characterization of this compound.

Table 1: Solubility and Physical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₂[9][10]
Molecular Weight177.20 g/mol [10]
SolubilitySoluble in hot water, basic water, and polar solvents.[1][9]
pKa (Predicted)2.21 ± 0.20[1]

Table 2: Purity Analysis Methods

MethodStationary PhaseMobile Phase / ConditionsApplicationSource
Chiral HPLCChiral Stationary Phase (CSP)Varies depending on the column and enantiomers.Determination of enantiomeric purity.[2][5][6]
¹H NMR-Deuterated solvents (e.g., D₂O, DMSO-d₆)Structural confirmation and identification of impurities.[11][12]

Experimental Protocols

Protocol 1: Recrystallization from Water

This protocol is a general guideline for the recrystallization of this compound from water. The exact solvent volumes and temperatures may need to be optimized for your specific sample.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat deionized water to boiling. Add the hot water to the flask containing the crude product in small portions, with swirling, until the solid just dissolves. Use the minimum amount of hot water necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Well-formed crystals should start to appear.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Ion-Exchange Chromatography (General Procedure)

This is a general procedure for the purification of an amino acid-like compound using a cation exchange resin.

  • Resin Preparation: Use a strong acid cation exchange resin. Prepare the resin by washing it with deionized water. Pack the resin into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a suitable acidic buffer (e.g., pH 2-3) to ensure the amine group is protonated. Apply the solution to the top of the column and allow it to flow into the resin bed.

  • Washing: Wash the column with the acidic buffer to remove any neutral or anionic impurities. Monitor the eluate by UV-Vis spectroscopy or TLC to ensure all non-binding impurities have been removed.

  • Elution: Elute the bound this compound from the resin by changing the pH of the mobile phase. Use a basic solution (e.g., dilute ammonium hydroxide or a basic buffer) to deprotonate the amino group, which will release the compound from the resin.

  • Fraction Collection: Collect fractions as the product elutes from the column. Monitor the fractions by TLC or UV-Vis spectroscopy.

  • Isolation: Combine the fractions containing the pure product. The pH can be adjusted to the isoelectric point to precipitate the product, or the solvent can be removed by rotary evaporation. Further purification by recrystallization may be necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product from Pictet-Spengler Reaction recrystallization Recrystallization synthesis->recrystallization Primary Method purity_check Purity Check (NMR, HPLC) recrystallization->purity_check chromatography Ion-Exchange Chromatography chromatography->purity_check purity_check->chromatography Purity < 98% pure_product Pure Product purity_check->pure_product Purity ≥ 98%

Caption: A typical experimental workflow for the purification and analysis of this compound.

troubleshooting_guide cluster_recrystallization Recrystallization Issues cluster_purity Purity Issues start Purification Problem low_yield Low Yield? start->low_yield oily_product Oily Product? start->oily_product impure_product Product Impure? start->impure_product node_ly1 Reduce solvent volume low_yield->node_ly1 node_ly2 Ensure slow cooling node_ly3 Cool thoroughly in ice bath node_op1 Re-dissolve and cool slowly oily_product->node_op1 node_op2 Use a seed crystal node_op3 Change solvent system node_ip1 Repeat recrystallization impure_product->node_ip1 node_ip2 Use ion-exchange chromatography node_ip3 Check for racemization with chiral HPLC

Caption: A troubleshooting decision tree for common issues in the purification of this compound.

References

Technical Support Center: Overcoming Poor Solubility of Ticagrelor and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Ticagrelor and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my Ticagrelor derivatives exhibit poor aqueous solubility?

A1: Ticagrelor and many of its derivatives are classified under the Biopharmaceutics Classification System (BCS) as Class IV drugs, meaning they have both low solubility and low permeability.[1][2] Their chemical structure often contains lipophilic moieties, which results in poor interaction with water molecules and consequently, low aqueous solubility, often around 10 µg/mL.[3][4] This inherent low solubility can significantly hinder in vitro assays and in vivo bioavailability.

Q2: I'm observing precipitation of my Ticagrelor derivative when I dilute my DMSO stock solution into an aqueous buffer for my assay. What's happening and how can I prevent it?

A2: This is a common issue known as "antisolvent precipitation." Your highly concentrated DMSO stock solution can no longer keep the compound dissolved when introduced into a largely aqueous environment. To prevent this, you can try several strategies:

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as high as your experiment can tolerate without affecting the results (typically <1%).

  • Use a Surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween 80 or Poloxamer 407, in your aqueous buffer can help to form micelles that encapsulate the drug molecules and keep them in solution.[4]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent strength, which can sometimes prevent abrupt precipitation.

  • Heated and Sonicated Dissolution: Gently warming the solution or using a sonicator during dilution can provide the energy needed to overcome the initial precipitation barrier.

Q3: My compound appears to be dissolved, but I'm getting inconsistent results in my biological assays. Could solubility still be the issue?

A3: Yes, what appears to be a clear solution to the naked eye may still contain nano-sized particles or be in a supersaturated state that is not stable over the duration of your experiment. This can lead to variability in the actual concentration of the dissolved drug. It is crucial to differentiate between a true solution and a colloidal suspension. Consider performing a filtration test: if the concentration of your compound is significantly lower after passing through a 0.22 µm filter, it was not fully dissolved.

Q4: What are the most common formulation strategies to enhance the solubility of Ticagrelor derivatives for in vivo studies?

A4: Several strategies have proven effective for enhancing the in vivo solubility and bioavailability of Ticagrelor and its derivatives:

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at a molecular level.[5] This technique can significantly increase the dissolution rate and oral absorption.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area, leading to a higher dissolution velocity.[6]

  • Lipid-Based Formulations (e.g., SMEDDS): Self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium.[3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Visible precipitate in stock solution (e.g., in DMSO) - Compound concentration exceeds its solubility limit in the solvent.- Absorption of water into the DMSO stock over time, reducing its solvating power.- Compound degradation.- Gently warm the solution (e.g., 37°C) to see if the precipitate redissolves.[8]- If warming doesn't work, the solution is likely supersaturated. It should be filtered or a new stock at a lower concentration should be prepared.- Store DMSO stocks in desiccated conditions to prevent moisture absorption.
Cloudiness or precipitation upon dilution in aqueous buffer - Antisolvent precipitation due to a sharp decrease in solvent strength.- Decrease the final concentration of the compound.- Increase the final percentage of the organic co-solvent (e.g., DMSO) if the assay allows.- Add a surfactant (e.g., Tween 80) to the aqueous buffer.- Prepare the dilution at a slightly elevated temperature.
Inconsistent results in cell-based or enzymatic assays - The compound is not fully dissolved, leading to inaccurate concentrations.- The compound is precipitating out of solution during the assay incubation period.- Confirm true dissolution by filtering an aliquot of the final solution through a 0.22 µm filter and measuring the concentration of the filtrate.- Determine the kinetic solubility of the compound in the specific assay buffer to identify the maximum stable concentration.[9]
Low or variable oral bioavailability in animal studies - Poor dissolution of the compound in the gastrointestinal tract.- Employ a solubility enhancement technique such as preparing a solid dispersion, nanosuspension, or a lipid-based formulation.[1]

Quantitative Data on Solubility Enhancement

The following table summarizes the reported solubility enhancement of Ticagrelor using various techniques.

Technique Carrier/Excipient Solvent/Medium Fold Increase in Solubility Reference
Solid Dispersion (Fusion Method) Poloxamer 188Phosphate Buffer~46[5]
Solid Dispersion (Solvent Evaporation) PVP K30Ethanol/Water-[10]
Inclusion Complex (Solvent Evaporation) Hydroxypropyl-β-cyclodextrin (HPβCD)Water~10[11]
Inclusion Complex (Kneading) Hydroxypropyl-β-cyclodextrin (HPβCD)Water~4[7]
Nanosuspension -Aqueous Media-[6]
SMEDDS Linseed Oil, Tween 20, PEG-300Water-[3]

Note: The fold increase is a comparison to the aqueous solubility of the pure drug.

Experimental Protocols

Protocol 1: Preparation of a Ticagrelor Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a Ticagrelor derivative with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • Ticagrelor derivative

  • Polyvinylpyrrolidone (PVP K30) or another suitable hydrophilic polymer

  • Ethanol (or a suitable organic solvent in which both the drug and polymer are soluble)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh the Ticagrelor derivative and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:4).

  • Dissolve both components completely in a minimal amount of ethanol in a round-bottom flask by gentle stirring or sonication.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and store it in a desiccator.

  • Characterize the solid dispersion for its dissolution properties compared to the pure drug.

Protocol 2: Preparation of a Ticagrelor Nanosuspension by the Emulsion-Solvent Evaporation Method

Objective: To produce a nanosuspension of a Ticagrelor derivative to increase its surface area and dissolution velocity.

Materials:

  • Ticagrelor derivative

  • A volatile organic solvent in which the drug is soluble (e.g., ethyl acetate)

  • An aqueous solution containing a stabilizer (e.g., 0.5% w/v Tween 80 or Poloxamer 188)

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

Procedure:

  • Dissolve the Ticagrelor derivative in the organic solvent to create the organic phase.

  • Prepare the aqueous phase by dissolving the stabilizer in water.

  • Add the organic phase to the aqueous phase while continuously stirring at high speed using a homogenizer or sonicator to form a coarse emulsion.

  • Continue homogenization for a specified period (e.g., 10-15 minutes) to reduce the droplet size.

  • Transfer the resulting emulsion to a magnetic stirrer and allow the organic solvent to evaporate under constant stirring at room temperature.

  • As the organic solvent evaporates, the drug will precipitate within the aqueous phase, forming a nanosuspension.

  • The nanosuspension can be further processed (e.g., lyophilized) or used directly for in vitro or in vivo studies.

Visualizations

Signaling Pathway

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds & Activates Ticagrelor Ticagrelor Derivative Ticagrelor->P2Y12 Reversibly Binds & Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits Platelet_Activation Platelet Activation (Shape Change, Aggregation) Gi->Platelet_Activation Promotes cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP_P->Platelet_Activation Inhibits

Caption: P2Y12 receptor signaling pathway and the inhibitory action of Ticagrelor derivatives.

Experimental Workflow

Experimental_Workflow start Poorly Soluble Tic Derivative solubility_screen Solubility Screening in various excipients start->solubility_screen formulation Select Formulation Strategy solubility_screen->formulation sd Solid Dispersion formulation->sd High Melting Point nano Nanosuspension formulation->nano Thermolabile lipid Lipid-Based (e.g., SMEDDS) formulation->lipid Lipophilic characterization Physicochemical Characterization (e.g., DSC, XRD, Particle Size) sd->characterization nano->characterization lipid->characterization dissolution In Vitro Dissolution Testing characterization->dissolution invivo In Vivo Pharmacokinetic Studies dissolution->invivo end Optimized Formulation invivo->end

Caption: A general experimental workflow for developing a formulation to overcome poor solubility.

Troubleshooting Logic

Troubleshooting_Logic start Precipitation Observed in Aqueous Assay check_conc Is the final concentration below the kinetic solubility limit? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc No check_dmso Is the final DMSO concentration optimal? check_conc->check_dmso Yes success Problem Solved lower_conc->success adjust_dmso Adjust DMSO concentration (if assay tolerates) check_dmso->adjust_dmso No use_excipient Incorporate a solubilizing excipient (e.g., surfactant, cyclodextrin) check_dmso->use_excipient Yes adjust_dmso->success use_excipient->success reformulate Consider reformulation (e.g., solid dispersion) use_excipient->reformulate If still problematic

Caption: A logical troubleshooting guide for addressing precipitation issues in aqueous assays.

References

Technical Support Center: N-Acylation of Tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the N-acylation of tetrahydroisoquinolines, a crucial transformation in synthetic and medicinal chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during the N-acylation of tetrahydroisoquinolines.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Insufficiently reactive acylating agent: Acid anhydrides may not be reactive enough for some substrates.Switch to a more reactive acylating agent like an acyl chloride.[1]
Inadequate base: When using acyl chlorides, a base is required to neutralize the HCl byproduct. An insufficient amount or strength of the base can stall the reaction.Use at least one equivalent of a tertiary amine base such as triethylamine or pyridine.[2][3] For tetrahydroisoquinoline hydrochlorides, use two equivalents of base.
Steric hindrance: Bulky substituents on the tetrahydroisoquinoline or the acylating agent can slow down the reaction.Increase the reaction temperature, prolong the reaction time, or use a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP).[1][2]
Poor solubility: The substrate or reagents may not be fully dissolved in the chosen solvent.Select a solvent in which all components are soluble. Common solvents for acylation include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
Formation of Side Products Diacylation: This can occur if the product amide is still nucleophilic and reacts further.Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture.
O-acylation: If the tetrahydroisoquinoline substrate contains a hydroxyl group, O-acylation can be a competing reaction.The nitrogen atom in tetrahydroisoquinoline is generally a softer and more potent nucleophile than a hydroxyl group, so N-acylation is usually favored. If O-acylation is significant, consider protecting the hydroxyl group before N-acylation.
Reaction with solvent: Some solvents can react with the acylating agent.Ensure the chosen solvent is inert under the reaction conditions.
Difficult Purification Removal of excess acylating agent/byproducts: Hydrolysis of excess acyl chloride or anhydride can complicate work-up.Quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate) to hydrolyze excess acylating agent. An aqueous workup with dilute acid and base washes can help remove impurities.[2]
Removal of coupling agents: Byproducts from coupling agents (e.g., dicyclohexylurea from DCC) can be difficult to remove.If using coupling agents like EDC, the byproducts are water-soluble and can be removed with an aqueous workup. For DCC, the urea byproduct is largely insoluble in many organic solvents and can be removed by filtration.
Product solubility issues: The N-acylated product may have different solubility properties than the starting material.Choose an appropriate solvent system for extraction and chromatography based on the polarity of the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-acylation of tetrahydroisoquinolines?

A1: The most common methods include:

  • Reaction with Acyl Chlorides or Anhydrides: This is a straightforward method where the tetrahydroisoquinoline is treated with an acyl chloride or anhydride, usually in the presence of a base like triethylamine or pyridine to neutralize the acid byproduct.[2][4]

  • Amide Coupling with Carboxylic Acids: This method involves activating a carboxylic acid with a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), PyBOP, or HATU, followed by the addition of the tetrahydroisoquinoline.[3]

Q2: My tetrahydroisoquinoline is a hydrochloride salt. Do I need to free-base it before the reaction?

A2: Not necessarily. You can perform the reaction in situ by adding an additional equivalent of base to neutralize the HCl salt and free the amine.[3]

Q3: How can I improve the yield of my N-acylation reaction?

A3: To improve the yield, consider the following:

  • Ensure your reagents are pure and dry.

  • Use a slight excess of the acylating agent (e.g., 1.1-1.2 equivalents).

  • For sterically hindered substrates, consider using a more reactive acylating agent or a catalyst like DMAP.[1]

  • Optimize the reaction temperature and time by monitoring the reaction progress using thin-layer chromatography (TLC).

Q4: What is the role of a base in N-acylation with acyl chlorides?

A4: Acyl chlorides react with amines to produce an amide and hydrochloric acid (HCl). The HCl will protonate the starting amine, rendering it unreactive. A base, typically a tertiary amine like triethylamine or pyridine, is added to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for different N-acylation methods of tetrahydroisoquinolines and related compounds.

Table 1: N-Acylation with Acyl Chlorides and Anhydrides

Acylating AgentSubstrateBaseSolventTemperatureTime (h)Yield (%)
Acetyl ChlorideSecondary AminePyridineDCM0 °C to RTVariesGood
Propionic Anhydride2,3-dihydroquinolin-4(1H)-one-Propionic Anhydride90-120 °C12-2085
Butyric Anhydride2,3-dihydroquinolin-4(1H)-one-Butyric Anhydride90-120 °C12-2012
Acyl Chloride2,3-dihydroquinolin-4(1H)-one-DCMRTVariesGood

Note: Yields are highly substrate-dependent.

Table 2: Amide Coupling with Carboxylic Acids

Coupling AgentSubstrateBaseSolventTemperatureTime (h)Yield (%)
EDCTetrahydroisoquinolineTriethylamineDCMRTVaries>50
PyBOPTetrahydroisoquinolineTriethylamineDCMRTVariesGood
HATUTetrahydroisoquinolineTriethylamineDCMRTVariesGood

Note: Yields are highly substrate-dependent.[3]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation using an Acyl Chloride [4]

  • Dissolve the tetrahydroisoquinoline (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Add a tertiary amine base, such as triethylamine or pyridine (1.1-1.5 equiv.). If the starting material is a hydrochloride salt, use 2.2-2.5 equivalents of the base.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.05-1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), dilute base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for N-Acylation using a Carboxylic Acid and a Coupling Agent [3]

  • Dissolve the carboxylic acid (1.0 equiv.), the coupling agent (e.g., EDC, 1.1 equiv.), and optionally an additive like N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (1.1 equiv.) in an anhydrous aprotic solvent (e.g., DCM or DMF) under an inert atmosphere.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the tetrahydroisoquinoline (1.0 equiv.) and a tertiary amine base (e.g., triethylamine, 1.5 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water, dilute acid, dilute base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product start_thiq Tetrahydroisoquinoline reaction N-Acylation (Solvent, Base) start_thiq->reaction start_acyl Acylating Agent (Acyl Chloride/Anhydride) start_acyl->reaction quench Quench Reaction reaction->quench extract Extraction quench->extract wash Aqueous Washes extract->wash dry Drying & Concentration wash->dry purify Purification (Chromatography/Recrystallization) dry->purify end_product N-Acylated Tetrahydroisoquinoline purify->end_product

Caption: General experimental workflow for the N-acylation of tetrahydroisoquinolines.

troubleshooting_logic start Low Yield or Incomplete Reaction check_reagents Check Reagent Reactivity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_base Is a base required and is it adequate? start->check_base solution_reagent Use more reactive acylating agent (e.g., acyl chloride). Increase stoichiometry. check_reagents->solution_reagent solution_conditions Increase temperature. Prolong reaction time. Add catalyst (e.g., DMAP). check_conditions->solution_conditions solution_base Add appropriate amount of a suitable base (e.g., Triethylamine). check_base->solution_base

Caption: A logical workflow for troubleshooting low-yield N-acylation reactions.

References

Technical Support Center: Optimizing Chiral Separation of Tic Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of Tic enantiomers by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Problem Potential Cause Recommended Solution
Poor or No Resolution Inappropriate Chiral Stationary Phase (CSP): The selected column chemistry is not suitable for Tic enantiomers.Screen different CSPs. Polysaccharide-based columns (e.g., Chiralpak IA, IC) have shown success for Tic derivatives, while zwitterionic CSPs (e.g., Chiralpak ZWIX) are effective for underivatized Tic.[1]
Incorrect Mobile Phase Composition: The mobile phase polarity or additive concentration is not optimal for enantiorecognition.Optimize the mobile phase. For normal phase, adjust the ratio of the alcohol modifier (e.g., ethanol, isopropanol). For polar ionic mode, systematically vary the concentration of acidic and basic additives like formic acid (FA) and diethylamine (DEA).[1]
Temperature Fluctuations: Inconsistent column temperature can affect selectivity.Use a column oven. Maintain a constant and optimized temperature to ensure reproducible results.
Peak Tailing Secondary Interactions: The acidic and basic nature of Tic can lead to unwanted interactions with the silica support of the column.Use mobile phase additives. Incorporate acidic (e.g., trifluoroacetic acid, formic acid) and basic (e.g., diethylamine, triethylamine) additives to suppress silanol interactions and improve peak shape.[1] For basic compounds like Tic, a basic additive is often necessary.
Column Overload: Injecting too much sample can saturate the stationary phase.Reduce sample concentration. Dilute the sample and reinject to see if peak shape improves.
Column Degradation: The stationary phase has been compromised by harsh conditions or contaminants.Flush the column with an appropriate strong solvent. For immobilized columns, a regeneration procedure with solvents like DMF or THF might be possible. Always consult the column manufacturer's instructions.
Long Run Times High Retention: The mobile phase is too weak, leading to long retention times.Increase mobile phase strength. In normal phase, increase the percentage of the alcohol modifier. In reversed-phase, increase the organic component. For SFC, adjust the co-solvent percentage.
Low Flow Rate: The flow rate is not optimized for speed.Increase the flow rate. Be mindful that this may lead to a decrease in resolution, so a balance must be found.
Poor Reproducibility Column Memory Effects: Additives from previous runs may be retained on the column, affecting subsequent analyses.Dedicate a column to a specific method or class of compounds. Implement a rigorous column washing procedure between different methods.
Mobile Phase Instability: The mobile phase composition is changing over time.Prepare fresh mobile phase daily. Ensure proper mixing and degassing.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is best for separating Tic enantiomers?

A1: The choice of CSP depends on whether the Tic molecule is derivatized. For underivatized Tic , zwitterionic ion-exchange CSPs, such as Chiralpak ZWIX(+) and Chiralpak ZWIX(-) , have demonstrated excellent separation.[1] For N-derivatized Tic (e.g., N-Fmoc), polysaccharide-based CSPs like Chiralpak IA and Chiralpak IC are effective choices for both HPLC and SFC.

Q2: Why are acidic and basic additives necessary in the mobile phase?

A2: Tic is an amino acid, meaning it has both a basic amino group and an acidic carboxylic acid group. These functional groups can interact with the stationary phase in ways that hinder chiral recognition and cause poor peak shape.

  • Basic additives (e.g., diethylamine, DEA) are often used to improve the peak shape of basic compounds.

  • Acidic additives (e.g., formic acid, FA) can help to protonate the amino group and provide a counter-ion for the stationary phase in certain modes. A combination of both acidic and basic additives is often used with zwitterionic CSPs to achieve optimal separation.[1]

Q3: Can I use the same column for both normal phase and reversed-phase modes?

A3: This depends on the type of CSP.

  • Coated polysaccharide columns (e.g., Chiralpak AD-H, OD-H) have restricted solvent compatibility. Exposing them to incompatible solvents can irreversibly damage the column.

  • Immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC) have broader solvent compatibility and can be switched between normal phase, reversed-phase, and SFC modes. However, it is crucial to follow the manufacturer's instructions for solvent switching protocols to avoid damaging the column.

Q4: My resolution is decreasing over time. What should I do?

A4: A gradual decrease in resolution can be due to column contamination or degradation. First, try flushing the column with a strong, compatible solvent to remove any strongly retained compounds. If you are using an immobilized column, a more aggressive regeneration procedure may be possible; consult the column's care and use manual. If these steps do not restore performance, the column may need to be replaced. To prolong column lifetime, always use a guard column and ensure samples are filtered.

Q5: Is HPLC or SFC better for separating Tic enantiomers?

A5: Both HPLC and SFC can be effective.

  • SFC often offers advantages such as faster analysis times, reduced organic solvent consumption, and sometimes unique selectivity compared to HPLC.

  • HPLC is a more widely available and familiar technique in many laboratories. The choice between the two will depend on the available instrumentation, the specific Tic derivative being analyzed, and the goals of the separation (analytical vs. preparative).

Quantitative Data on Tic Enantiomer Separation

The following table summarizes experimental data for the chiral separation of underivatized Tic.

Column Mobile Phase k'1 α (Selectivity) Rs (Resolution) Elution Order Reference
CHIRALPAK ZWIX(+) MeOH/MeCN (50/50 v/v) with 25 mM DEA and 50 mM FA2.111.312.80S < R[1]
CHIRALPAK ZWIX(-) MeOH/MeCN (50/50 v/v) with 25 mM DEA and 50 mM FA1.741.423.20R < S[1]
  • k'1: Retention factor of the first eluting enantiomer

  • α: Selectivity factor (k'2 / k'1)

  • Rs: Resolution between the two enantiomers

Detailed Experimental Protocols

Protocol 1: Chiral HPLC of Underivatized Tic Enantiomers

This protocol is based on the successful separation of 3-carboxy-1,2,3,4-tetrahydroisoquinoline.[1]

  • Column: CHIRALPAK ZWIX(+) or ZWIX(-), 5 µm

  • Mobile Phase: A 50:50 (v/v) mixture of methanol and acetonitrile, containing 25 mM diethylamine (DEA) and 50 mM formic acid (FA).

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C (or controlled room temperature)

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve the Tic sample in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizations

General Workflow for Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Racemic Tic Sample Screen_CSPs Screen Multiple CSPs (e.g., Polysaccharide, Zwitterionic) Start->Screen_CSPs Screen_Modes Test in Different Modes (NP, RP, Polar Organic, SFC) Screen_CSPs->Screen_Modes Initial_Eval Evaluate for Partial Separation Screen_Modes->Initial_Eval Initial_Eval->Screen_CSPs No, try other CSPs Optimize_MP Optimize Mobile Phase - Modifier Type & % - Additive Type & Concentration Initial_Eval->Optimize_MP Yes Optimize_Params Optimize Other Parameters - Flow Rate - Temperature Optimize_MP->Optimize_Params Final_Eval Achieved Baseline Separation? (Rs > 1.5) Optimize_Params->Final_Eval Final_Eval->Optimize_MP No, re-optimize Validate Method Validation (Robustness, Reproducibility) Final_Eval->Validate Yes Final_Method Final Analytical Method Validate->Final_Method

Caption: A general workflow for developing a chiral separation method for Tic enantiomers.

Troubleshooting Decision Tree for Poor Resolution

G Start Poor or No Resolution Check_Column Is the CSP appropriate for Tic? (e.g., Zwitterionic for underivatized) Start->Check_Column Check_MP Is the mobile phase optimized? Check_Column->Check_MP Yes Solution_Column Screen different CSPs (Polysaccharide, Zwitterionic) Check_Column->Solution_Column No Check_Additives Are acidic/basic additives present? Check_MP->Check_Additives Yes Solution_MP Adjust modifier type and percentage Check_MP->Solution_MP No Check_Temp Is column temperature stable? Check_Additives->Check_Temp Yes Solution_Additives Incorporate/optimize FA, DEA, etc. Check_Additives->Solution_Additives No Check_Flow Is flow rate too high? Check_Temp->Check_Flow Yes Solution_Temp Use a column oven Check_Temp->Solution_Temp No Check_Flow->Solution_MP No, re-optimize mobile phase Solution_Flow Decrease flow rate Check_Flow->Solution_Flow Yes

References

Technical Support Center: Hindered Amide Bond Rotation in Tic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the hindered rotation around the amide bond in these molecules.

Frequently Asked Questions (FAQs)

Q1: Why do I see multiple sets of peaks for my Tic derivative in the NMR spectrum at room temperature?

A1: The amide bond (the bond between the nitrogen of the Tic core and the carbonyl carbon of an acyl substituent) has partial double-bond character due to resonance.[1][2] This restricts free rotation around the C-N bond, leading to the existence of two stable planar conformations, often referred to as rotamers (rotational isomers). At room temperature, the rate of interconversion between these rotamers can be slow on the NMR timescale, resulting in the observation of a distinct set of NMR signals for each rotamer.[1][3]

Q2: My NMR signals are broad and poorly resolved. What is the likely cause?

A2: Signal broadening is a classic sign of a dynamic chemical process occurring at an intermediate rate on the NMR timescale.[4] For Tic derivatives, this is often due to the interconversion between amide rotamers happening at a rate that is neither fast enough to show a single averaged signal nor slow enough to show two sharp, distinct signals. This intermediate exchange rate leads to the coalescence of the signals, appearing as broad peaks.[4][5]

Q3: How does temperature affect the NMR spectrum of my Tic derivative?

A3: Temperature has a significant effect on the rate of rotation around the amide bond.

  • Increasing Temperature: As you increase the temperature, the rate of rotation increases. The broad, coalesced signals will sharpen and eventually merge into a single set of time-averaged peaks, indicating that the interconversion is now fast on the NMR timescale.[1][4]

  • Decreasing Temperature: As you decrease the temperature, the rate of rotation slows down. A broad signal at room temperature may resolve into two distinct, sharp sets of signals corresponding to the individual rotamers.[4]

Q4: What is the typical energy barrier for amide bond rotation in Tic derivatives?

A4: The free energy of activation (ΔG‡) for amide bond rotation in N-acyl Tic derivatives is typically in the range of 15-17 kcal/mol.[3] This relatively high barrier is the reason the phenomenon is readily observable by NMR at or near room temperature.

Q5: Besides temperature, what other factors can influence the rotamer population and rotational barrier?

A5: Several factors can affect the equilibrium and kinetics of amide bond rotation:

  • Steric Hindrance: Bulky substituents on either the nitrogen or the acyl group can influence the relative stability of the rotamers and affect the energy barrier to rotation.[6]

  • Solvent Polarity: The polarity of the solvent can influence the rotational barrier. More polar solvents can stabilize the more polar ground state of the amide, potentially increasing the energy barrier to rotation.[7][8]

Troubleshooting Guides

Issue 1: My 1H NMR spectrum is complex and suggests a mixture of compounds, but my sample is pure according to TLC and LC-MS.

Question Possible Cause Troubleshooting Steps
Why do I have double the expected number of signals for a pure compound?Hindered Amide Bond Rotation: You are likely observing two distinct rotamers in slow exchange on the NMR timescale.[3][5]1. Perform a Variable Temperature (VT) NMR experiment. Increase the temperature in increments of 10-20°C. If the pairs of signals broaden, coalesce, and then sharpen into single peaks, this confirms the presence of rotamers.[4][5] 2. Change the Solvent: Acquiring the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts and sometimes help in resolving or identifying the rotameric pairs.[5]

Issue 2: Key signals in my 1H NMR spectrum are broad and difficult to integrate accurately.

Question Possible Cause Troubleshooting Steps
Why are my signals poorly resolved and broad?Intermediate Exchange Rate: The rate of rotation is in the intermediate regime at the temperature of your experiment, leading to signal coalescence.[4]1. Adjust the Temperature: Run the NMR at a higher temperature to move into the fast exchange regime and obtain sharp, averaged signals for accurate integration.[4] 2. Run the NMR at a Lower Temperature: Alternatively, decrease the temperature to enter the slow exchange regime, which should yield two sets of sharp signals that can be integrated separately to determine the rotamer ratio.[4]

Issue 3: I am unsure which set of signals corresponds to which rotamer.

Question Possible Cause Troubleshooting Steps
How can I assign the signals to specific rotamers?Ambiguous Spatial Correlations: Standard 1D NMR does not provide through-space correlation information needed to distinguish between the cis and trans amide conformations.1. Run a 2D NOESY or ROESY experiment: These experiments detect through-space correlations (Nuclear Overhauser Effect). Correlations between protons on the acyl substituent and protons on the Tic core will differ for each rotamer, allowing for unambiguous assignment. 2. Run a 2D EXSY (Exchange Spectroscopy) experiment: This is particularly useful for confirming that the two sets of signals are indeed from species that are interconverting. You will observe cross-peaks between the corresponding signals of the two rotamers.[6][9][10]

Quantitative Data: Rotational Barriers in Amide Derivatives

The following table summarizes experimentally determined free energies of activation (ΔG‡) for hindered rotation in various amide-containing molecules, including Tic derivatives. These values are typically determined using variable temperature NMR spectroscopy.

Compound/Derivative ClassSubstituentSolventTc (K)ΔG‡ (kcal/mol)Reference
N-arylacyl-THIQ3CAN-arylacylNot specifiedNot specified~17[3]
N-acetyl-1,3-dimethyltetrahydroisoquinolinesN-acetylNot specifiedNot specified15-16[3]
Octahydrofuro[3,4-f]isoquinoline-7(1H)-carboxylate derivativeMethyl-8-(2-furyl)-5-methyl-1,3-dioxoCDCl₃/C₆D₆, CD₂Cl₂Not specified~16[11]
N,N-dimethylformamide (DMF)N,N-dimethylGas PhaseNot specified19.4[11]
N,N-dimethylacetamide (DMA)N,N-dimethylGas PhaseNot specified15.3[11]

Experimental Protocols

Protocol 1: Variable Temperature (VT) 1H NMR for Determining Rotational Barrier (ΔG‡)

Objective: To observe the effect of temperature on the NMR spectrum of a Tic derivative and to determine the coalescence temperature (Tc) for calculating the free energy of activation for amide bond rotation.

Methodology:

  • Sample Preparation: Prepare a solution of the Tic derivative in a suitable deuterated solvent (e.g., deuterated chloroform, DMSO-d₆, or deuterated toluene) in a high-quality NMR tube.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Increments: Gradually increase the temperature of the NMR probe in steps of 10-20 K.[4]

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[4]

  • Identify Coalescence: Identify the temperature at which the two distinct signals for a given proton (or set of protons) merge into a single broad peak. This is the coalescence temperature (Tc).

  • Post-Coalescence Spectra: Continue to acquire spectra at temperatures above Tc to observe the sharpening of the coalesced signal into a single, time-averaged peak.

  • Calculation of ΔG‡: Use the following equation to calculate the free energy of activation at the coalescence temperature:

    ΔG‡ = 2.303 * R * Tc * [10.319 - log(kc/Tc)]

    where:

    • R is the gas constant (1.987 cal/mol·K)

    • Tc is the coalescence temperature in Kelvin

    • kc is the rate constant at coalescence, calculated as: kc = (π * Δν) / √2

    • Δν is the difference in the chemical shifts (in Hz) of the two signals in the slow-exchange regime (at a low temperature where the peaks are sharp and well-separated).

Protocol 2: 2D Exchange Spectroscopy (EXSY) for Confirming Rotamer Interconversion

Objective: To confirm that two sets of NMR signals arise from two species in chemical exchange (i.e., the rotamers).

Methodology:

  • Sample Preparation: Prepare a sample as you would for a standard 2D NMR experiment.

  • Pulse Sequence: Use a standard NOESY pulse sequence (e.g., noesygpph on a Bruker spectrometer). The EXSY experiment is mechanistically identical to a NOESY.[9]

  • Set Mixing Time (d8): The key parameter is the mixing time. This should be set to a value on the order of the inverse of the exchange rate constant (1/k). A typical starting point for amide rotamers is a mixing time between 100 ms and 1 s.

  • Acquisition: Acquire the 2D EXSY spectrum.

  • Data Analysis: Process the 2D spectrum. The presence of cross-peaks connecting a signal from one rotamer to the corresponding signal of the other rotamer is direct evidence of chemical exchange between them.[10] The diagonal peaks will be positive, and for chemical exchange, the cross-peaks will also be positive.[9]

Visualizations

G cluster_0 Troubleshooting Workflow for Complex NMR Spectra A Complex 1H NMR Spectrum (More signals than expected) B Hypothesis: Presence of Amide Rotamers A->B C Perform Variable Temperature (VT) NMR B->C D Signals Coalesce and Sharpen upon heating? C->D E Yes: Rotamers Confirmed D->E Yes F No: Investigate Other Possibilities (e.g., Impurities, Diastereomers) D->F No G Further Analysis: - Determine Rotamer Ratio - Calculate Rotational Barrier (ΔG‡) E->G H Optional: Run 2D EXSY/NOESY for structural assignment E->H G cluster_vt_nmr VT-NMR Experimental Workflow prep 1. Prepare Sample in NMR Tube low_t 2. Acquire Spectrum at Low T (Slow Exchange) Measure Δν prep->low_t inc_t 3. Increase Temperature Incrementally low_t->inc_t equil 4. Equilibrate Sample (5-10 min) inc_t->equil acq_spec 5. Acquire Spectrum equil->acq_spec check_coal 6. Coalescence Observed? acq_spec->check_coal check_coal->inc_t No high_t 7. Acquire Spectrum at High T (Fast Exchange) check_coal->high_t Yes calc 8. Calculate ΔG‡ using Coalescence Temperature (Tc) high_t->calc G cluster_legend Energy Profile Concept A Rotamer A B Transition State (Non-planar) A->B k_AC B->A k_CA C Rotamer B B->C k_CB C->B k_BC key Energy Barrier = ΔG‡

References

Technical Support Center: Enhancing the Stability of Tetrahydroisoquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydroisoquinoline (THIQ) compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for tetrahydroisoquinoline (THIQ) compounds?

A1: The main stability issues for THIQ compounds are oxidation, racemization of chiral centers, and degradation under various environmental conditions such as exposure to light, acid, and base.[1][2][3] Oxidation can lead to the formation of the corresponding isoquinoline (aromatization) or oxygenated products like lactams.[1][2] Chiral THIQ derivatives can be susceptible to racemization, which is the conversion of a single enantiomer into a mixture of both, potentially altering its biological activity.

Q2: My THIQ compound appears to be degrading upon storage. What are the likely degradation pathways?

A2: Degradation of THIQ compounds typically occurs through two main pathways:

  • Oxidation: The tetrahydroisoquinoline ring is susceptible to oxidation, which can result in either rearomatization to the corresponding isoquinoline or oxidation at the benzylic position to form a lactam. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.[1][2]

  • Racemization: If your THIQ compound has a stereocenter, particularly at the C1 position, it may be prone to racemization. This is the process where a single enantiomer converts into an equal mixture of both enantiomers, which can lead to a loss of specific biological activity. Racemization can be influenced by pH, temperature, and the solvent system.

Q3: How can I minimize the oxidation of my THIQ compound?

A3: To minimize oxidation, consider the following strategies:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Light Protection: Store samples in amber vials or protect them from light to prevent photo-oxidation.

  • Use of Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), can help to prevent oxidative degradation.[4]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

  • Temperature Control: Store compounds at recommended low temperatures to slow down the rate of degradation.

Q4: My chiral THIQ compound is losing its enantiomeric purity. How can I prevent racemization?

A4: Preventing racemization of chiral THIQs is crucial for maintaining their specific biological activity. Here are some preventative measures:

  • pH Control: The rate of racemization can be highly dependent on pH. It is important to identify the optimal pH range for the stability of your specific compound and maintain it using appropriate buffer systems.

  • Temperature Management: Racemization is often accelerated at higher temperatures. Store your chiral THIQ compounds at controlled, and preferably low, temperatures.

  • Solvent Selection: The choice of solvent can influence the rate of racemization. It is advisable to conduct stability studies in different solvents to identify the most suitable one for your compound.

  • Careful Handling During Synthesis and Purification: During chemical synthesis and purification steps, avoid harsh acidic or basic conditions and high temperatures that could induce racemization.

Q5: What are "forced degradation studies" and why are they important for THIQ compounds?

A5: Forced degradation, or stress testing, involves subjecting a compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, and light) to accelerate its degradation. These studies are crucial for:

  • Identifying Potential Degradants: They help in identifying the likely degradation products that could form under normal storage conditions over a longer period.

  • Understanding Degradation Pathways: The results provide insight into the chemical stability of the molecule and its degradation mechanisms.

  • Developing Stability-Indicating Methods: The information is essential for developing and validating analytical methods (like HPLC) that can separate and quantify the active compound from its degradation products.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis of a Stored THIQ Sample

Possible Cause: Degradation of the THIQ compound.

Troubleshooting Steps:

  • Characterize the New Peaks: Use techniques like LC-MS to identify the mass of the new peaks. Common degradation products include the oxidized isoquinoline or lactam derivatives.

  • Perform a Forced Degradation Study: Subject a fresh sample of your THIQ compound to forced degradation conditions (acid, base, oxidation, heat, light) as detailed in the "Experimental Protocols" section. This will help you to confirm if the unexpected peaks correspond to known degradation products.

  • Optimize Storage Conditions:

    • Store the compound under an inert atmosphere (nitrogen or argon).

    • Protect from light by using amber vials.

    • Consider adding an antioxidant like BHT to the storage solution.

    • Evaluate the effect of pH on stability and store at the optimal pH.

  • Re-evaluate the Analytical Method: Ensure your HPLC method is stability-indicating and capable of resolving the parent compound from all potential degradation products.

Issue 2: Loss of Biological Activity of a Chiral THIQ Compound Over Time

Possible Cause: Racemization of the chiral center.

Troubleshooting Steps:

  • Analyze Enantiomeric Purity: Use a chiral HPLC or SFC method to determine the enantiomeric excess (ee) of your stored sample. A decrease in ee confirms racemization.

  • Investigate the Effect of pH and Temperature: Conduct a study to assess the rate of racemization at different pH values and temperatures. This will help you identify the optimal storage conditions.

  • Modify Storage and Handling Procedures:

    • Store the compound at the pH of maximum stability, as determined from your study.

    • Store at a lower temperature (e.g., -20 °C or -80 °C).

    • Avoid prolonged exposure to solutions and conditions that promote racemization during experiments.

  • Consider Formulation Strategies: For long-term stability, formulation strategies such as complexation with cyclodextrins can be explored to protect the chiral center.

Data Presentation

Table 1: Summary of Quantitative Data on the Oxidation of N-Phenyl Tetrahydroisoquinoline

Catalyst/ConditionAdditiveLight SourceYield of Dihydroisoquinolone (%)Reference
NoneNone72W Blue LED16[4]
DBUNone72W Blue LEDModerate to good[4]
DBUBHT72W Blue LEDGood to excellent (overall 10-20% increase)[4]
Pyridine-N-OxideNoneHigh TemperatureVariable, substituent-dependent[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of a Tetrahydroisoquinoline Compound

Objective: To identify the potential degradation products and pathways of a THIQ compound under various stress conditions.

Materials:

  • THIQ compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a UV/PDA detector

  • LC-MS system for peak identification

Methodology:

  • Acid Hydrolysis:

    • Dissolve the THIQ compound in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Keep a portion of the solution at room temperature and another at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • Dissolve the THIQ compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Follow the same procedure as for acid hydrolysis, neutralizing with HCl before analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • Dissolve the THIQ compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Analyze samples at specified time points by HPLC.

  • Thermal Degradation:

    • Store the solid THIQ compound in an oven at 60°C for 7 days.

    • Prepare a solution of the solid compound in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the THIQ compound (1 mg/mL in a suitable solvent) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the sample by HPLC and compare it with a control sample kept in the dark.

Data Analysis:

  • Monitor the appearance of new peaks and the decrease in the peak area of the parent compound in the HPLC chromatograms.

  • Use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Protocol 2: Stability-Indicating HPLC Method for a Tetrahydroisoquinoline Compound

Objective: To develop and validate an HPLC method capable of separating the parent THIQ compound from its potential degradation products.

Materials:

  • HPLC system with a gradient pump, autosampler, and PDA detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • HPLC grade acetonitrile, methanol, and water.

  • Buffers (e.g., phosphate or acetate buffer).

  • Forced degradation samples from Protocol 1.

Methodology:

  • Method Development:

    • Mobile Phase Selection: Start with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) as mobile phase A and an organic solvent (e.g., acetonitrile) as mobile phase B.

    • Gradient Optimization: Run a broad gradient (e.g., 5% to 95% B over 30 minutes) to elute all components. Optimize the gradient to achieve good resolution between the parent peak and any degradation peaks.

    • Detection Wavelength: Use a PDA detector to monitor the elution and select a wavelength where all compounds of interest have adequate absorbance.

    • Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.

  • Method Validation (as per ICH guidelines):

    • Specificity: Inject the forced degradation samples to demonstrate that the method can resolve the parent compound from all degradation products. Peak purity analysis using the PDA detector is recommended.

    • Linearity: Prepare a series of standard solutions of the THIQ compound at different concentrations and inject them to establish the linearity of the detector response.

    • Accuracy: Determine the recovery of the parent compound by spiking a placebo mixture with known amounts of the THIQ compound.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by injecting replicate samples.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature, flow rate) on the results.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare THIQ Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to stress oxid Oxidation (3% H2O2, RT) prep->oxid Expose to stress photo Photolysis (ICH Guidelines) prep->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxid->hplc Analyze at time points photo->hplc Analyze at time points lcms LC-MS for Degradant Identification hplc->lcms Characterize unknown peaks

Caption: Workflow for a forced degradation study of a THIQ compound.

troubleshooting_workflow cluster_investigation Investigation cluster_action Corrective Actions start Unexpected Peak in HPLC lcms Identify Peak using LC-MS start->lcms force_degradation Perform Forced Degradation Study start->force_degradation optimize_storage Optimize Storage Conditions (Inert gas, light protection, antioxidant) lcms->optimize_storage If degradation product confirmed revalidate_method Re-evaluate/Re-validate HPLC Method force_degradation->revalidate_method Confirm method specificity end end optimize_storage->end Problem Resolved revalidate_method->end Problem Resolved

Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.

References

Technical Support Center: Scale-up Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scale-up synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis of this compound, primarily via the Pictet-Spengler reaction, and offers potential solutions.

Issue 1: Low or No Product Yield

  • Question: We are experiencing significantly lower yields of this compound than expected during our scale-up synthesis. What are the potential causes and how can we improve the yield?

  • Answer: Low yields in the Pictet-Spengler reaction on a larger scale can stem from several factors:

    • Insufficiently Activated Aromatic Ring: The cyclization step of the Pictet-Spengler reaction is more efficient with electron-rich aromatic rings. If the phenylalanine precursor has electron-withdrawing groups, the reaction can be sluggish. Forcing conditions such as higher temperatures and stronger acids may be necessary, but this can lead to side product formation.[1][2][3]

    • Reaction Conditions: The choice of acid catalyst and solvent is crucial. While protic acids like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are commonly used, sometimes in combination with heating, aprotic media have also been reported to give superior yields in some cases.[1][2] A mixture of phenylalanine, formaldehyde, and concentrated hydrochloric acid heated to reflux is a common starting point.[4]

    • Formaldehyde Source: The reactivity and purity of the formaldehyde source can impact the reaction. Paraformaldehyde or formalin are typically used.

    • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure it has gone to completion before workup.

Issue 2: Impure Product and Purification Challenges

  • Question: Our isolated this compound is impure, and we are struggling with purification on a large scale. What are the recommended purification methods?

  • Answer: Large-scale purification requires robust methods to handle significant quantities of material.

    • Crystallization: This is often the most effective method for purifying solid products at scale. The choice of solvent is critical. A good crystallization solvent will dissolve the crude product at an elevated temperature but have low solubility at cooler temperatures. For optically pure (3S)- or (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a method involving reaction with hydrobromic acid to form the hydrobromide salt, followed by cooling to precipitate the optically pure isomer, has been reported as an efficient purification and isolation method.[5] The free acid can then be obtained by neutralization with a base.[5]

    • Acid-Base Extraction: As an amino acid, the product has both acidic and basic functional groups. This property can be exploited for purification. Dissolving the crude product in an appropriate solvent and performing extractions with aqueous acid and base can remove neutral impurities.

    • Chromatography: While effective at the lab scale, column chromatography can be challenging and expensive to scale up. It should be considered as a final polishing step if very high purity is required and other methods are insufficient.

Issue 3: Stereocontrol and Racemization

  • Question: We are synthesizing a specific enantiomer of this compound, but we are observing significant racemization. How can we maintain stereochemical integrity during the scale-up process?

  • Answer: Maintaining stereocontrol is a critical aspect of many syntheses.

    • Reaction Conditions: The acidic conditions and elevated temperatures often required for the Pictet-Spengler reaction can lead to racemization. Careful optimization of the reaction temperature and time is necessary.

    • Purification Method: Fractional crystallization of a diastereomeric salt is a common method to resolve enantiomers on a larger scale. For instance, the benzyl ester of the product can be prepared and resolved as its p-toluenesulfonate salt.[6]

    • Chiral Catalysis: While more common in research settings, the use of chiral catalysts for the Pictet-Spengler reaction can provide high enantioselectivity.[7] Scaling up these catalytic systems requires careful consideration of catalyst loading, cost, and removal from the final product.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the scale-up synthesis of this compound.

  • Question 1: What is the most common and scalable method for synthesizing this compound?

    • Answer: The Pictet-Spengler reaction is the most widely used and industrially relevant method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline core structure.[1][2][8] It involves the condensation of a β-arylethylamine (in this case, phenylalanine) with an aldehyde (typically formaldehyde) followed by an acid-catalyzed ring closure.[1][2] Other methods such as the Bischler-Napieralski reaction, enyne metathesis, and various cycloaddition reactions have also been reported but are generally less common for large-scale production of this specific compound.[9]

  • Question 2: What are the key safety considerations when scaling up the Pictet-Spengler reaction?

    • Answer: Scaling up any chemical reaction introduces new safety challenges. For the Pictet-Spengler synthesis of this compound, key considerations include:

      • Exothermicity: The reaction can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction temperature must be carefully monitored and controlled to prevent a runaway reaction.

      • Reagent Handling: Formaldehyde is a hazardous substance and should be handled in a well-ventilated area with appropriate personal protective equipment. Concentrated acids are corrosive and require careful handling procedures.

      • Pressure Build-up: If the reaction is performed in a closed system, there is a potential for pressure build-up. The reactor system should be equipped with appropriate pressure relief devices.

  • Question 3: Can the reaction be performed under milder conditions to avoid harsh acids and high temperatures?

    • Answer: While the traditional Pictet-Spengler reaction often requires strong acids and heat, especially for less reactive substrates, research has explored milder conditions.[2] For β-arylethylamines with electron-donating groups on the aromatic ring, the reaction can proceed under milder conditions.[1] Enzymatic Pictet-Spengler reactions using strictosidine synthase or similar enzymes can also be performed under physiological conditions, though scaling up enzymatic processes has its own set of challenges.[1]

  • Question 4: What are the typical yields for the scale-up synthesis of this compound?

    • Answer: Yields can vary significantly depending on the specific conditions, scale, and purity requirements. A reported procedure for the synthesis of the (S)-enantiomer starting from L-phenylalanine and formaldehyde in the presence of concentrated hydrochloric acid gives a yield of approximately 85%. However, yields can be lower, especially if the aromatic ring of the starting material is not electron-rich.[10]

Data Presentation

Table 1: Comparison of Reported Synthesis Conditions for this compound

Starting MaterialAldehyde SourceAcid CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
L-PhenylalanineFormalin (37%)Conc. HClWaterReflux4~85[4]
D- or L-PhenylalanineFormaldehydeHydrobromic AcidWater70-90Not specifiedNot specified[5]

Experimental Protocols

Protocol 1: Scale-up Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

This protocol is based on a literature procedure and is intended for researchers with appropriate laboratory training and equipment.

Materials:

  • L-Phenylalanine

  • Formalin (37% formaldehyde in water)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Appropriate reaction vessel with overhead stirring, heating mantle, and reflux condenser

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, combine L-phenylalanine, formalin (37% w/v in water), and concentrated hydrochloric acid. For every 40g of L-phenylalanine, use 91 ml of formalin and 310 ml of concentrated HCl.[4]

  • Stir the mixture and heat it to reflux for 4 hours.[4]

  • After 4 hours, cool the reaction mixture to ambient temperature and continue stirring for an additional 16 hours.[4]

  • A precipitate will form. Collect the solid product by filtration.

  • Wash the collected solid with cold water to remove any remaining acid and impurities.

  • Dry the purified product under vacuum.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Combine L-Phenylalanine, Formalin, and Concentrated HCl heat Heat to Reflux (4h) start->heat cool Cool to Ambient Temperature and Stir (16h) heat->cool filter Filter Precipitate cool->filter wash Wash with Cold Water filter->wash dry Dry Product wash->dry end_product Purified (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid dry->end_product

Caption: Experimental workflow for the scale-up synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions start Low Product Yield? cause1 Insufficiently Activated Aromatic Ring start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Incomplete Reaction start->cause3 solution1 Use Harsher Conditions (Higher Temp/Stronger Acid) cause1->solution1 solution2 Optimize Acid Catalyst and Solvent cause2->solution2 solution3 Monitor Reaction to Completion (TLC/HPLC) cause3->solution3 end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for addressing low product yield in the Pictet-Spengler synthesis.

References

Technical Support Center: Optimizing Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of substituted tetrahydroisoquinolines (THIQs). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot the common challenges encountered during the synthesis of this critical heterocyclic scaffold. The following sections provide in-depth, mechanistically-grounded solutions to frequently encountered problems in by-product formation.

General Troubleshooting & FAQs

This section addresses issues that can arise across various synthetic routes to THIQs.

Question 1: My reaction is producing a significant amount of the fully aromatized isoquinoline by-product. What is causing this and how can I prevent it?

Answer: The unintended oxidation of the desired tetrahydroisoquinoline to the corresponding isoquinoline is a common issue, often driven by the reaction conditions or work-up procedures.[1][2]

Causality: The THIQ ring system is susceptible to oxidation, especially if the aromatic ring is electron-rich. This can be facilitated by:

  • Air Oxidation: Prolonged exposure to atmospheric oxygen, particularly at elevated temperatures or in the presence of metal catalysts, can promote dehydrogenation.

  • Harsh Reagents: Some reagents used in related transformations or leftover from previous steps can act as oxidants. For example, residual reagents from a Bischler-Napieralski cyclization can sometimes promote aromatization.

  • Inherent Instability: Certain substitution patterns on the THIQ core can render it more prone to oxidation.

Troubleshooting & Protocol:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (Nitrogen or Argon) to minimize exposure to oxygen.

  • Degas Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

  • Controlled Temperature: Avoid unnecessarily high reaction temperatures or prolonged heating times once the THIQ is formed.

  • Careful Reagent Selection: If a subsequent reaction is planned, ensure the chosen reagents are not overly oxidizing. For deliberate aromatization, oxidants like pyridine-N-oxide are used, which highlights the sensitivity of the scaffold.[1][2][3]

  • Prompt Purification: Purify the crude product as soon as possible after the reaction is complete to remove any potential oxidants or catalytic residues.

Question 2: I am observing N-oxide formation in my final product. How does this happen and what are the mitigation strategies?

Answer: N-oxide formation is a potential side reaction, particularly when using certain oxidants or during reactions that generate peroxide species.[4] While sometimes a desired transformation, it is often an unwanted by-product.

Causality: The lone pair of electrons on the nitrogen atom of the THIQ is nucleophilic and can be oxidized by various reagents.

  • Oxidizing Agents: The use of hypervalent iodine reagents (like PIFA), peroxy acids (m-CPBA), or even hydrogen peroxide under certain conditions can lead to N-oxidation.[4]

  • Aerobic Conditions: In some catalytic cycles, particularly those involving transition metals, activation of molecular oxygen can lead to species that perform N-oxidation.

Troubleshooting & Protocol:

  • Reagent Review: Scrutinize your reaction scheme for any explicit or implicit oxidizing agents. If a C-H functionalization or coupling reaction is being performed, consider alternative catalysts or conditions known to be less prone to N-oxidation.

  • Inert Atmosphere: As with preventing aromatization, working under an inert atmosphere can reduce the chance of N-oxide formation from atmospheric oxygen.

  • Reductive Work-up: If N-oxide formation is suspected, a mild reductive work-up can sometimes convert the N-oxide back to the parent amine. Common reagents for this include PPh₃ or Na₂S₂O₃.

  • Alternative Synthetic Routes: In some cases, it may be more efficient to synthesize the desired isoquinoline first and then perform a reduction to the THIQ, rather than risk oxidation of a pre-formed THIQ.

Method-Specific Troubleshooting Guides

The Pictet-Spengler Reaction

This reaction is a cornerstone of THIQ synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed ring closure.[5][6][7]

Pictet-Spengler: FAQs & Troubleshooting

Question 3: My Pictet-Spengler reaction is giving low yields, and I'm recovering mostly starting amine. What's going wrong?

Answer: Low conversion is typically due to insufficient electrophilicity of the intermediate iminium ion or a deactivated aromatic ring.[5]

Causality: The key cyclization step is an intramolecular electrophilic aromatic substitution. Its success hinges on two factors:

  • Iminium Ion Formation: The initial condensation of the amine and aldehyde to form an imine, and its subsequent protonation to the more electrophilic iminium ion, must be efficient.

  • Nucleophilicity of the Arene: The aromatic ring must be electron-rich enough to attack the iminium ion.[5][7][8]

Troubleshooting & Protocol:

  • Acid Catalyst: Ensure the correct acid catalyst is being used at an appropriate concentration. Protic acids (HCl, TFA) are common, but Lewis acids (BF₃·OEt₂) can also be effective.[9] For deactivated systems, superacid-catalyzed conditions may be necessary.[8]

  • Activating Groups: Substrates with electron-donating groups (e.g., alkoxy, hydroxyl) on the aromatic ring show significantly higher reactivity.[7] For substrates lacking these groups, stronger acidic conditions and higher temperatures are often required.[5]

  • Water Removal: The initial imine formation is a condensation reaction that releases water. Removing this water, either by azeotropic distillation (using a Dean-Stark trap) or by adding a dehydrating agent (like molecular sieves), can drive the equilibrium towards the iminium ion and improve yields.

  • N-Acyliminium Ion Variant: For particularly challenging substrates, consider the N-acyliminium ion variant. By first acylating the amine or the intermediate imine, a highly electrophilic N-acyliminium ion is formed upon treatment with a Lewis acid, which can cyclize under much milder conditions.[5]

Question 4: I'm synthesizing a 1-substituted THIQ and getting a mixture of cis/trans diastereomers, or even seeing racemization. How can I control the stereochemistry?

Answer: Controlling stereochemistry at the newly formed C1 center is a common challenge. The outcome is influenced by kinetic versus thermodynamic control and the potential for racemization under the reaction conditions.[10]

Causality:

  • Diastereoselectivity: The approach of the nucleophilic arene to the iminium ion can occur from two different faces, leading to a mixture of diastereomers. The ratio is often dependent on temperature and the choice of catalyst.

  • Racemization: Harsh acidic conditions and elevated temperatures can promote racemization of the product after it has formed.[11]

Troubleshooting & Protocol:

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control: Lower reaction temperatures (e.g., -78 °C) often favor the formation of a specific diastereomer.[11]

    • Thermodynamic Control: Higher temperatures (e.g., 70 °C with TFA) can allow the initial mixture to equilibrate to the more stable diastereomer.[11]

  • Asymmetric Catalysis: For enantioselective synthesis from achiral starting materials, the use of a chiral catalyst is essential. Chiral Brønsted acids, such as organophosphoric acids (e.g., TRIP), have proven highly effective.[6]

  • Substrate Control: Using an enantiopure starting material, such as an amino acid derivative like L-tryptophan, can direct the stereochemical outcome of the cyclization.[5]

  • Crystallization-Induced Diastereomer Transformation (CIDT): In some cases, a mixture of diastereomers can be converted into a single isomer by crystallization from a suitable solvent system, which shifts the equilibrium in solution.[10]

Visualizing the Pictet-Spengler Reaction Pathways

Pictet_Spengler cluster_intermediate Key Intermediate Amine β-Arylethylamine Iminium Iminium Ion Amine->Iminium + Aldehyde, H+ Aldehyde Aldehyde/Ketone Aldehyde->Iminium THIQ Tetrahydroisoquinoline Iminium->THIQ Electrophilic Aromatic Substitution RecoveredSM Recovered Starting Material (Low Conversion) Iminium->RecoveredSM Reversion/ Deactivated Arene Racemic Racemic/Diastereomeric Mixture THIQ->Racemic

Caption: Desired vs. undesired pathways in the Pictet-Spengler reaction.

The Bischler-Napieralski Reaction

This reaction involves the cyclodehydration of a β-phenylethylamide using a strong dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline, which is then typically reduced to the THIQ.[12][13][14]

Bischler-Napieralski: FAQs & Troubleshooting

Question 5: My Bischler-Napieralski reaction is forming a styrene derivative instead of the desired dihydroisoquinoline. Why is this happening?

Answer: This is a classic side reaction known as a "retro-Ritter" reaction. It is a significant competing pathway, especially for certain substrates.[15]

Causality: The reaction is believed to proceed through a highly electrophilic nitrilium ion intermediate.[15] This intermediate can either undergo the desired intramolecular cyclization or eliminate to form a styrene and a nitrile. The formation of a conjugated styrene system can be a strong thermodynamic driving force for this side reaction.[15]

Troubleshooting & Protocol:

  • Solvent Choice: A key strategy to suppress the retro-Ritter reaction is to use the corresponding nitrile as the solvent (e.g., acetonitrile if an acetyl amide is used). This shifts the equilibrium of the elimination reaction back towards the nitrilium ion intermediate, favoring cyclization.[15]

  • Milder Reagents: While POCl₃ and P₂O₅ are traditional, milder cyclodehydration reagents can sometimes avoid the conditions that favor elimination. Reagents like Tf₂O in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) can promote cyclization at lower temperatures.[15]

  • Alternative Intermediates: Using oxalyl chloride can generate an N-acyliminium intermediate, which avoids the formation of the nitrilium species altogether and thus prevents the retro-Ritter pathway.[15]

  • Substrate Activation: Ensure the aromatic ring is sufficiently activated with electron-donating groups. This accelerates the desired cyclization, allowing it to outcompete the elimination pathway. For deactivated rings, stronger conditions (refluxing in POCl₃ with P₂O₅) may be unavoidable, making other strategies more critical.[13]

Optimizing Bischler-Napieralski Conditions
IssueSubstrate CharacteristicReagent SystemSolventTemperatureRationale
Retro-Ritter By-product Forms a conjugated styrenePOCl₃AcetonitrileRefluxShifts equilibrium away from elimination.[15]
Low Conversion Electron-poor aromatic ringP₂O₅ in POCl₃Toluene/XyleneRefluxHarsher conditions needed to drive cyclization.[13][15]
General Sensitivity Acid-sensitive functional groupsTf₂O, 2-chloropyridineDichloromethane0 °C to RTMilder conditions for cyclodehydration.[15]
Visualizing the Bischler-Napieralski Reaction Pathways

Bischler_Napieralski Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Dehydrating Agent (e.g., POCl₃) DHIQ 3,4-Dihydroisoquinoline (Desired Product) Nitrilium->DHIQ Intramolecular Cyclization (Desired Pathway) Styrene Styrene By-product (Retro-Ritter) Nitrilium->Styrene Elimination (Side Reaction) THIQ Tetrahydroisoquinoline DHIQ->THIQ Reduction (e.g., NaBH₄)

Caption: Competing cyclization vs. elimination pathways in the Bischler-Napieralski reaction.

The Pomeranz-Fritsch Reaction

This reaction synthesizes isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, formed from a benzaldehyde and a 2,2-dialkoxyethylamine.[16][17] The resulting isoquinoline must then be reduced to the THIQ.

Pomeranz-Fritsch: FAQs & Troubleshooting

Question 6: The yields for my Pomeranz-Fritsch cyclization are very low, and the reaction requires harsh concentrated sulfuric acid. Are there any modifications to improve this?

Answer: Yes, the classical Pomeranz-Fritsch conditions are notoriously harsh and often low-yielding. Several modifications have been developed to address this.

Causality: The reaction requires two sequential electrophilic substitution/elimination steps to form the isoquinoline ring system.[17] The intermediates can be unstable, and the high energy barrier for the second ring-closing step often necessitates forcing conditions, which can lead to decomposition and side reactions.

Troubleshooting & Protocol:

  • Alternative Acid Catalysts: While concentrated H₂SO₄ is traditional, other acids can be more effective. Lewis acids such as trifluoroacetic anhydride (TFAA) or lanthanide triflates have been used successfully and can sometimes provide better yields under milder conditions.[17]

  • The Schlittler-Muller Modification: This approach condenses a substituted benzylamine with glyoxal hemiacetal. This route can be more efficient for preparing C1-substituted isoquinolines.[18][19]

  • The Bobbitt Modification for THIQs: This is often the most direct route to THIQs using a Pomeranz-Fritsch strategy. The intermediate benzalaminoacetal is first hydrogenated to the corresponding N-benzylaminoacetal. This saturated intermediate then undergoes a much cleaner acid-catalyzed cyclization directly to the tetrahydroisoquinoline, avoiding the harsh conditions needed to form the fully aromatic isoquinoline.[18] This is the preferred method if the THIQ is the final target.

References

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]

  • Enantioconvergent iso-Pictet-Spengler Reactions: Organocatalytic Synthesis of Chiral Tetrahydro-γ-carbolines. National Institutes of Health. [Link]

  • The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. ChemRxiv. [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). ACS Publications. [Link]

  • Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. National Institutes of Health. [Link]

  • The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. ResearchGate. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. National Institutes of Health. [Link]

  • Synthesis of isoquinolines. Centurion University. [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PubMed Central. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. ACS Publications. [Link]

  • Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles. ResearchGate. [Link]

  • Pomeranz-Fritsch Reaction. Organic Chemistry Reaction. [Link]

  • Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. ACS Publications. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PubMed Central. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • Pomeranz–Fritsch reaction. Wikipedia. [Link]

  • Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles. PubMed. [Link]

  • Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds through the Alkylation of Anodically Prepared α-Amino Nitriles. Semantic Scholar. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]

  • Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]

  • Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. Thieme Chemistry. [Link]

  • New strategy for the synthesis of tetrahydroisoquinoline alkaloids. PubMed. [Link]

  • Pomeranz-Fritsch Isoquinoline Synthesis. Chem-Station. [Link]

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Stanford University. [Link]

Sources

Validation & Comparative

Comparative Bioactivity of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (TIQ-3-CA) and its derivatives. This document summarizes key quantitative data, details experimental protocols for bioactivity assessment, and visualizes relevant biological pathways and workflows.

Anticancer Activity: Targeting Bcl-2 Family Proteins

Derivatives of this compound have emerged as promising candidates for cancer therapy due to their ability to inhibit anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Mcl-1.[1] Inhibition of these proteins can restore the natural process of programmed cell death (apoptosis) in cancer cells.

Comparative Analysis of Bcl-2 Inhibition

A study focused on the development of substituted TIQ-3-CA derivatives identified a lead compound with a binding affinity (Ki) of 5.2 µM for the Bcl-2 protein.[1] This demonstrates the potential of the TIQ-3-CA scaffold as a foundation for designing effective Bcl-2 inhibitors. Further modifications of this scaffold have led to derivatives with potent anti-proliferative activities against various cancer cell lines.

Another study incorporated TIQ-3-CA into a decapeptide, DEC-1, and evaluated its antiproliferative effects on MCF-7 breast cancer cells. The results showed an IC50 value of 3.38 µM, which is comparable to the established anticancer drug tamoxifen (IC50 = 2.68 µM), highlighting the significant contribution of the TIQ-3-CA moiety to the peptide's bioactivity.[2]

Compound/DerivativeTargetBioactivity Metric (Ki)Cell LineBioactivity Metric (IC50)Reference CompoundReference IC50
Lead TIQ-3-CA DerivativeBcl-25.2 µM----
DEC-1 (TIQ-3-CA embedded decapeptide)--MCF-7 (Breast Cancer)3.38 µMTamoxifen2.68 µM

Table 1: Comparative Anticancer Activity of TIQ-3-CA Derivatives. This table summarizes the inhibitory constant (Ki) against Bcl-2 and the half-maximal inhibitory concentration (IC50) in cancer cell lines for derivatives of this compound.

Signaling Pathway of Bcl-2 Inhibition

The following diagram illustrates the mechanism by which TIQ-3-CA derivatives can induce apoptosis through the inhibition of Bcl-2. By binding to Bcl-2, these compounds prevent the sequestration of pro-apoptotic proteins like Bax and Bak, allowing them to form pores in the mitochondrial membrane. This leads to the release of cytochrome c and the subsequent activation of caspases, culminating in apoptosis.

Bcl2_Inhibition_Pathway TIQ_Derivative TIQ-3-CA Derivative Bcl2 Bcl-2 TIQ_Derivative->Bcl2 Inhibits Bax_Bak Bax / Bak Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspase Activation Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes FP_Assay_Workflow start Start reagent_prep Prepare Assay Buffer, Bcl-2 Protein, and Fluorescent Probe start->reagent_prep plate_setup Add Reagents and Test Compound to 96-well Plate reagent_prep->plate_setup incubation Incubate at Room Temp for 1 hour plate_setup->incubation measurement Measure Fluorescence Polarization (Ex: 485nm, Em: 535nm) incubation->measurement data_analysis Calculate IC50 and Ki measurement->data_analysis end End data_analysis->end

References

A Comparative Guide: Tic vs. Proline in Peptide-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the field of peptide therapeutics, the strategic incorporation of non-natural amino acids is a cornerstone of rational drug design. Among the most effective modifications is the substitution of proline (Pro) with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). This guide provides a comparative analysis of these two residues, focusing on their structural impact, biological activity, and enzymatic stability, supported by experimental data and detailed protocols for researchers.

Structural and Conformational Analysis

The fundamental difference between Proline and Tic lies in their structure. Proline is a cyclic imino acid with a five-membered pyrrolidine ring, which already restricts the peptide backbone more than any natural amino acid. Tic, a synthetic analogue, contains a bicyclic system where the pyrrolidine ring is fused to a benzene ring. This fusion introduces a significantly higher degree of conformational rigidity.

G Structural Comparison of Proline and Tic cluster_pro cluster_tic pro_img tic_img pro_label Monocyclic Structure - Moderate Constraint - Allows cis/trans isomerization tic_label Bicyclic Structure - Severe Constraint - Locks backbone torsion angles

Caption: Structural differences between monocyclic Proline and bicyclic Tic.

This increased rigidity forces the peptide backbone into a well-defined, folded conformation. Tic is a potent inducer of β-turns, which are critical secondary structures for molecular recognition and receptor binding.[1] The stabilization of a specific turn type (e.g., Type I or Type III) depends on the stereochemistry of the Tic residue and the surrounding amino acid sequence.[1]

Table 1: Impact on Peptide Backbone Dihedral Angles
ResidueTypical φ AngleTypical ψ AngleFavored Conformation
Proline ~ -60°~ -45° (trans) or ~135° (cis)Polyproline II helix, β-turns[2]
Tic ~ -60°~ 142°Highly stabilized β-turn[1]

Receptor Binding Affinity and Biological Activity

By pre-organizing a peptide into its "bioactive conformation," the incorporation of Tic can significantly enhance binding affinity for a target receptor. This is because less conformational entropy is lost upon binding, making the interaction more energetically favorable.[3]

A clear example is seen in analogues of Endomorphin-2 (EM-2), an endogenous opioid peptide. Replacing the native Proline residue with Tic results in a substantial increase in binding affinity for the μ-opioid receptor.[1]

Table 2: Comparative Receptor Binding Affinity of Endomorphin-2 Analogues
Peptide SequenceTarget ReceptorBinding Affinity (Ki, nM)Fold Increase
H-Tyr-Pro -Phe-Phe-NH₂ (Native EM-2)μ-Opioid0.69-
H-Tyr-Tic -Phe-Phe-NH₂ (EM-2 Analogue)μ-Opioid0.183.8x
Data adapted from a study on EM-2 analogues.[1]

This nearly four-fold increase in affinity underscores the profound impact of Tic-induced conformational constraint on biological activity.[1]

Enzymatic Stability

A major hurdle in peptide drug development is rapid degradation by proteases in the body.[4][5] Proline-containing peptide bonds, particularly pre-Pro and Pro-Pro sequences, are known to have a high degree of resistance to many mammalian proteolytic enzymes.[6] The severe conformational restriction imposed by Tic enhances this stability. By locking the peptide backbone, Tic can sterically hinder the approach of proteases, effectively shielding adjacent peptide bonds from cleavage and extending the peptide's half-life. For instance, a thiazolidine derivative, a structural surrogate of Tic, conferred metabolic stability for over 32 hours in a serum degradation assay.[7]

Experimental Methodologies

Objective comparison of Pro- and Tic-containing peptides requires a standardized workflow employing biophysical and biochemical assays.

G cluster_workflow Comparative Experimental Workflow synthesis Peptide Synthesis (Pro- and Tic-variants) purification Purification & Characterization (HPLC, Mass Spec) synthesis->purification conform Conformational Analysis (NMR, CD Spectroscopy) purification->conform binding Receptor Binding Assay (Determine Ki / IC50) purification->binding stability Proteolytic Stability Assay (Determine Half-life) purification->stability analysis Data Analysis & Comparison conform->analysis binding->analysis stability->analysis

Caption: Workflow for the comparative analysis of peptide analogues.

Protocol 1: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful technique to determine the solution-state conformation of peptides at atomic resolution.[8][9]

  • Sample Preparation : Synthesize and purify the peptide to >95% purity.[10] Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

  • Data Acquisition : Perform a series of 1D and 2D NMR experiments, typically including:

    • TOCSY (Total Correlation Spectroscopy) : To identify proton spin systems belonging to individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.[8]

  • Data Analysis :

    • Assign all proton resonances by analyzing the TOCSY and NOESY spectra.[11]

    • For Tic-containing peptides, look for characteristic NOE cross-peaks that confirm a β-turn structure, such as a strong signal between the alpha proton of Tic and the amide proton of the residue at position i+2.

    • Use the distance restraints derived from NOESY data to calculate an ensemble of 3D structures using software like CYANA or CNS.[12]

Protocol 2: Competitive Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki) of a test peptide by measuring its ability to compete with a high-affinity radiolabeled ligand for binding to a specific receptor.[3]

  • Materials : Cell membranes expressing the receptor of interest, a suitable radioligand (e.g., [³H]DAMGO for μ-opioid receptors), test peptides (Pro- and Tic-variants), and binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[3]

  • Procedure :

    • Prepare serial dilutions of the "cold" (non-radiolabeled) Pro- and Tic-containing peptides.

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test peptides.

    • Include control wells for total binding (membranes + radioligand only) and non-specific binding (membranes + radioligand + a high concentration of a known unlabeled ligand).

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Data Analysis :

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test peptide that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: Proteolytic Stability Assay in Human Serum

This assay measures the rate of peptide degradation in a biologically relevant medium like human serum to determine its half-life (t½).[13]

  • Materials : Test peptide stock solution (e.g., 1 mg/mL), human serum, quenching solution (e.g., 10% Trichloroacetic Acid or Acetonitrile with 1% TFA), and an HPLC or LC-MS system.[13]

  • Procedure :

    • Thaw and centrifuge human serum to remove precipitates.[13]

    • Pre-warm the serum to 37°C. Initiate the reaction by adding the test peptide to a final concentration of ~10-100 µM.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to an equal volume of ice-cold quenching solution to stop enzymatic activity.

    • Centrifuge the quenched samples at high speed to pellet precipitated serum proteins.[13]

  • Data Analysis :

    • Analyze the supernatant from each time point by reverse-phase HPLC or LC-MS to quantify the amount of intact peptide remaining.

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.[5][14]

Downstream Signaling Implications

Many peptides modified with Tic or Proline act on G-protein coupled receptors (GPCRs). The enhanced binding affinity conferred by Tic can lead to more potent and sustained activation or inhibition of these critical signaling pathways.

G Generalized GPCR Signaling Pathway peptide Tic-Peptide (Ligand) receptor GPCR peptide->receptor Binding gprotein G-Protein (αβγ) receptor->gprotein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production response Cellular Response second_messenger->response Activation

References

The Impact of Conformational Constraint: A Comparative Analysis of Tic and Other Phenylalanine/Tyrosine Surrogates in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

In the pursuit of developing more potent, selective, and stable peptide therapeutics, medicinal chemists frequently employ non-canonical amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. One of the most powerful strategies in this endeavor is the incorporation of conformationally constrained amino acids. Among these, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a cyclic analog of phenylalanine, has garnered significant attention. This guide provides an objective comparison of Tic with its parent aromatic amino acids, phenylalanine (Phe) and tyrosine (Tyr), as well as other synthetic surrogates, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

The Structural Advantage of Tic: Inducing Bioactive Conformations

Unconstrained peptides in solution exist as a dynamic ensemble of various conformations, which can lead to reduced receptor affinity and increased susceptibility to enzymatic degradation.[1] Tic's rigid bicyclic structure severely restricts the rotational freedom of the peptide backbone, pre-organizing the peptide into a specific three-dimensional structure.[1] The most significant and well-documented role of Tic is its propensity to induce and stabilize β-turn conformations, a common secondary structure motif crucial for the bioactivity of many peptides.[1] This conformational constraint can significantly enhance a peptide's biological activity by reducing the entropic penalty upon binding to its target receptor.[2]

Quantitative Comparison of Biological Activity

The incorporation of Tic and other surrogates into peptide sequences can dramatically alter their binding affinity and selectivity for their target receptors. The following tables summarize key quantitative data from various studies, offering a direct comparison of their performance.

Tic vs. Native and D-Amino Acid Counterparts

The replacement of native amino acids or their D-isomers with Tic can lead to substantial improvements in receptor affinity and selectivity. A notable example is in the context of opioid peptides.

Table 1: Opioid Receptor Binding Affinities of Endomorphin-2 and Tetrapeptide Analogues

Peptide Sequenceµ-Opioid Receptor Kᵢ (nM)δ-Opioid Receptor Kᵢ (nM)µ/δ SelectivityReference
Endomorphin-2
H-Tyr-Pro-Phe-Phe-NH₂0.69--[1]
H-Tyr-Tic -Phe-Phe-NH₂0.18--[1]
Tetrapeptide Analogues
H-Tyr-D-Phe-Phe-Phe-NH₂1.8 ± 0.321.4 ± 2.10.084[2]
H-Tyr-D-Tic -Phe-Phe-NH₂2.6 ± 0.468.5 ± 5.20.038[2]

As shown in Table 1, replacing Proline with Tic in an endomorphin-2 analogue resulted in a four-fold increase in binding affinity for the µ-opioid receptor.[1] In the tetrapeptide series, the substitution of D-Phe with D-Tic led to a significant shift in receptor selectivity, demonstrating that the conformational rigidity imposed by Tic can fine-tune receptor interactions.[2]

Tic vs. Other Constrained Phenylalanine Surrogates

The choice of a specific constrained surrogate can have a profound impact on the biological activity of a peptide. A study on cholecystokinin-2 (CCK₂) receptor antagonists provides a direct comparison of Tic with other constrained phenylalanine analogues.

Table 2: In Vitro Affinities of CCK₂ Receptor Antagonists with Phenylalanine Surrogates

CompoundPhenylalanine SurrogateCCK₂ Receptor Kᵢ (nM)CCK₁ Receptor Kᵢ (nM)CCK₂/CCK₁ SelectivityReference
2 Phe0.23 ± 0.031100 ± 1004783[3]
15a Tic 1.6 ± 0.2>10000>6250[3]
15b Sic1.4 ± 0.3>10000>7143[3]
15c Hic1.1 ± 0.1>10000>9091[3]
15d Nic0.24 ± 0.031200 ± 1005000[3]
15e Xic2.0 ± 0.2>10000>5000[3]

Sic = (S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid; Hic = (S)-hexahydroisoquinoline-3-carboxylic acid; Nic = (S)-isoquinoline-3-carboxylic acid; Xic = (S)-2-amino-3-(1H-indol-3-yl)propanoic acid

In this series, while all constrained analogues maintained high selectivity for the CCK₂ receptor, the analogue containing Nic exhibited a binding affinity comparable to the parent compound with Phenylalanine, whereas Tic and other surrogates resulted in a significant loss of affinity.[3] This highlights the subtle yet critical role of the specific conformational constraint in achieving optimal receptor interaction.

Other Phenylalanine and Tyrosine Surrogates

Other modifications to the aromatic side chain of Phenylalanine and Tyrosine have also been explored to enhance peptide properties.

Table 3: Comparison of Biphalin Analogues with Phenylalanine and 4-Fluoro-Phenylalanine

Peptide Analogue (Linker: 1,2-phenylenediamine)µ-Opioid Receptor Kᵢ (nM)δ-Opioid Receptor Kᵢ (nM)Reference
Native Sequence (Phe at 4,4')0.45 ± 0.050.28 ± 0.03[4]
4-F-Phe Analogue (4-F-Phe at 4,4')0.19 ± 0.020.04 ± 0.005[4]

The substitution of Phenylalanine with 4-Fluoro-Phenylalanine (4-F-Phe) in the dimeric opioid peptide Biphalin resulted in a substantial increase in binding affinity for both µ- and δ-opioid receptors, with a more pronounced effect on the δ-receptor.[4] This is attributed to the altered electronic properties of the fluorinated aromatic ring influencing key molecular interactions within the receptor binding pocket.[4]

Signaling Pathways and Experimental Workflows

The majority of peptide-based drugs target G-protein coupled receptors (GPCRs). The binding of a peptide ligand to a GPCR initiates a cascade of intracellular events that ultimately lead to a cellular response.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane Receptor GPCR G_Protein Gαβγ (inactive) Receptor->G_Protein activates G_alpha_active Gα-GTP (active) G_Protein->G_alpha_active G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Ligand Peptide Ligand (e.g., Tic-containing) Ligand->Receptor binds G_alpha_active->Effector modulates Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

The synthesis and evaluation of these modified peptides rely on a suite of well-established experimental techniques. Solid-phase peptide synthesis (SPPS) is the standard method for creating these molecules, while radioligand binding assays and functional assays like cAMP measurement are crucial for characterizing their biological activity.

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final cycle Purification Purification (e.g., RP-HPLC) Cleavage->Purification End End: Purified Peptide Purification->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Binding_Assay_Workflow Start Start: Prepare Reagents Incubation Incubate: - Receptor Preparation - Radioligand - Competitor Peptide Start->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Wash Filters (Remove non-specific binding) Filtration->Washing Measurement Measure Radioactivity (e.g., Scintillation Counting) Washing->Measurement Analysis Data Analysis (Determine Kᵢ or IC₅₀) Measurement->Analysis End End: Binding Affinity Data Analysis->End

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the synthesis and characterization of peptides containing Tic and other surrogates.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide amide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes. Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling: In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Tic-OH), a coupling agent like HBTU, and an activator like HOBt (3 equivalents each relative to resin loading) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Wash: Wash the resin with DMF (3-5 times).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

  • Reagent Preparation: Prepare serial dilutions of the unlabeled test compounds (e.g., Tic-containing peptide). Prepare a solution of a radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptors) at a concentration close to its Kₔ. Prepare cell membranes expressing the receptor of interest in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand solution, and the serially diluted test compounds. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measurement: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay (Forskolin-Stimulated)

This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a second messenger, typically for Gᵢ-coupled receptors like opioid receptors.

  • Cell Preparation: Seed cells expressing the receptor of interest in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Replace the culture medium with a stimulation buffer.

    • Add serial dilutions of the test compounds to the wells and pre-incubate for a short period.

    • Add forskolin (an adenylate cyclase activator) to all wells to stimulate cAMP production.

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the cAMP levels in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the measured cAMP levels against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ or IC₅₀ value for the inhibition of forskolin-stimulated cAMP production.

Conclusion

The incorporation of conformationally constrained amino acids like Tic is a highly effective strategy in peptidomimetic design. The data presented herein demonstrates that such modifications can lead to significant enhancements in biological activity, including increased receptor binding affinity and altered selectivity. While Tic has proven to be a valuable tool, the comparative data with other surrogates underscores that the optimal choice of a constrained amino acid is highly dependent on the specific biological target and the desired pharmacological profile. The detailed experimental protocols and workflow visualizations provided in this guide offer a practical framework for the rational design, synthesis, and functional characterization of novel peptide-based therapeutics with improved efficacy and drug-like properties.

References

Structure-Activity Relationship of Tic Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The constrained amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a crucial pharmacophore in the design of potent and selective ligands for opioid receptors. Analogs of Tic, particularly when incorporated into dipeptides with 2',6'-dimethyl-L-tyrosine (Dmt), have yielded a wealth of compounds with varying affinities and efficacies at mu (µ), delta (δ), and kappa (κ) opioid receptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various Tic analogs, supported by experimental data, to aid in the rational design of novel opioid receptor ligands.

Comparative Analysis of Receptor Binding Affinities and Functional Activities

The pharmacological profile of Dmt-Tic analogs can be significantly modulated by structural modifications at several positions, including the N-terminus of Dmt, the aromatic ring of Tic, and by dimerization of the Dmt-Tic pharmacophore. The following tables summarize the in vitro binding affinities (Ki) and functional activities (pA2 for antagonists, IC50 for agonists) of representative Tic analogs at µ and δ opioid receptors.

Compound Modification µ-Opioid Receptor (Ki, nM) δ-Opioid Receptor (Ki, nM) Selectivity (µ/δ) Functional Activity (GPI, µ-agonist) Functional Activity (MVD, δ-antagonist) Reference
Dimeric Analogs
Dimeric Dmt-Tic (diaminoalkane linker)Dimerization of Dmt-Tic pharmacophore1.37 - 5.720.06 - 1.533 - 46Essentially absent (agonist)High antagonism (pA2 = 10.42 - 11.28)[1]
Dimeric Dmt-Tic (pyrazinone linker)Dimerization with a pyrazinone-based linker1.37 - 5.720.06 - 1.533 - 46Essentially absent (agonist)High antagonism (pA2 = 10.42 - 11.28)[1]
N-Terminal Modified Analogs
N,N'-dimethylated Dimeric Dmt-TicN,N'-dimethylation of the N-terminus----Markedly enhanced µ-antagonism (pA2 = 7.71 - 8.34)[1]
Bifunctional Ligands
Morphine-Dmt-Tic conjugate (with β-alanine spacer)Conjugation of morphine and Dmt-TicPartial agonistPotent antagonist-Partial κ-agonist-[2]
Morphine-Dmt-Tic conjugate (no spacer)Direct conjugation of morphine and Dmt-TicAntagonistPotent antagonist-No µ or κ agonism-[2]
Tic Ring Substituted Analogs
Dmt-Tic with large hydrophobic group at position 7Substitution on the Tic aromatic ring-Binding affinity maintained-δ-receptor antagonists-[3]
Dmt-Tic with substitution at position 6Substitution on the Tic aromatic ringDiminished affinityDiminished affinity---[3]
C-Terminal Modified Analogs
H-Dmt-Tic-NH-CH(R)-R'Addition of a third heteroaromatic nucleus (e.g., 1H-benzimidazole-2-yl) C-terminallyModerate agonismPotent agonism (IC50 = 0.015 nM)---[4]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are performed to determine the affinity of a ligand for a specific receptor.

Workflow for Opioid Receptor Radioligand Binding Assay

G prep Membrane Preparation (e.g., from rat brain or CHO cells expressing the receptor) incubation Incubation (radioligand, membrane, and competitor) prep->incubation radioligand Radioligand (e.g., [3H]DAMGO for µ, [3H]DPDPE for δ) radioligand->incubation competitor Test Compound (Tic analog) (various concentrations) competitor->incubation separation Separation of Bound and Free Ligand (e.g., filtration through glass fiber filters) incubation->separation counting Quantification of Radioactivity (liquid scintillation counting) separation->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Membranes from rat brain tissue or Chinese Hamster Ovary (CHO) cells stably expressing the human µ- or δ-opioid receptor are prepared by homogenization and centrifugation.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors) and varying concentrations of the unlabeled Tic analog (competitor) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes).

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the Tic analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor.

This assay measures the activation of G-proteins coupled to the opioid receptor upon ligand binding.

Workflow for [³⁵S]GTPγS Binding Assay

G prep Membrane Preparation incubation Incubation prep->incubation agonist Test Compound (Tic analog) agonist->incubation gtp [³⁵S]GTPγS and GDP gtp->incubation separation Separation of Bound and Free [³⁵S]GTPγS incubation->separation counting Quantification of Radioactivity separation->counting analysis Data Analysis (EC50 and Emax determination) counting->analysis

Caption: Workflow for a [³⁵S]GTPγS binding assay to measure G-protein activation.

Detailed Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes expressing the opioid receptor of interest are prepared.

  • Incubation: Membranes are incubated with varying concentrations of the Tic analog in the presence of [³⁵S]GTPγS and GDP in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4) at 30°C for 60 minutes.

  • Separation and Quantification: The reaction is terminated by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the analog that produces 50% of the maximal stimulation (EC50) and the maximal effect (Emax) are determined. For antagonists, their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured to determine their potency (pA2).

This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of Gi/o-coupled opioid receptors.

Workflow for cAMP Accumulation Assay

G cells Whole Cells Expressing Opioid Receptor incubation Incubation cells->incubation forskolin Forskolin (to stimulate adenylyl cyclase) forskolin->incubation ligand Test Compound (Tic analog) ligand->incubation lysis Cell Lysis incubation->lysis detection cAMP Detection (e.g., HTRF, ELISA) lysis->detection analysis Data Analysis (IC50 determination) detection->analysis

Caption: Workflow for a cAMP accumulation assay.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the opioid receptor are cultured and seeded in multi-well plates.

  • Incubation: Cells are pre-incubated with the Tic analog for a short period before being stimulated with forskolin (an adenylyl cyclase activator) for a defined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are then measured using various detection methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The concentration of the Tic analog that inhibits 50% of the forskolin-stimulated cAMP production (IC50) is determined.

Structure-Activity Relationship Summary and Signaling Pathways

The data presented reveal key SAR trends for Tic-containing opioid ligands:

  • Dimerization: Covalently linking two Dmt-Tic pharmacophores generally leads to potent δ-antagonists with high affinity for both µ and δ receptors.[1]

  • N-Terminal Modification: N,N'-dimethylation of dimeric Dmt-Tic analogs can significantly enhance µ-antagonist activity without affecting δ-activity.[1]

  • Bifunctional Ligands: The nature of the linkage between an opioid agonist (like morphine) and the Dmt-Tic pharmacophore is critical in determining the functional outcome, which can range from partial agonism to full antagonism at the µ-receptor.[2]

  • Tic Ring Substitution: The position of substitution on the Tic aromatic ring is crucial for maintaining high receptor affinity.

  • C-Terminal Extension: The addition of a third aromatic moiety C-terminal to Tic can convert a δ-antagonist into a potent δ-agonist.[4]

Opioid Receptor Signaling Pathway

G cluster_0 Cell Membrane receptor Opioid Receptor (GPCR) g_protein Gi/o Protein (αβγ) receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits ion_channel Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel modulates camp cAMP ac->camp ligand Tic Analog (Agonist) ligand->receptor atp ATP atp->ac pka Protein Kinase A camp->pka activates cellular_response Cellular Response (e.g., decreased neuronal excitability) pka->cellular_response ion_channel->cellular_response

Caption: Simplified signaling pathway of an opioid receptor agonist.

References

A Comparative Guide to the Antitumor Activity of Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with potent antitumor activities.[1][2][3] This guide provides a comparative overview of the in vitro anticancer effects of several promising THIQ derivatives, supported by experimental data from recent studies. The information presented herein is intended to aid researchers in the evaluation and selection of THIQ candidates for further drug development.

Quantitative Comparison of Antitumor Activity

The cytotoxic effects of various THIQ derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions.

Table 1: Cytotoxicity of Chiral 1,2,3,4-Tetrahydroisoquinoline Derivatives

This series of compounds was evaluated for its antiproliferative properties against five human cancer cell lines. Notably, compounds 9a and 9b demonstrated significant activity against the DU-145 prostate cancer cell line, suggesting a potential for development as agents targeting this malignancy.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)DU-145 (Prostate) IC50 (µM)Hela (Cervical) IC50 (µM)HepG2 (Liver) IC50 (µM)
9a >1002.540.72 3.124.52
9b >1003.161.23 4.285.16

Data sourced from a study on chiral 1,2,3,4-tetrahydroisoquinoline derivatives.

Table 2: Cytotoxicity of Novel Tetrahydroisoquinolines as DHFR and CDK2 Inhibitors

In this study, newly synthesized 5,6,7,8-tetrahydroisoquinolines and 6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines were assessed for their anticancer activity. Compound 7e showed high potency against the A549 lung cancer cell line, while compound 8d was particularly effective against the MCF7 breast cancer cell line.[4]

CompoundA549 (Lung) IC50 (µM)MCF7 (Breast) IC50 (µM)
7e 0.155 -
8d -0.170
Doxorubicin (control)--

Data extracted from a study on novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors.[4]

Table 3: KRas Inhibitory Activity of Tetrahydroisoquinoline Derivatives in Colon Cancer Cell Lines

A series of THIQ derivatives were screened for their ability to inhibit KRas, a key oncogene in colorectal cancer. Compound GM-3-18 exhibited significant KRas inhibition across a panel of colon cancer cell lines, with IC50 values in the low micromolar to sub-micromolar range.[1]

CompoundColo320 IC50 (µM)DLD-1 IC50 (µM)HCT116 IC50 (µM)SNU-C1 IC50 (µM)SW480 IC50 (µM)
GM-3-18 1.6 - 2.60.9 - 10.70.9 - 10.70.9 - 10.70.9 - 10.7

Data from a study on tetrahydroisoquinoline derivatives as anti-angiogenesis and anti-cancer agents.[1]

Mechanisms of Antitumor Action

Tetrahydroisoquinoline derivatives exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Tubulin Polymerization

Certain THIQ derivatives, such as compounds 9a and 9b , act as tubulin polymerization inhibitors.[5] By binding to tubulin, they disrupt the formation of microtubules, which are essential components of the mitotic spindle. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

cluster_0 Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Mitotic Spindle Mitotic Spindle Microtubule Polymerization->Mitotic Spindle Assembly G2/M Arrest G2/M Arrest Microtubule Polymerization->G2/M Arrest Cell Division Cell Division Mitotic Spindle->Cell Division Enables THIQ Derivative THIQ Derivative THIQ Derivative->Tubulin Dimers THIQ Derivative->Microtubule Polymerization Inhibits Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Figure 1: Inhibition of Tubulin Polymerization by THIQ Derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Many THIQ derivatives, including compound 7e , induce apoptosis and cause cell cycle arrest in cancer cells.[4] Flow cytometry analysis has shown that compound 7e can arrest the cell cycle at the G2/M phase in A549 lung cancer cells, leading to a significant increase in apoptotic cell death.[6] This is often mediated through the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria.[7]

cluster_0 Cell Cycle Progression G1 G1 S S G1->S CDK4/6 Cyclin D G2 G2 S->G2 CDK2 Cyclin E/A M M G2->M CDK1 Cyclin B G2/M Arrest G2/M Arrest G2->G2/M Arrest Leads to THIQ Derivative (7e) THIQ Derivative (7e) THIQ Derivative (7e)->G2 Inhibits CDK1 Apoptosis Apoptosis G2/M Arrest->Apoptosis Induces

Figure 2: THIQ-induced Cell Cycle Arrest at G2/M Phase.

Inhibition of KRas Signaling

The KRas protein is a key component of the RAS/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival.[8] Mutations in the KRAS gene are common in many cancers, leading to constitutive activation of this pathway. THIQ derivatives like GM-3-18 have been shown to inhibit KRas, thereby blocking downstream signaling and suppressing tumor growth.[1]

cluster_0 KRas Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK SOS1 SOS1 RTK->SOS1 KRas-GDP KRas-GDP SOS1->KRas-GDP Activates KRas-GTP KRas-GTP KRas-GDP->KRas-GTP GTP loading RAF RAF KRas-GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Activate Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival THIQ Derivative (GM-3-18) THIQ Derivative (GM-3-18) THIQ Derivative (GM-3-18)->KRas-GTP Inhibits

Figure 3: Inhibition of the KRas Signaling Pathway by THIQ Derivatives.

Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for the key assays are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Seed cells in 96-well plate Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) Treat with THIQ derivatives Treat with THIQ derivatives Incubate (24h)->Treat with THIQ derivatives Incubate (48-72h) Incubate (48-72h) Treat with THIQ derivatives->Incubate (48-72h) Add MTT solution Add MTT solution Incubate (48-72h)->Add MTT solution Incubate (4h) Incubate (4h) Add MTT solution->Incubate (4h) Add Solubilization Solution (e.g., DMSO) Add Solubilization Solution (e.g., DMSO) Incubate (4h)->Add Solubilization Solution (e.g., DMSO) Measure Absorbance (570 nm) Measure Absorbance (570 nm) Add Solubilization Solution (e.g., DMSO)->Measure Absorbance (570 nm)

Figure 4: MTT Assay Experimental Workflow.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the THIQ derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Annexin V-FITC Apoptosis Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Detailed Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of THIQ derivatives for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells with THIQ derivatives, harvest, and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA histogram.

Conclusion

The tetrahydroisoquinoline scaffold represents a versatile platform for the development of novel anticancer agents. The derivatives highlighted in this guide demonstrate significant cytotoxic activity against a range of cancer cell lines through diverse mechanisms of action. The provided data and experimental protocols offer a valuable resource for researchers in the field of oncology drug discovery, facilitating the identification and advancement of promising THIQ-based therapeutic candidates. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their clinical potential.

References

Validating Molecular Docking of Tic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Tic (Tetrahydroisoquinoline) compounds in molecular docking studies against various biological targets. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.

Unveiling the Potential of Tic Compounds

Tetrahydroisoquinoline (THIQ), often referred to as "Tic," and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities.[1] These compounds have garnered considerable attention in drug discovery for their potential to inhibit key therapeutic targets, including KRas, Aldo-Keto Reductase 1C3 (AKR1C3), and HIV-1 Reverse Transcriptase (HIV-1 RT). Molecular docking studies are instrumental in predicting the binding modes and affinities of these compounds, guiding further optimization and development. This guide delves into the validation of such in silico studies with a focus on quantitative data and experimental corroboration.

Comparative Performance of Tic Derivatives: A Data-Driven Analysis

The efficacy of Tic derivatives is evaluated through their inhibitory activity against specific protein targets. The following tables summarize the quantitative data from various studies, providing a basis for comparing the performance of different THIQ analogs.

Tic Derivatives as KRas Inhibitors

KRas is a key protein in cell signaling pathways, and its mutation is implicated in numerous cancers. The inhibitory activity of several THIQ derivatives against KRas has been evaluated, with IC50 values indicating their potency.

Compound IDTarget Cell LineIC50 (µM)Reference
GM-3-18Colon Cancer Cell Lines0.9 - 10.7[2]
GM-3-16Colon Cancer Cell Lines1.6 - 2.6[2]
GM-3-121HCT116Not specified, but potent[2]
Alternative Inhibitor
MRTX849 (Adagrasib)KRAS G12C mutant tumorsPotent, clinical efficacy[3]
AMG 510 (Sotorasib)KRAS G12C mutant tumorsPotent, clinical efficacy[3]
Tic Derivatives as AKR1C3 Inhibitors

AKR1C3 is an enzyme involved in the biosynthesis of steroid hormones and prostaglandins, and its overexpression is linked to various cancers. Several THIQ derivatives have been investigated as potential AKR1C3 inhibitors.

Compound IDIC50 (nM)Selectivity over AKR1C2Reference
Compound 27 (S19-1035)3.04>3289-fold[4]
Compound 14a>50,000 (25.04% inhibition at 50 µM)8-fold more potent for AKR1C3[5]
Berberine (Reference)PotentNon-selective[5]
Alternative Inhibitors
Flufenamic acid derivativesNanomolar rangeVaries[6]
Indomethacin derivativesVariesVaries[6]
Tic Derivatives as HIV-1 RT Inhibitors

HIV-1 RT is a crucial enzyme for the replication of the human immunodeficiency virus. Various THIQ derivatives have been explored for their ability to inhibit this enzyme.

Compound Series/IDInhibition at 100 µMIC50 (µM)Reference
Series 5a-o (5 compounds)>50%Not specified[7]
Series 8a-o (most compounds)>50%Not specified[7]
Compound 157Not specified4.10[1]
Compound with pyrazine linkerNot specified1.7[8]
Alternative Inhibitors (NNRTIs)
NevirapinePotentVaries[1]
EfavirenzPotentVaries[1]

Experimental and Computational Protocols

The validation of molecular docking studies relies on robust experimental and computational methodologies. Below are detailed protocols for the key experiments cited in the evaluation of Tic compounds.

Molecular Docking Protocol (General Workflow using AutoDock)

Molecular docking simulations are performed to predict the binding conformation and affinity of a ligand to a protein target. A typical workflow using AutoDock involves the following steps:

  • Preparation of the Receptor and Ligand :

    • The 3D structure of the target protein (e.g., KRas, AKR1C3, HIV-1 RT) is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed.

    • Polar hydrogen atoms are added, and non-polar hydrogens are merged. Gasteiger charges are computed for the protein atoms. The prepared protein file is saved in PDBQT format.[3][9]

    • The 3D structure of the Tic compound (ligand) is built and optimized using a molecular modeling software.

    • The ligand's rotatable bonds are defined, and Gasteiger charges are computed. The prepared ligand file is also saved in PDBQT format.[9]

  • Grid Box Generation :

    • A grid box is defined around the active site of the target protein to encompass the binding pocket where the ligand is expected to interact.[9]

    • AutoGrid is used to pre-calculate grid maps for various atom types, representing the protein as a set of grids.[3]

  • Docking Simulation :

    • AutoDock is used to perform the docking, employing a Lamarckian Genetic Algorithm to explore different conformations of the ligand within the defined grid box.[9]

    • Multiple docking runs are performed to ensure thorough sampling of the conformational space.

  • Analysis of Results :

    • The docked conformations (poses) are clustered based on their root-mean-square deviation (RMSD).

    • The binding energy of each pose is calculated, and the pose with the lowest binding energy is typically considered the most favorable.

    • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.[9]

In Vitro Experimental Validation Protocols

Experimental validation is crucial to confirm the predictions from molecular docking studies. Common in vitro assays include:

  • Enzyme Inhibition Assays :

    • The target enzyme (e.g., AKR1C3, HIV-1 RT) is incubated with its substrate and varying concentrations of the Tic compound inhibitor.

    • The rate of the enzymatic reaction is measured, typically by monitoring the change in absorbance or fluorescence of a product over time.

    • The percentage of inhibition is calculated for each inhibitor concentration.

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration.[5]

  • Cell-Based Assays (e.g., KRas Inhibition) :

    • Cancer cell lines with a known KRas mutation are cultured.

    • The cells are treated with varying concentrations of the Tic compound.

    • Cell viability is measured after a specific incubation period using assays like the MTT or ATP-based assays.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.[2]

  • Binding Affinity Assays (e.g., Surface Plasmon Resonance - SPR) :

    • The target protein is immobilized on a sensor chip.

    • A solution containing the Tic compound is flowed over the chip surface.

    • The binding and dissociation of the compound to the protein are monitored in real-time by detecting changes in the refractive index at the sensor surface.

    • The association (kon) and dissociation (koff) rate constants are determined, from which the equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated.

Visualizing the Molecular Landscape

To better understand the biological context and the computational workflow, the following diagrams are provided.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Validation Receptor Receptor 3D Structure (from PDB) Grid Grid Box Generation (Define Active Site) Receptor->Grid Ligand Ligand 3D Structure (Tic Compound) Docking Molecular Docking (e.g., AutoDock) Ligand->Docking Grid->Docking Analysis Binding Pose & Energy Analysis Docking->Analysis Validation Experimental Validation (In Vitro Assays) Analysis->Validation

Caption: General workflow for a molecular docking validation study.

KRas_Signaling_Pathway cluster_downstream Downstream Effectors EGFR EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS KRas_GDP KRas-GDP (Inactive) SOS->KRas_GDP KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP GTP KRas_GTP->KRas_GDP GDP RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K RALGDS RalGDS KRas_GTP->RALGDS MEK MEK RAF->MEK AKT AKT PI3K->AKT ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, Differentiation ERK->Cell_Proliferation AKT->Cell_Proliferation AKR1C3_Signaling_Pathway Androstenedione Androstenedione AKR1C3 AKR1C3 Androstenedione->AKR1C3 Estrone Estrone Estrone->AKR1C3 PGD2 Prostaglandin D2 PGD2->AKR1C3 Testosterone Testosterone AKR1C3->Testosterone Estradiol Estradiol AKR1C3->Estradiol PGF2a Prostaglandin F2α AKR1C3->PGF2a AR Androgen Receptor Signaling Testosterone->AR ER Estrogen Receptor Signaling Estradiol->ER FP_Receptor FP Receptor Signaling PGF2a->FP_Receptor Cell_Effects Cell Proliferation, Survival, Angiogenesis AR->Cell_Effects ER->Cell_Effects FP_Receptor->Cell_Effects

References

comparative study of THIQ derivatives as tubulin polymerization inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Tetrahydroisoquinoline (THIQ) Derivatives as Tubulin Polymerization Inhibitors

A comprehensive analysis of the efficacy and mechanisms of emerging THIQ-based anticancer agents.

Tetrahydroisoquinoline (THIQ) derivatives have emerged as a promising class of small molecules in oncology research, with a significant number demonstrating potent activity as tubulin polymerization inhibitors. These compounds disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis in cancer cells. This guide provides a comparative analysis of various THIQ derivatives, presenting key performance data, detailed experimental methodologies, and an exploration of their mechanisms of action.

Performance Comparison of THIQ Derivatives

The anticancer efficacy of THIQ derivatives is primarily evaluated based on their ability to inhibit tubulin polymerization and reduce the viability of cancer cells. The half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) are key metrics used for this evaluation. The data presented below summarizes the activity of several notable THIQ derivatives against various cancer cell lines and tubulin polymerization.

Derivative ClassCompoundTarget/AssayIC50 / GI50 (µM)Cell Line(s) / ConditionReference
Stilbene 16eTubulin PolymerizationMore potent than colchicine at the same concentrationA549 (Lung)[1]
Sulfamate 8cTubulin Polymerization~2x less potent than Combretastatin A-4In vitro[2][3]
Sulfamate 8cAntiproliferative Activity0.090DU-145 (Prostate)[3]
Sulfamate 8cAntiproliferative Activity0.026OVCAR-3 (Ovarian)[3]
Dihydroisoquinolinone 16gAntiproliferative Activity0.051DU-145 (Prostate)
Dihydroisoquinolinone 16gAntiproliferative Activity (Mean)0.033NCI 60-cell line panel
NF-κB Inhibitor 5d (HSR1304)Antiproliferative Activity1.591 - 2.281Various human cancer cell lines[4]
Thiazole 7cTubulin Polymerization2.00 ± 0.12In vitro[5]
Thiazole 9aTubulin Polymerization2.38 ± 0.14In vitro[5]
Thiazole 5cTubulin Polymerization2.95 ± 0.18In vitro[5]
Thiazole Combretastatin A-4 (Reference)Tubulin Polymerization2.96 ± 0.18In vitro[5]

Mechanism of Action: Targeting the Colchicine Binding Site

A significant number of THIQ derivatives exert their anti-tubulin activity by binding to the colchicine site on β-tubulin.[2][3] This interaction prevents the conformational change required for tubulin dimers to polymerize into microtubules, leading to microtubule destabilization.[2][3][6] The downstream consequences of this disruption are profound, initiating a cascade of cellular events that culminate in apoptosis.

G General Signaling Pathway of THIQ Derivatives THIQ THIQ Derivative Tubulin β-Tubulin (Colchicine Site) THIQ->Tubulin Binds to Polymerization Tubulin Polymerization Inhibition Tubulin->Polymerization Microtubule Microtubule Destabilization Polymerization->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: General signaling pathway of THIQ derivatives as tubulin polymerization inhibitors.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of THIQ derivatives.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of microtubules.

  • Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance or fluorescence.

  • Reagents: Purified tubulin, assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP, and a fluorescent reporter (e.g., DAPI).

  • Procedure:

    • A reaction mixture containing tubulin in the assay buffer is prepared.

    • The THIQ derivative is added at various concentrations.

    • Polymerization is initiated by raising the temperature to 37°C.

    • The change in absorbance (typically at 340 nm) or fluorescence is monitored over time using a microplate reader.

    • The IC50 value is determined from the concentration-response curve.

G Tubulin Polymerization Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tubulin Purified Tubulin Mix Mix Components Tubulin->Mix Buffer Assay Buffer + GTP Buffer->Mix Compound THIQ Derivative Compound->Mix Incubate Incubate at 37°C Mix->Incubate Read Measure Absorbance/ Fluorescence Incubate->Read Curve Generate Concentration- Response Curve Read->Curve IC50 Calculate IC50 Curve->IC50

Caption: Workflow for a typical tubulin polymerization assay.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of THIQ derivatives on cancer cell lines.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere.

    • Cells are treated with various concentrations of the THIQ derivative for a specified period (e.g., 48 or 72 hours).

    • MTT solution is added to each well and incubated to allow formazan formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader (typically at 570 nm).

    • The GI50 or IC50 value is calculated from the dose-response curve.

Immunofluorescence Microscopy

This technique is used to visualize the effects of THIQ derivatives on the microtubule network within cells.

  • Procedure:

    • Cells are grown on coverslips and treated with the THIQ derivative.

    • Cells are fixed (e.g., with methanol or paraformaldehyde) and permeabilized.

    • The microtubule network is stained with a primary antibody against tubulin, followed by a fluorescently labeled secondary antibody.

    • The cell nuclei are often counterstained (e.g., with DAPI).

    • The coverslips are mounted and imaged using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of THIQ derivatives on cell cycle progression.

  • Principle: The DNA content of individual cells is measured by staining with a fluorescent dye (e.g., propidium iodide, PI) that binds stoichiometrically to DNA. Cells in the G2/M phase of the cell cycle have twice the DNA content of cells in the G0/G1 phase.

  • Procedure:

    • Cells are treated with the THIQ derivative for a set time (e.g., 24 hours).

    • Cells are harvested, fixed in cold ethanol, and treated with RNase to remove RNA.

    • Cells are stained with PI.

    • The fluorescence intensity of individual cells is measured using a flow cytometer.

    • The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.

Western Blotting for Apoptosis Markers

Western blotting is used to detect and quantify proteins involved in the apoptotic pathway.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies.

  • Procedure:

    • Cells are treated with the THIQ derivative to induce apoptosis.

    • Cell lysates are prepared, and protein concentration is determined.

    • Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.

    • Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked and then incubated with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP).

    • The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate.

Conclusion

The comparative data and mechanistic insights presented in this guide highlight the potential of THIQ derivatives as a versatile scaffold for the development of novel anticancer agents. Their ability to effectively inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis, positions them as strong candidates for further preclinical and clinical investigation. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the standardized evaluation and comparison of new THIQ-based compounds. Future research will likely focus on optimizing the structure-activity relationship of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties.

References

A Senior Application Scientist's Guide to Assessing Enantioselectivity in Asymmetric Pictet-Spengler Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Pictet-Spengler reaction, a powerful tool for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, has been a mainstay in organic synthesis for over a century.[1][2][3] These heterocyclic scaffolds are privileged structures in a vast array of natural products and pharmaceutical agents.[1][4] The advent of asymmetric catalysis has elevated the significance of this reaction, enabling the selective synthesis of a single enantiomer, a critical consideration in drug development where stereochemistry dictates biological activity. This guide provides an in-depth comparison of the primary catalytic systems for the asymmetric Pictet-Spengler reaction and details the rigorous experimental and analytical protocols required to accurately assess enantioselectivity.

The Imperative of Enantiocontrol in Drug Discovery

The pharmacological and toxicological profiles of chiral molecules can differ dramatically between enantiomers. Consequently, the ability to produce enantiomerically pure compounds is not merely an academic exercise but a regulatory and safety imperative in the pharmaceutical industry. The asymmetric Pictet-Spengler reaction provides a direct and efficient route to chiral building blocks and complex drug candidates, making the reliable assessment of its enantioselectivity a cornerstone of modern medicinal chemistry.[4]

A Comparative Analysis of Catalytic Systems

The success of an asymmetric Pictet-Spengler reaction is intrinsically linked to the choice of the chiral catalyst. The three predominant classes of catalysts employed are chiral phosphoric acids (CPAs), transition metal complexes, and enzymes. Each offers a unique set of advantages and is suited to different substrates and reaction conditions.

Chiral Phosphoric Acids (CPAs): The Workhorses of Organocatalysis

Chiral phosphoric acids have emerged as exceptionally effective organocatalysts for a wide range of asymmetric transformations, including the Pictet-Spengler reaction.[5][6][7] Their mode of action involves a dual role as a Brønsted acid and a chiral scaffold.

Mechanism of Action: The CPA protonates the imine formed from the condensation of a β-arylethylamine and a carbonyl compound, generating a chiral ion pair with the conjugate base of the catalyst. This intimate ion pair creates a highly organized, chiral microenvironment that directs the subsequent intramolecular cyclization, favoring the formation of one enantiomer.[8][9][10] The bifunctional nature of the catalyst, involving hydrogen bonding interactions, is crucial for achieving high levels of stereocontrol.[8][9][10][11]

Transition Metal Catalysis: A Complementary Approach

Chiral transition metal complexes, often featuring metals such as iridium, rhodium, and gold, offer a powerful alternative for asymmetric Pictet-Spengler reactions.[1][3] These catalysts can operate under different mechanistic manifolds and may provide superior reactivity or selectivity for specific substrate classes.

Mechanism of Action: The mechanism of transition metal-catalyzed Pictet-Spengler reactions is diverse and dependent on the specific metal and ligand combination. A common pathway involves the coordination of the metal to the β-arylethylamine, followed by the formation of an iminium intermediate. The chiral ligands attached to the metal center then orchestrate the enantioselective intramolecular cyclization.

Biocatalysis: The Green Chemistry Approach

Enzymes, nature's catalysts, offer unparalleled selectivity in many chemical transformations. Pictet-Spenglerases, such as norcoclaurine synthase, catalyze the Pictet-Spengler reaction with exceptional enantioselectivity, often exceeding 99% ee.[12][13][14][15][16]

Mechanism of Action: Enzymes provide a pre-organized, chiral active site that binds the substrates in a precise orientation, facilitating the formation of a single enantiomeric product.[14] The reaction proceeds under mild, aqueous conditions, making it an attractive green alternative to traditional chemical methods.[12][16] However, the substrate scope of enzymes can be limited compared to chemical catalysts.

Performance Comparison of Catalytic Systems

The following table provides a comparative overview of the typical performance characteristics of the different catalytic systems.

Catalyst TypeTypical Catalyst Loading (mol%)General Substrate ScopeTypical Yields (%)Typical Enantiomeric Excess (ee, %)Key AdvantagesKey Limitations
Chiral Phosphoric Acids 1 - 10Broad (tryptamines, phenethylamines with various aldehydes and ketones)[5][6][7]80 - 9985 - >99[5][6][7]High enantioselectivity, broad substrate scope, operational simplicity.[5][6]May require higher catalyst loadings for less reactive substrates.
Transition Metal Complexes 0.1 - 5Complementary to CPAs, effective for specific substrate classes.[1]70 - 9590 - >99High turnover numbers, unique reactivity profiles.[1]Air and moisture sensitivity, cost of precious metals and ligands.
Enzymes (Pictet-Spenglerases) N/A (whole cells or isolated enzyme)Often highly specific to natural substrates.[14]Variable>99[15]Exceptional enantioselectivity, environmentally benign conditions.[12][16]Limited substrate scope, potential for product inhibition.

Experimental Protocols: A Practical Guide

The following protocols provide a step-by-step guide for conducting a typical asymmetric Pictet-Spengler reaction and for determining the enantiomeric excess of the product.

Protocol 1: General Procedure for a CPA-Catalyzed Asymmetric Pictet-Spengler Reaction
  • Reaction Setup: To a flame-dried reaction tube equipped with a magnetic stir bar, add the tryptamine derivative (0.25 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (0.0125 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene (2.5 mL) and stir the mixture at room temperature for 10 minutes. Add the aldehyde (0.3 mmol, 1.2 equiv) in a single portion.

  • Reaction Monitoring: Stir the reaction at the specified temperature (e.g., room temperature or 50 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydro-β-carboline.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

The accurate determination of enantiomeric excess is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[17][18][19][20]

  • Column Selection: Select a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC, or Chiralcel OD, AD) are often effective for the separation of Pictet-Spengler products.

  • Mobile Phase Screening: Prepare a series of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). Screen different ratios (e.g., 90:10, 80:20, 70:30 hexane:isopropanol) to find a suitable separation condition.

  • Sample Preparation: Prepare a stock solution of the racemic product (if available) and a separate solution of the enantiomerically enriched product in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the racemic sample to determine the retention times of both enantiomers and to ensure baseline separation. Subsequently, inject the enantiomerically enriched sample.

  • Calculation of Enantiomeric Excess: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area_major - Area_minor| / (Area_major + Area_minor)] * 100

Visualizing the Catalytic Cycle and Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the catalytic cycle of a CPA-catalyzed Pictet-Spengler reaction and the general workflow for assessing enantioselectivity.

CPA_Pictet_Spengler_Cycle cluster_reactants Reactants cluster_catalysis Catalytic Cycle Tryptamine Tryptamine Imine Imine Formation Tryptamine->Imine Aldehyde Aldehyde Aldehyde->Imine Chiral_Ion_Pair Chiral Iminium Ion Pair Imine->Chiral_Ion_Pair + CPA CPA Chiral Phosphoric Acid (CPA) CPA->Chiral_Ion_Pair Cyclization Enantioselective Cyclization Chiral_Ion_Pair->Cyclization Product_Complex Product-CPA Complex Cyclization->Product_Complex Product Enantioenriched Tetrahydro-β-carboline Product_Complex->Product - CPA Product->CPA Catalyst Regeneration

Caption: Catalytic cycle of a CPA-catalyzed asymmetric Pictet-Spengler reaction.

Enantioselectivity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow Reaction Asymmetric Pictet-Spengler Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Sample_Prep Sample Preparation (Racemic & Enriched) Purification->Sample_Prep Chiral_HPLC Chiral HPLC Analysis Sample_Prep->Chiral_HPLC Data_Acquisition Chromatogram Acquisition Chiral_HPLC->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration ee_Calculation Enantiomeric Excess Calculation Peak_Integration->ee_Calculation

Caption: A typical workflow for the assessment of enantioselectivity.

Conclusion

The asymmetric Pictet-Spengler reaction stands as a testament to the power of modern catalysis. The choice between chiral phosphoric acids, transition metal complexes, and enzymes will depend on the specific synthetic target, desired scale, and economic considerations. Regardless of the catalytic system employed, a rigorous and well-validated analytical methodology, most commonly chiral HPLC, is indispensable for the accurate assessment of enantioselectivity. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of enantiomerically pure molecules with therapeutic potential.

References

  • BenchChem. (n.d.). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.
  • Kennedy, C. R., Le, D. N., & Jacobsen, E. N. (2020). Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid. Chemical Science, 11(33), 8875-8881*. Retrieved from [Link]

  • Kumar, R., Sharma, G., & Kumar, V. (2018). Synthetic versus enzymatic pictet-spengler reaction: An overview. Current Organic Synthesis, 15(7), 931-950*. Retrieved from [Link]

  • Liao, S., Chen, F., & Guo, Y. (2019). Enzymatic Pictet–Spengler reaction catalyzed by the norcoclaurine synthase from Thalictrum flavum. ResearchGate. Retrieved from [Link]

  • Liao, S., Chen, F., & Guo, Y. (2019). Enzymatic Pictet–Spengler Reaction: Computational Study of the Mechanism and Enantioselectivity of Norcoclaurine Synthase. Journal of the American Chemical Society, 141(26), 10427-10437*. Retrieved from [Link]

  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. Retrieved from [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • SciSpace. (2019). Enzymatic Pictet-Spengler Reaction: Computational Study of the Mechanism and Enantioselectivity of Norcoclaurine Synthase. Retrieved from [Link]

  • Ingenta Connect. (2018). Synthetic Versus Enzymatic Pictet-Spengler Reaction: An Overview. Retrieved from [Link]

  • Figshare. (2006). Catalytic Asymmetric Pictet−Spengler Reaction. Retrieved from [Link]

  • Klausen, R. S., Kennedy, C. R., & Jacobsen, E. N. (2017). Chiral Thioureas Promote Enantioselective Pictet-Spengler Cyclization by Stabilizing Every Intermediate and Transition State in the Carboxylic Acid-Catalyzed Reaction. Journal of the American Chemical Society, 139(35), 12299-12309*. Retrieved from [Link]

  • Reider, P. J. (2010). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 43(5), 634-644*. Retrieved from [Link]

  • Seayad, J., & List, B. (2006). Catalytic asymmetric Pictet-Spengler reaction. Journal of the American Chemical Society, 128(4), 1086-1087*. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Exploring Enantioselective Pictet-Spengler Reactions. Retrieved from [Link]

  • Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(12), 1015-1021*. Retrieved from [Link]

  • List, B., et al. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15573-15582*. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Tron, G. C., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 765*. Retrieved from [Link]

  • Dalpozzo, R. (2016). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 21(6), 699*. Retrieved from [Link]

  • Holloway, L. R., et al. (2015). Mechanistic Insights into a BINOL-Derived Phosphoric Acid-Catalyzed Asymmetric Pictet–Spengler Reaction. The Journal of Organic Chemistry, 80(5), 2686-2694*. Retrieved from [Link]

  • Kumar, V., et al. (2017). Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. Current Organic Chemistry, 21(10), 932-951*. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Mechanism and Origins of Selectivity in the Enantioselective oxa-Pictet-Spengler Reaction: A Cooperative Catalytic Complex from a Hydrogen Bond Donor and Chiral Phosphoric Acid. Retrieved from [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Highly Enantioselective Catalytic Acyl-Pictet−Spengler Reactions. Journal of the American Chemical Society, 128(4), 1086-1087*. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Pictet–Spengler Reactions. Retrieved from [Link]

  • Suyama, T., et al. (2021). Chiral Phosphoric Acid-Catalyzed Enantioselective Pictet–Spengler Reaction for Concise Synthesis of CF3-Substituted Tetrahydro-β-Carbolines. Organic Letters, 23(15), 5896-5900*. Retrieved from [Link]

  • Wang, Y., et al. (2022). Chiral-Phosphoric-Acid-Catalyzed C6-Selective Pictet–Spengler Reactions for Construction of Polycyclic Indoles Containing Spir. Organic Letters, 24(9), 1795-1800*. Retrieved from [Link]

  • RSC Publishing. (2020). Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid. Retrieved from [Link]

  • ACS Catalysis. (2025). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. Retrieved from [Link]

  • NIH. (n.d.). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2-a]quinoxaline Scaffolds. Retrieved from [Link]

  • MDPI. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

Sources

A Comparative Guide to Novel Tetrahydroisoquinoline-C-aryl Glucosides as SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive biological evaluation of a series of novel tetrahydroisoquinoline-C-aryl glucosides, potent inhibitors of the sodium-glucose cotransporter 2 (SGLT2). The data presented herein offers a direct comparison of their in vitro activity against the clinically approved SGLT2 inhibitor, dapagliflozin. Detailed experimental protocols and relevant signaling pathways are also provided to support further research and development in this area.

Performance Comparison: SGLT2 Inhibition

A series of novel tetrahydroisoquinoline-C-aryl glucosides were synthesized and evaluated for their inhibitory activity against human SGLT2 (hSGLT2). The in vitro efficacy of these compounds was compared with dapagliflozin, a well-established SGLT2 inhibitor. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the transporter by 50%, are summarized in the table below.

CompoundhSGLT2 IC50 (nM)[1]
13a HHH18.3
13b FHH15.6
13c ClHH12.8
13d MeHH20.1
13e HFH14.2
13f HClH10.5
13g HMeH16.8
13h HHF8.9
13i HHCl7.2
13j HHMe11.4
Dapagliflozin ---9.8

Among the synthesized compounds, several exhibited potent SGLT2 inhibitory activity, with IC50 values in the nanomolar range. Notably, compounds 13i and 13h demonstrated superior or equivalent potency to dapagliflozin, with IC50 values of 7.2 nM and 8.9 nM, respectively.[1] These findings highlight the potential of the tetrahydroisoquinoline-C-aryl glucoside scaffold for the development of novel SGLT2 inhibitors.

Experimental Protocols

The following is a detailed methodology for the in vitro evaluation of SGLT2 inhibition, based on established protocols.

In Vitro Human SGLT2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human SGLT2.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing human SGLT2 (hSGLT2).

  • Assay buffer: Krebs-Ringer-Henseleit (KRH) buffer supplemented with 10 mM HEPES, pH 7.4.

  • Radiolabeled substrate: α-methyl-D-[14C]glucopyranoside ([14C]AMG).

  • Test compounds (novel tetrahydroisoquinoline-C-aryl glucosides and dapagliflozin).

  • Scintillation cocktail and scintillation counter.

  • 96-well cell culture plates.

Procedure:

  • Cell Culture: CHO-hSGLT2 cells are seeded in 96-well plates and cultured until they reach approximately 90-95% confluency.

  • Compound Preparation: Test compounds are serially diluted in assay buffer to the desired concentrations.

  • Assay Initiation: The cell culture medium is removed, and the cells are washed twice with assay buffer.

  • Inhibitor Incubation: The cells are pre-incubated with the various concentrations of the test compounds or vehicle control (assay buffer) for 15-20 minutes at 37°C.

  • Substrate Addition: The assay is initiated by adding the assay buffer containing [14C]AMG to each well.

  • Incubation: The plates are incubated for 1-2 hours at 37°C to allow for substrate uptake.

  • Assay Termination: The uptake is terminated by rapidly washing the cells three times with ice-cold assay buffer.

  • Cell Lysis: The cells are lysed using a suitable lysis buffer.

  • Radioactivity Measurement: The radioactivity in the cell lysates is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by SGLT2 inhibitors and the general workflow for their biological evaluation.

SGLT2_Inhibition_Signaling_Pathway SGLT2 SGLT2 Glucose_Reabsorption Renal Glucose Reabsorption SGLT2->Glucose_Reabsorption Inhibitor Tetrahydroisoquinoline- C-aryl Glucoside Inhibitor->SGLT2 Inhibits Inhibitor->Glucose_Reabsorption Decreases AMPK AMPK Activation Inhibitor->AMPK NLRP3 NLRP3 Inflammasome Inhibition Inhibitor->NLRP3 NFkB NF-κB Pathway Modulation Inhibitor->NFkB Therapeutic_Effects Therapeutic Effects (e.g., Glycemic Control) AMPK->Therapeutic_Effects NLRP3->Therapeutic_Effects NFkB->Therapeutic_Effects

Caption: Signaling pathways modulated by SGLT2 inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_comparison Comparative Analysis Synthesis Synthesis of Tetrahydroisoquinoline- C-aryl Glucoside Derivatives Assay hSGLT2 Inhibition Assay (CHO-hSGLT2 cells) Synthesis->Assay IC50 IC50 Determination Assay->IC50 Comparison Comparison with Dapagliflozin IC50->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

Caption: Experimental workflow for SGLT2 inhibitor evaluation.

References

comparative preliminary study of anti-coronavirus activity of THIQ derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Preliminary Study of the Anti-Coronavirus Activity of THIQ Derivatives

This guide provides a comparative analysis of the anti-coronavirus activity of selected tetrahydroisoquinoline (THIQ) derivatives, drawing from recent preclinical research. The data and methodologies presented are intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antiviral agents.

Comparative Efficacy of THIQ Derivatives

Recent studies have investigated the potential of THIQ derivatives as inhibitors of coronavirus replication. The following table summarizes the in vitro efficacy of several THIQ compounds against different coronavirus strains.

CompoundVirus StrainCell LineEC50 (µM)SIReference
trans-1 SARS-CoV-2Vero E63.15>63.49[1][2][3]
SARS-CoV-2 (Delta)Calu-32.78>71.94[1][2][3]
trans-2 SARS-CoV-2Vero E612.025.64[1][2]
Chloroquine (CQ) SARS-CoV-2Vero E6--[1]
SARS-CoV-2 (Delta)Calu-344.902.94[1][2][3]
Avir-7 HCoV-229EMRC-5-560[4]
Avir-8 HCoV-229EMRC-5-367[4]
Chloroquine (CQ) HCoV-229EMRC-5-600[4]

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. SI (Selectivity Index): The ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), indicating the therapeutic window of the compound.

Key Findings

  • trans-1 demonstrated potent antiviral activity against SARS-CoV-2, with EC50 values of 3.15 µM in Vero E6 cells and 2.78 µM in human lung Calu-3 cells.[1][2][3]

  • Notably, trans-1 was significantly more effective than chloroquine (CQ) in Calu-3 cells, suggesting a different mechanism of action.[1][2][3]

  • The antiviral activity of trans-2 was less potent than trans-1 in Vero E6 cells.[1][2]

  • In a separate study against human coronavirus 229E, Avir-7 and Avir-8 showed promising antiviral activity, with Avir-7 exhibiting an SI value comparable to that of chloroquine.[4]

Mechanism of Action Insights

Time-of-addition assays revealed that the mechanism of action for trans-1 differs from that of chloroquine. While chloroquine is known to inhibit viral entry by increasing endosomal pH, trans-1 appears to act at a post-entry stage of the viral replication cycle in both Vero E6 and Calu-3 cells.[1][3] This is a significant finding, as the efficacy of chloroquine is limited in cells like Calu-3 which express TMPRSS2, a cell surface protease that facilitates viral entry.[1]

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited studies.

Antiviral Activity against SARS-CoV-2[1]
  • Cells and Viruses: African green monkey kidney epithelial cells (Vero E6) and human lung adenocarcinoma epithelial cells (Calu-3) were used. The SARS-CoV-2 virus (and its Delta variant) was used for infection.

  • Antiviral Assay:

    • Cells were seeded in 96-well plates.

    • The next day, the cells were treated with various concentrations of the test compounds.

    • The cells were then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • After a 24-hour incubation, the viral yield in the supernatant was quantified using quantitative reverse transcription PCR (qRT-PCR).

    • Alternatively, after 48 hours, the cells were fixed and stained for the viral nucleocapsid protein (NP) using an immunofluorescence assay (IFA) to visualize infected cells.

  • Data Analysis: The half-maximal effective concentration (EC50) was calculated from the dose-response curves.

Antiviral Activity against HCoV-229E and HCoV-OC43[4][5]
  • Cells and Viruses: Human embryonic lung fibroblasts (MRC-5) were used for cytotoxicity and antiviral assays. Human coronavirus strains 229E and OC-43 were used.

  • Cytotoxicity Assay: The non-toxic concentrations of the compounds were determined using the neutral red uptake assay.

  • Antiviral Assay:

    • Confluent cell monolayers were infected with the respective coronavirus.

    • After a 2-hour adsorption period, the virus was removed, and the cells were overlaid with a medium containing different concentrations of the test compounds.

    • The cytopathic effect (CPE) was observed and scored after 72 hours of incubation.

  • Data Analysis: The selectivity index (SI) was calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for testing the antiviral activity of the THIQ derivatives.

Antiviral_Assay_Workflow cluster_cell_culture Cell Culture and Seeding cluster_treatment_infection Treatment and Infection cluster_incubation Incubation cluster_analysis Analysis cluster_results Results A 1. Seed cells (e.g., Vero E6, Calu-3, MRC-5) in 96-well plates B 2. Treat cells with THIQ derivatives (various concentrations) A->B C 3. Infect cells with Coronavirus (e.g., SARS-CoV-2, HCoV-229E) B->C D 4. Incubate for 24-72 hours C->D E 5a. Quantify viral yield (qRT-PCR) D->E F 5b. Visualize infected cells (IFA) D->F G 5c. Observe cytopathic effect (CPE) D->G H 6. Calculate EC50 and SI values E->H F->H G->H

Caption: General workflow for in vitro antiviral activity screening of THIQ derivatives.

Logical Relationship of Findings

The diagram below illustrates the comparative findings and the deduced mechanism of action for the THIQ derivative trans-1.

THIQ_Comparative_Analysis cluster_compounds Compounds Tested cluster_cells Cell Lines cluster_outcomes Antiviral Activity Outcomes cluster_mechanism Deduced Mechanism T1 trans-1 T1_Vero High Activity T1->T1_Vero tested on T1_Calu3 High Activity T1->T1_Calu3 tested on CQ Chloroquine (CQ) CQ_Vero High Activity CQ->CQ_Vero tested on CQ_Calu3 Low Activity CQ->CQ_Calu3 tested on VeroE6 Vero E6 (TMPRSS2-negative) VeroE6->T1_Vero VeroE6->CQ_Vero Calu3 Calu-3 (TMPRSS2-positive) Calu3->T1_Calu3 Calu3->CQ_Calu3 T1_Mech Post-entry Inhibition T1_Vero->T1_Mech suggests T1_Calu3->T1_Mech suggests CQ_Mech Entry Inhibition (Endosomal pH) CQ_Vero->CQ_Mech confirms CQ_Calu3->CQ_Mech confirms

Caption: Comparative analysis of trans-1 and Chloroquine activity and mechanism.

References

A Comparative Guide to the Mechanisms of Tic Derivatives and Direct Inhibitors on Bcl-2 and Mcl-1 Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanisms of action of Tic derivatives, specifically TIC10/ONC201, and direct-binding inhibitors on the anti-apoptotic proteins Bcl-2 and Mcl-1. While direct inhibitors physically bind to and antagonize these proteins, Tic derivatives employ an indirect method of protein degradation, offering a complementary strategy in cancer therapy.

Mechanism of Action: An Indirect Approach to Mcl-1 Downregulation

Contrary to direct-binding BH3 mimetics, the Tic derivative TIC10/ONC201 does not exhibit direct binding affinity to Bcl-2 or Mcl-1. Instead, it facilitates the post-translational degradation of the Mcl-1 protein.[1][2] This is achieved by modulating the chaperone protein Bag3 and the deubiquitinase Usp9X, both of which are crucial for stabilizing Mcl-1.[1][2] Treatment with TIC10/ONC201 leads to a significant reduction in the protein levels of both Bag3 and Usp9X.[1] This destabilization of Mcl-1 promotes apoptosis, particularly when combined with direct inhibitors of other anti-apoptotic proteins like Bcl-2.

This indirect mechanism provides a strategic advantage, especially in cancers where resistance to direct Bcl-2 inhibitors is mediated by the upregulation of Mcl-1. The synergistic effect of combining TIC10/ONC201 with a Bcl-2/Bcl-xL inhibitor, such as ABT-263, has been demonstrated to be highly effective in inducing apoptosis in cancer cells.[1][2]

Comparative Data: Qualitative Effects of TIC10/ONC201

Since TIC10/ONC201 does not directly bind to Bcl-2 or Mcl-1, a quantitative comparison of binding affinities (e.g., Kd, Ki, IC50) is not applicable. The following table summarizes the observed qualitative effects of TIC10/ONC201 on the Bcl-2 protein family and its interacting partners.

CompoundTarget Protein(s)Mechanism of ActionExperimental ObservationReference(s)
TIC10/ONC201 Mcl-1 (indirectly)Downregulation of Bag3 and Usp9X, leading to Mcl-1 degradation.Decreased protein levels of Mcl-1, Bag3, and Usp9X observed via Western blot.[1][2]
ABT-263 (Navitoclax) Bcl-2, Bcl-xL, Bcl-wDirect binding to the BH3-binding groove, inhibiting their anti-apoptotic function.Disruption of Bcl-2/Bim and Bcl-xL/Bim interactions.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to confirm the mechanism of action of Tic derivatives on Mcl-1.

Western Blot Analysis for Protein Level Quantification

This protocol is used to determine the levels of Mcl-1, Bag3, and Usp9X proteins in cells following treatment with TIC10/ONC201.

  • Cell Culture and Treatment: Culture cancer cell lines (e.g., glioblastoma cell lines) in appropriate media. Treat cells with desired concentrations of TIC10/ONC201 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for Mcl-1, Bag3, Usp9X, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software, normalizing the protein of interest to the loading control.[4][5]

Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions

This protocol is used to investigate the interaction between Mcl-1 and its stabilizing partners, Bag3 and Usp9X, and how this is affected by TIC10/ONC201.

  • Cell Lysis: Lyse cells treated with TIC10/ONC201 or a vehicle control in a non-denaturing lysis buffer (e.g., 1% CHAPS buffer) to preserve protein-protein interactions.

  • Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G-agarose or magnetic beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with a primary antibody specific for the "bait" protein (e.g., Mcl-1) overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against the "prey" proteins (e.g., Bag3 and Usp9X) to detect their presence in the complex.[6][7][8]

Visualizing the Signaling Pathway

The following diagrams illustrate the mechanism of action of TIC10/ONC201 and its synergistic effect with direct Bcl-2 inhibitors.

TIC10_Mechanism cluster_TIC10 TIC10/ONC201 Action TIC10 TIC10/ONC201 Bag3 Bag3 TIC10->Bag3 inhibits Usp9X Usp9X TIC10->Usp9X inhibits Mcl1 Mcl-1 Bag3->Mcl1 stabilizes Usp9X->Mcl1 stabilizes Degradation Mcl-1 Degradation Mcl1->Degradation

Caption: Mechanism of TIC10/ONC201-induced Mcl-1 degradation.

Synergistic_Apoptosis cluster_drugs Therapeutic Intervention cluster_proteins Anti-apoptotic Proteins cluster_effectors Pro-apoptotic Effectors TIC10 TIC10/ONC201 Mcl1 Mcl-1 TIC10->Mcl1 promotes degradation ABT263 ABT-263 Bcl2 Bcl-2 ABT263->Bcl2 inhibits Bax_Bak Bax/Bak Mcl1->Bax_Bak inhibits Bcl2->Bax_Bak inhibits Apoptosis Apoptosis Bax_Bak->Apoptosis

Caption: Synergistic induction of apoptosis by TIC10/ONC201 and ABT-263.

References

comparing the efficacy of Tic-based peptides with standard drugs like tamoxifen

Author: BenchChem Technical Support Team. Date: December 2025

An introductory note on Tic-based peptides: Initial research for this guide sought to directly compare the efficacy of Tic-based peptides with the standard-of-care drug, tamoxifen, for estrogen receptor-positive (ER+) breast cancer. Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a conformationally constrained amino acid used in peptide design to enhance biological activity. However, a thorough review of published scientific literature, including medicinal chemistry journals and patent databases, did not yield a specific Tic-based peptide with sufficient preclinical or clinical efficacy data in ER-positive breast cancer to facilitate a direct and meaningful comparison with tamoxifen.

Therefore, to fulfill the core objective of comparing a peptide-based therapeutic strategy with a standard drug for breast cancer, this guide will focus on a clinically relevant class of therapeutic peptides: Luteinizing Hormone-Releasing Hormone (LHRH) agonists . LHRH agonists, also known as Gonadotropin-Releasing Hormone (GnRH) analogs, are a well-established peptide-based therapy for hormone-sensitive breast cancer, and extensive data from clinical trials comparing them with or using them in combination with tamoxifen is available.

This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental basis for LHRH agonists and tamoxifen in the context of ER-positive breast cancer, designed for researchers, scientists, and drug development professionals.

Mechanism of Action

Tamoxifen: A Selective Estrogen Receptor Modulator (SERM)

Tamoxifen is a non-steroidal triphenylethylene derivative that acts as a selective estrogen receptor modulator (SERM). Its primary mechanism of action in breast cancer is the competitive inhibition of estrogen binding to the estrogen receptor (ER). In ER-positive breast cancer cells, estradiol (the primary estrogen) promotes tumor growth by binding to the ER, leading to the transcription of genes involved in cell proliferation.

Tamoxifen, being structurally similar to estradiol, binds to the ER.[1] However, the tamoxifen-ER complex adopts a different conformation than the estradiol-ER complex. This altered conformation prevents the recruitment of co-activators necessary for gene transcription, thereby blocking the proliferative signal of estrogen.[2] While it acts as an ER antagonist in breast tissue, tamoxifen can have estrogenic (agonist) effects in other tissues, such as the endometrium and bone.[3]

LHRH Agonists: Inducing Medical Ovarian Suppression

LHRH agonists are synthetic peptides that are analogs of the naturally occurring luteinizing hormone-releasing hormone.[4] In premenopausal women, the ovaries are the main source of estrogen production, which is stimulated by the pituitary hormones luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The release of LH and FSH is, in turn, controlled by LHRH from the hypothalamus.

LHRH agonists work by initially stimulating the LHRH receptors in the pituitary gland, leading to a transient increase in LH and FSH, and consequently, a temporary surge in estrogen levels. However, continuous administration of LHRH agonists leads to the downregulation and desensitization of the LHRH receptors on the pituitary.[5] This results in a profound and sustained suppression of LH and FSH secretion, leading to a state of reversible medical ovarian suppression, effectively inducing a postmenopausal-like state with very low levels of circulating estrogen.[6][7] This reduction in systemic estrogen levels deprives ER-positive breast cancer cells of their primary growth stimulus.

Signaling Pathway Diagrams

tamoxifen_pathway cluster_cell Breast Cancer Cell Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds Tamoxifen Tamoxifen Tamoxifen->ER Competitively Binds Coactivators Co-activators ER->Coactivators Recruits NoTranscription No Transcription (Growth Arrest) ER->NoTranscription Blocks Co-activator Recruitment GeneTranscription Gene Transcription (Proliferation) Coactivators->GeneTranscription Activates

Mechanism of Action of Tamoxifen in Breast Cancer Cells.

lhrh_agonist_pathway Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary LHRH Ovaries Ovaries Pituitary->Ovaries LH & FSH Pituitary->Ovaries Reduced LH & FSH ER_Positive_Cancer ER+ Breast Cancer Cells Ovaries->ER_Positive_Cancer Estrogen Ovaries->ER_Positive_Cancer Reduced Estrogen Proliferation Tumor Growth ER_Positive_Cancer->Proliferation Stimulates No_Proliferation Tumor Growth Inhibition ER_Positive_Cancer->No_Proliferation Inhibits LHRH_Agonist LHRH Agonist LHRH_Agonist->Pituitary Downregulates LHRH Receptors

Systemic Mechanism of Action of LHRH Agonists.

Comparative Efficacy Data

The following tables summarize clinical trial data comparing LHRH agonists (often in combination with other agents) to tamoxifen in premenopausal women with ER-positive early-stage breast cancer.

Table 1: Disease-Free Survival (DFS) at 5 Years

Trial/StudyTreatment Arm 1DFS (5-Year)Treatment Arm 2DFS (5-Year)
TEXT and SOFTExemestane + Ovarian Suppression91.1%Tamoxifen + Ovarian Suppression87.3%

*Ovarian suppression was achieved with the LHRH agonist triptorelin.[8]

Table 2: Freedom from Breast Cancer at 5 Years

Trial/StudyTreatment Arm 1Freedom from BC (5-Year)Treatment Arm 2Freedom from BC (5-Year)
TEXT and SOFTExemestane + Ovarian Suppression92.8%Tamoxifen + Ovarian Suppression88.8%

*Ovarian suppression was achieved with the LHRH agonist triptorelin.[8]

Experimental Protocols

Clinical Trial Design (Exemplified by TEXT and SOFT Trials)

The data presented above are from a joint analysis of two large, randomized, phase 3 clinical trials: the Tamoxifen and Exemestane Trial (TEXT) and the Suppression of Ovarian Function Trial (SOFT).[8]

  • Patient Population: Premenopausal women with hormone-receptor-positive early breast cancer.

  • Randomization:

    • In TEXT, patients were randomly assigned to receive ovarian function suppression (OFS) plus the aromatase inhibitor exemestane or OFS plus tamoxifen for 5 years.

    • In SOFT, patients who remained premenopausal after chemotherapy were randomly assigned to receive tamoxifen alone, tamoxifen plus OFS, or exemestane plus OFS for 5 years.

  • Intervention:

    • Ovarian Function Suppression (OFS): Achieved with monthly injections of the LHRH agonist triptorelin, bilateral oophorectomy, or ovarian irradiation.

    • Tamoxifen: Administered orally at a standard dose.

    • Exemestane: An aromatase inhibitor, administered orally.

  • Primary Endpoint: Disease-free survival (DFS), defined as the time from randomization to the first occurrence of invasive local, regional, or distant recurrence, a new invasive breast cancer, or death from any cause.

  • Secondary Endpoints: Included breast cancer-free interval, distant recurrence-free interval, and overall survival.

  • Data Analysis: Statistical analyses were performed to compare the outcomes between the different treatment arms.

In Vitro Cell Proliferation Assay (General Protocol)

While direct in vitro comparisons of a specific Tic-based peptide and tamoxifen were not found, a general protocol for assessing the anti-proliferative effects of a compound on breast cancer cells is as follows:

  • Cell Lines: ER-positive human breast cancer cell lines, such as MCF-7, are commonly used.

  • Culture Conditions: Cells are maintained in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere. The growth medium is then replaced with a medium containing various concentrations of the test compound (e.g., a specific peptide or tamoxifen). A vehicle control (the solvent used to dissolve the compound) is also included.

  • Viability/Proliferation Assessment: After a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

  • Data Analysis: The absorbance is read using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

Summary and Conclusion

Both tamoxifen and LHRH agonists are effective endocrine therapies for premenopausal women with ER-positive breast cancer, but they operate through distinct mechanisms. Tamoxifen directly antagonizes the estrogen receptor at the cellular level, while LHRH agonists act systemically to reduce the overall production of estrogen by the ovaries.

Clinical evidence, particularly from the TEXT and SOFT trials, suggests that combining ovarian function suppression (achieved with LHRH agonists) with an aromatase inhibitor (exemestane) may offer a modest improvement in disease-free survival compared to the combination of OFS with tamoxifen for this patient population.[8] The choice of endocrine therapy is complex and depends on various factors, including the patient's individual risk of recurrence, menopausal status, and tolerance to potential side effects.

While the exploration of novel peptide-based therapies, such as those incorporating Tic residues, holds promise for the future of cancer treatment, LHRH agonists currently represent a well-established and clinically validated class of peptide drugs in the management of breast cancer. Further research is needed to develop and evaluate new peptide-based agents that may offer improved efficacy and safety profiles compared to existing treatments.

References

Safety Operating Guide

Safe Disposal of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

Proper handling is the first step to safe disposal. This compound is classified as a skin and serious eye irritant, and may cause respiratory irritation.[1][2][3] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE).[1][2]

Precautionary MeasureSpecificationFirst Aid Response
Eye/Face Protection Chemical safety goggles or glasses.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] If irritation persists, seek medical attention.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.IF ON SKIN: Wash with plenty of soap and water.[1][4] If skin irritation occurs, seek medical advice.[1]
Respiratory Protection Use only outdoors or in a well-ventilated area.[1][4]IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4] Call a poison center or doctor if you feel unwell.
Ingestion Do not eat, drink, or smoke when using this product.IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5] Immediately call a POISON CENTER or doctor.[5]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted through an approved hazardous waste program.[1][2][4][5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]

  • Waste Identification and Segregation :

    • Identify the waste as a non-halogenated organic acid.

    • Segregate it from incompatible materials such as bases, oxidizing agents, and reducing agents to prevent violent reactions.[8]

  • Container Selection and Labeling :

    • Use a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical and in good condition.[7]

    • The label should clearly state "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[9]

  • Accumulation and Storage :

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[8]

    • Ensure the SAA is in a well-ventilated area and has secondary containment to prevent spills.[7][9]

    • Do not exceed the storage limit of 55 gallons for hazardous waste in the SAA.[6]

  • Request for Pickup :

    • Once the container is nearly full (approximately 75% capacity) or has been accumulating for close to the maximum allowed time (typically six months), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EH&S) department.[7][10]

  • Empty Container Disposal :

    • An empty container that held this compound must be triple-rinsed with a suitable solvent.[6]

    • The rinsate must be collected and disposed of as hazardous waste.[6]

    • After triple-rinsing, deface the original label and dispose of the container as regular trash.[6]

Experimental Workflow for Disposal

G cluster_0 Step 1: Preparation cluster_1 Step 2: Containment cluster_2 Step 3: Accumulation cluster_3 Step 4: Disposal A Identify Waste Chemical B Wear Appropriate PPE A->B C Select Compatible Container B->C D Label Container Correctly C->D E Transfer Waste to Container D->E F Store in Satellite Accumulation Area E->F G Request EH&S Pickup F->G H Document Waste Disposal G->H

Caption: Workflow for the safe disposal of laboratory chemical waste.

Logical Decision-Making for Chemical Disposal

G A Chemical Waste Generated B Is it a Hazardous Waste? A->B C Dispose via EH&S Hazardous Waste Program B->C Yes D Can it be Neutralized or Deactivated? B->D No E Follow Approved Neutralization Protocol D->E Yes F Can it be Disposed of as Non-Hazardous Waste? D->F No E->F G Dispose in Regular Trash or Drain (if permitted) F->G Yes H Consult EH&S for Guidance F->H No

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid in a laboratory setting. Adherence to these guidelines is paramount for protecting researchers and ensuring the integrity of experimental outcomes. This guide provides detailed information on personal protective equipment, operational procedures, and disposal methods.

Personal Protective Equipment (PPE)

When working with this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. This compound is known to cause skin and serious eye irritation.[1][2][3] The following table summarizes the required PPE.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesTight-sealing or safety glasses with side-shields conforming to EN166 or NIOSH standards.[4][5]Protects against splashes and dust particles entering the eyes.
Hand Protection Chemical-resistant GlovesInspected before use; dispose of contaminated gloves according to good laboratory practices.[5]Prevents direct skin contact and potential irritation.[1]
Body Protection Protective ClothingImpervious clothing to prevent skin exposure.[4][5]Minimizes the risk of accidental skin contact with the chemical.
Respiratory Protection Respirator (if needed)NIOSH/MSHA approved respirator for dust or if exposure limits are exceeded.[4] A particle filter is a recommended type.[1]Required in situations with poor ventilation or when dust formation is unavoidable.

Operational and Handling Plan

A systematic approach to handling this compound, from preparation to disposal, is essential for maintaining a safe laboratory environment.

Handling Procedures:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust or vapors.[1][5]

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Prevent the formation of dust during handling.[1][5]

  • Wash hands and any exposed skin thoroughly after handling the compound.[1]

  • Do not eat, drink, or smoke in the handling area.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][4]

  • Keep the container tightly closed to prevent contamination and exposure.[1][4]

  • Store under an inert gas as the compound can be hygroscopic.[5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of the chemical and its container at an approved waste disposal facility.[1]

  • Contaminated gloves and protective clothing should be disposed of in accordance with applicable laws and good laboratory practices.[5]

  • For spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][5]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a research setting.

prep Preparation - Review SDS - Don appropriate PPE handling Handling - Work in fume hood - Avoid dust formation - Weigh and transfer prep->handling experiment Experimentation - Perform reaction/analysis - Monitor for exposure handling->experiment cleanup Decontamination & Cleanup - Clean work surfaces - Decontaminate equipment experiment->cleanup disposal Waste Disposal - Segregate chemical waste - Dispose of contaminated PPE - Follow institutional guidelines cleanup->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.